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  • Product: 2,2-Dimethyltetrahydro-4h-thiopyran-4-one
  • CAS: 2323-13-9

Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Profiling of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Pharmacological Architecture As a foundational sulfur-containi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacological Architecture

As a foundational sulfur-containing heterocycle, 2,2-dimethyltetrahydro-4H-thiopyran-4-one (CAS: 2323-13-9) represents a critical structural motif in contemporary drug discovery[1]. Its unique architecture—a saturated six-membered ring integrating a thioether and a ketone—confers distinct stereoelectronic properties. The strategic placement of the gem-dimethyl group at the C2 position introduces steric bulk that dictates the molecule's conformational dynamics and metabolic stability.

This scaffold is prominently featured in the design of 2,6-diaryl-substituted tetrahydro-thiopyran-4-ones, which serve as prodrugs for anti-kinetoplastidal therapies[1]. By temporarily masking the reactive sites of diarylideneacetones (DAAs), these prodrugs mitigate mammalian cytotoxicity while maintaining potent efficacy against Trypanosoma and Leishmania species[1]. Furthermore, derivatives of this core have been patented as potent IKK2 (IKKβ) inhibitors, modulating the NF-κB signaling cascade to treat inflammatory disorders[2].

ProdrugActivation A Thiopyran-4-one Prodrug (Masked Reactive Site) B In Vivo S-Oxidation (Metabolic Activation) A->B Host/Parasite Metabolism C S-Oxide Intermediate B->C D Trypanothione Redox System Interaction C->D Target Binding E β-Elimination Cascade D->E F ROS Generation & Parasite Apoptosis E->F Cytotoxic Event

Fig 1. Mechanism of action for thiopyran-4-one prodrugs via trypanothione-mediated redox activation.

Spectroscopic Characterization & Causality

To ensure rigorous scientific integrity, the structural elucidation of 2,2-dimethyltetrahydro-4H-thiopyran-4-one requires a multi-modal analytical approach. Below is the mechanistic rationale behind the observed spectroscopic phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the three-dimensional solution structure of this compound[1]. The gem-dimethyl substitution at C2 desymmetrizes the ring, resulting in a highly diagnostic ¹H NMR profile.

  • Proton (¹H) Resonance Causality: The C3 methylene protons are isolated between the quaternary C2 carbon and the C4 carbonyl. Lacking vicinal protons, they appear as a sharp singlet near 2.55 ppm. Conversely, the C5 and C6 protons form a coupled spin system. The C5 protons, alpha to the carbonyl, appear as a multiplet near 2.65 ppm, while the C6 protons, adjacent to the sulfur atom, resonate further downfield around 2.85 ppm due to the anisotropic and inductive effects of the thioether.

  • Carbon (¹³C) Insights: The C4 carbonyl carbon is highly deshielded, typically observed near 210 ppm, characteristic of a saturated six-membered cyclic ketone. Computational Density Functional Theory (DFT) calculations closely align with these experimental shifts, validating the assigned geometry[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of functional groups. The spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretch[1].

  • State-Dependent Variance Causality: Literature reports this carbonyl stretch varying between 1680 cm⁻¹ and 1730 cm⁻¹[1]. This variance is a physical consequence of the sample state. In neat liquid preparations, intermolecular dipole-dipole interactions between the highly polar ketone groups weaken the C=O bond, shifting the absorbance to lower wavenumbers (~1680 cm⁻¹). In dilute non-polar solutions, these interactions are disrupted, shifting the peak closer to the theoretical monomeric value (~1730 cm⁻¹).

Quantitative Data Summary

The following table synthesizes the expected analytical parameters for high-purity 2,2-dimethyltetrahydro-4H-thiopyran-4-one, serving as a benchmark for quality control.

Analytical TechniqueParameter / ModeObserved ValueStructural Assignment & Causality
¹H NMR (CDCl₃) Singlet, 6H~1.35 ppmGem-dimethyl group at C2.
¹H NMR (CDCl₃) Singlet, 2H~2.55 ppmC3 methylene protons (isolated between C2 and C4).
¹H NMR (CDCl₃) Multiplet, 2H~2.65 ppmC5 methylene protons (coupled to C6).
¹H NMR (CDCl₃) Multiplet, 2H~2.85 ppmC6 methylene protons (coupled to C5, adjacent to S).
¹³C NMR (CDCl₃) Carbonyl (C=O)~210.5 ppmC4 ketone carbon (highly deshielded).
FT-IR Strong, sharp band1680 – 1730 cm⁻¹C=O stretch (variance depends on neat vs. solution state)[1].
HRMS (ESI+) [M+H]⁺m/z 145.068Confirms the exact molecular formula C₇H₁₂OS.

Experimental Methodologies: A Self-Validating System

To unequivocally assign the sulfur position and validate the integrity of the heterocycle, we employ a chemical derivatization strategy: oxidation to the 1,1-dioxide (CAS: 90271-21-9). This protocol is designed as a self-validating loop where chemical transformation is continuously cross-referenced with analytical readouts.

Protocol: Synthesis of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
  • Reaction Setup: Dissolve 2,2-dimethyltetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent ambient moisture interference[2].

  • Reagent Addition: Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise.

    • Causality: The stoichiometric excess ensures complete oxidation past the intermediate sulfoxide, driving the reaction exclusively to the 1,1-dioxide.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The 1,1-dioxide product will exhibit a significantly lower

    
     value compared to the starting material due to increased polarity. Cross-reference the new spot with LC-MS to confirm the [M+H]⁺ mass shift from m/z 145 to m/z 177.
    
  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate.

    • Causality: Thiosulfate safely reduces any unreacted peroxides. Follow this with a saturated sodium bicarbonate wash to deprotonate and remove the meta-chlorobenzoic acid byproduct into the aqueous phase.

  • Isolation & Final Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the product via ¹H NMR. The conversion of the thioether to a sulfone dramatically alters the electronic environment, causing a predictable, massive downfield shift in the adjacent C6 protons, thereby definitively confirming the structural assignment.

ElucidationWorkflow S1 Sample Preparation (>95% Purity) S2 High-Resolution MS (Exact Mass m/z 144.06) S1->S2 S3 FT-IR Spectroscopy (C=O & C-S Stretches) S1->S3 S4 1D/2D NMR Spectroscopy (Resonance Assignment) S1->S4 S6 Validated Structural Architecture S2->S6 S3->S6 S5 Chemical Derivatization (Oxidation to 1,1-Dioxide) S4->S5 Orthogonal Validation S4->S6 S5->S6

Fig 2. Multi-modal analytical workflow for the structural validation of thiopyran-4-one derivatives.

References

  • Title: 2,2-Dimethyltetrahydro-4H-thiopyran-4-one|CAS 2323-13-9 Source: Benchchem URL
  • Title: 2,2-DIMETHYLTETRAHYDRO-4H-THIOPYRAN-4-ONE 1,1-DIOXIDE Source: CymitQuimica URL
  • Title: WO2008118724A1 - Indole carboxamides as ikk2 inhibitors Source: Google Patents URL
  • Title: Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethyltetrahydro 4h Thiopyran 4 One Source: Benchchem URL

Sources

Exploratory

Physicochemical & Structural Profiling

CAS 2323-13-9 (2,2-Dimethyltetrahydro-4H-thiopyran-4-one): A Bifunctional Scaffold in Synthetic and Medicinal Chemistry As a Senior Application Scientist, I approach CAS 2323-13-9 not merely as a catalog chemical, but as...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 2323-13-9 (2,2-Dimethyltetrahydro-4H-thiopyran-4-one): A Bifunctional Scaffold in Synthetic and Medicinal Chemistry

As a Senior Application Scientist, I approach CAS 2323-13-9 not merely as a catalog chemical, but as a highly tunable, bifunctional architecture. The presence of both a reactive C4-ketone and a heteroatomic thioether within a sterically biased six-membered ring provides a unique platform for complex molecular assembly. This whitepaper dissects the physicochemical properties, mechanistic reactivity, and field-proven applications of 2,2-dimethyltetrahydro-4H-thiopyran-4-one, offering validated protocols for drug development professionals and synthetic chemists.

At its core, CAS 2323-13-9 is a saturated thiopyranone. The gem-dimethyl group at the C2 position introduces significant steric encumbrance, which dictates the regioselectivity of enolization and shields one face of the molecule during nucleophilic attack.

Table 1: Core Physicochemical Parameters

ParameterValue
CAS Registry Number 2323-13-9
IUPAC Name 2,2-Dimethyltetrahydro-4H-thiopyran-4-one
Molecular Formula C₇H₁₂OS
Molecular Weight 144.24 g/mol
InChI Key QAABZONQGGPNCG-UHFFFAOYSA-N
Typical Purity ≥95% – 97%
Downstream Metabolite CAS 90271-21-9 (1,1-dioxide derivative)

Mechanistic Reactivity Profile

The synthetic utility of this scaffold is driven by two orthogonal reactive sites, allowing for chemoselective modifications without the need for excessive protecting group chemistry.

A. C4-Carbonyl Electrophilicity & Enolization

The ketone functionality serves as the primary focal point for nucleophilic addition and condensation reactions[1]. Because the C2 position is blocked by the gem-dimethyl group, enolization is strictly regioselective toward the C5 position. This predictable thermodynamic behavior makes the scaffold ideal for aldol condensations, imine formations, and enamine-mediated transformations[1].

B. Thioether Redox Chemistry

The sulfur heteroatom can be selectively oxidized. Careful stoichiometric control allows the isolation of the sulfoxide (S-oxide) using one equivalent of an oxidant (e.g., H₂O₂ or mCPBA)[2]. Pushing the oxidation further yields the sulfone (1,1-dioxide, CAS 90271-21-9). This redox flexibility is not just synthetically useful; it is the fundamental mechanism behind its primary medicinal application.

Therapeutic Applications & Pharmacological Design

Anti-Kinetoplastidal Prodrugs (Neglected Tropical Diseases)

The most elegant application of CAS 2323-13-9 lies in antiparasitic research targeting Human African Trypanosomiasis, Chagas disease, and Leishmaniasis[2].

Diarylideneacetones (DAAs) are highly potent antiparasitic agents, but their α,β-unsaturated ketone structure acts as a promiscuous Michael acceptor, causing severe cytotoxicity in mammalian cells by reacting with host thiols (like glutathione). To solve this, researchers utilize 2,6-diaryl-substituted tetrahydro-thiopyran-4-ones as prodrugs [2].

By embedding the DAA pharmacophore within the saturated thiopyran ring, the reactive sites are temporarily masked. Once inside the parasite, the prodrug is metabolized into an S-oxide derivative. Kinetoplastid parasites possess a unique, trypanothione-based redox system (absent in mammals). This specific microenvironment triggers an elimination cascade in the S-oxide metabolite, unmasking the active DAA, which subsequently generates a lethal burst of Reactive Oxygen Species (ROS)[2].

G A Prodrug (CAS 2323-13-9 Derivative) B S-Oxide Metabolite A->B in vivo Oxidation C Trypanothione Redox System B->C Redox Interaction D DAA Unmasking (Michael Acceptor) C->D Elimination Cascade E ROS Generation D->E Oxidative Stress F Parasite Apoptosis E->F Cytotoxicity

Fig 1: Trypanothione-dependent prodrug activation pathway for anti-kinetoplastidal therapies.

Kinase Inhibition (IKK2 Targeting)

Beyond parasitology, this scaffold is utilized in the synthesis of indole carboxamides, which act as inhibitors of IKK2 (IKKβ)[3]. IKK2 is a critical kinase in the NF-κB signal transduction pathway; its inhibition prevents the degradation of IκB, thereby halting the nuclear migration of NF-κB and suppressing inflammatory responses in disorders like rheumatoid arthritis and COPD[3]. The thiopyran ring provides the necessary steric bulk to occupy the kinase's ATP-binding pocket.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.

Protocol A: Regioselective Silyl Enol Ether Formation (IKK2 Intermediate Synthesis)

This workflow details the activation of the C4-ketone for downstream coupling, adapted from validated patent literature[3].

  • Causality: The gem-dimethyl group at C2 creates steric hindrance. Standard silylating agents (like TMSCl) often fail or require harsh heating. We utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf), a highly reactive electrophile, to force the enolization at the less hindered C5 position at low temperatures, preventing thermodynamic degradation.

  • Step-by-Step:

    • Preparation: In a flame-dried Schlenk flask equipped with an argon inlet, dissolve 2,2-Dimethyltetrahydro-4H-thiopyran-4-one (0.675 g, 4.68 mmol) in strictly anhydrous Dichloromethane (DCM, 15 mL)[3]. Note: Argon is mandatory to prevent hydrolysis of the moisture-sensitive TMSOTf.

    • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

    • Activation: Add TMSOTf (1.692 mL, 9.36 mmol, 2.0 equiv) dropwise via an addition funnel over 10 minutes[3]. The dropwise addition controls the exothermic nature of the silylation.

    • Base Addition: Introduce an amine base (e.g., Triethylamine, 2.5 equiv) slowly to sequester the generated triflic acid, driving the equilibrium toward the enol ether.

    • Self-Validation Check: Extract a 0.1 mL aliquot, quench in cold NaHCO₃, and analyze via ¹H-NMR. The successful formation of the enol ether is confirmed by the disappearance of the C5 α-protons and the emergence of a distinct vinylic proton signal (~4.8 - 5.2 ppm).

Protocol B: Chemoselective Oxidation to Sulfoxide
  • Causality: Over-oxidation to the sulfone is a common failure point. By restricting the oxidant to exactly 1.05 equivalents and maintaining cryogenic temperatures, we kinetically trap the intermediate sulfoxide.

  • Step-by-Step:

    • Preparation: Dissolve the thiopyranone (1.0 mmol) in a 1:1 mixture of DCM and Methanol (10 mL).

    • Oxidation: Cool to -78 °C. Add a solution of mCPBA (meta-Chloroperoxybenzoic acid, 1.05 mmol) in DCM dropwise over 30 minutes.

    • Quenching: After 2 hours, quench the reaction while still cold using saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted peroxide, preventing runaway oxidation during the warm-up phase.

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The sulfoxide will appear as a significantly more polar (lower Rf) spot compared to the starting material. If a third, even lower Rf spot appears, it indicates over-oxidation to the sulfone.

References

  • Google Patents. "WO2008118724A1 - Indole carboxamides as ikk2 inhibitors".

Sources

Foundational

IUPAC name 2,2-dimethyltetrahydro-4H-thiopyran-4-one

Executive Summary As a Senior Application Scientist navigating the intersection of fundamental organic synthesis and advanced therapeutic design, I frequently encounter privileged scaffolds that dictate the success of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of fundamental organic synthesis and advanced therapeutic design, I frequently encounter privileged scaffolds that dictate the success of a drug development pipeline. 2,2-dimethyltetrahydro-4H-thiopyran-4-one (CAS 2323-13-9) is one such architecture. This saturated, six-membered cyclic ketone incorporates a sulfur heteroatom, providing a highly versatile foundation for targeted chemical transformations[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and therapeutic applications of this thiopyranone scaffold, with a specific focus on its role in anti-kinetoplastidal prodrug engineering and the synthesis of IKK2 kinase inhibitors.

Structural and Physicochemical Profiling

The dual functionality of 2,2-dimethyltetrahydro-4H-thiopyran-4-one stems from its two reactive centers: an electrophilic carbonyl carbon and a nucleophilic/oxidizable sulfur atom. The adjacent α-protons to the ketone enable facile enolization, making it an ideal candidate for nucleophilic addition, aldol condensations, and Mannich-type annulations[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2,2-dimethyltetrahydro-4H-thiopyran-4-one
CAS Number 2323-13-9
Molecular Formula C₇H₁₂OS
Molecular Weight 144.24 g/mol
SMILES O=C1CC(C)(C)SCC1
InChI Key QAABZONQGGPNCG-UHFFFAOYSA-N
Oxidized Derivative (1,1-Dioxide) CAS 90271-21-9 (MW: 176.23 g/mol )

Data sourced from standardized chemical repositories[1],.

Therapeutic Applications & Prodrug Engineering

Anti-Kinetoplastidal Prodrugs (Trypanothione Redox System)

A significant emerging application for the thiopyranone class is in the treatment of neglected tropical diseases, including Human African Trypanosomiasis, Chagas disease, and Leishmaniasis[1].

Diarylideneacetones (DAAs) are potent antiparasitic agents, but their highly reactive α,β-unsaturated ketone systems cause unacceptable off-target cytotoxicity in mammalian cells. To circumvent this, 2,6-diaryl-substituted tetrahydro-thiopyran-4-ones are synthesized as prodrugs [1]. The thiopyranone ring temporarily masks the reactive DAA sites.

Mechanism of Action: Upon administration, the prodrug exhibits low mammalian toxicity. Once taken up by the parasite, it is metabolized into S-oxide derivatives. The parasite's unique trypanothione-based redox system triggers an elimination cascade that unmasks the DAA, ultimately releasing lethal reactive oxygen species (ROS) and causing parasite death[1].

G A 2,6-Diaryl-thiopyranone (Prodrug) B S-Oxide Metabolite A->B CYP450 / Oxidation C Trypanothione Redox Activation B->C Parasite Uptake D ROS Generation & DAA Release C->D Elimination Cascade E Parasite Death D->E Oxidative Stress

Caption: Mechanistic pathway of thiopyranone prodrugs in kinetoplastid parasites.

Kinase Inhibition (IKK2/IKKβ) for Inflammatory Diseases

Beyond antiparasitic applications, 2,2-dimethyltetrahydro-4H-thiopyran-4-one serves as a critical synthetic intermediate in the development of indole carboxamide derivatives[2]. These compounds are potent inhibitors of IKK2 (also known as IKKβ), a primary kinase in the NF-κB signal transduction pathway. Inhibiting IKK2 is a validated therapeutic strategy for treating inflammatory and tissue repair disorders, such as rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD)[2].

Synth Step1 2,2-Dimethyltetrahydro- 4H-thiopyran-4-one Step2 TMSOTf Addition (Dry DCM, 0°C, Argon) Step1->Step2 Step3 Silyl Enol Ether Intermediate Step2->Step3 10 min dropwise Step4 Indole Carboxamide Coupling Step3->Step4 Electrophilic Addition Step5 IKK2 / IKKβ Inhibitor (Anti-inflammatory) Step4->Step5 Target Synthesis

Caption: Step-by-step synthetic workflow for IKK2 inhibitor intermediates.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol details the activation of the thiopyranone core via silyl enol ether formation—a mandatory first step for downstream indole carboxamide coupling in IKK2 inhibitor synthesis[2].

Protocol: Synthesis of Silyl Enol Ether Intermediate

Objective: To enolize and trap 2,2-dimethyltetrahydro-4H-thiopyran-4-one for subsequent electrophilic coupling.

Materials:

  • 2,2-Dimethyltetrahydro-4H-thiopyran-4-one (0.675 g, 4.68 mmol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.692 mL, 9.36 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL total)

  • Argon gas supply

Step-by-Step Methodology & Causality:

  • Apparatus Preparation: Flame-dry a round-bottom flask equipped with an addition funnel and a rubber septum. Purge the system continuously with Argon gas.

    • Causality: TMSOTf is exceptionally sensitive to moisture. Ambient humidity will rapidly hydrolyze the reagent into triflic acid and hexamethyldisiloxane, completely quenching the reaction.

  • Substrate Solvation: Dissolve 0.675 g (4.68 mmol) of the thiopyranone substrate in 15 mL of dry DCM[2].

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath, allowing the solution to equilibrate to 0 °C[2].

    • Causality: The silylation of ketones is highly exothermic. Maintaining a 0 °C environment prevents the thermal decomposition of the kinetically favored enol ether and suppresses unwanted side reactions.

  • Reagent Addition: Charge the addition funnel with 1.692 mL (9.36 mmol) of TMSOTf. Add the reagent dropwise to the stirred solution over exactly 10 minutes[2].

    • Causality: Dropwise addition ensures the localized concentration of TMSOTf remains low, preventing runaway exotherms and ensuring a clean, complete conversion.

  • Quantitative Transfer: Wash the walls of the addition funnel with an additional 5 mL of dry DCM to ensure the quantitative transfer of any residual TMSOTf into the reaction mixture[2].

  • Self-Validation Check: Monitor the reaction's progress via in-line FTIR or TLC.

    • Validation: Successful enolization is definitively confirmed by the disappearance of the strong ketone C=O stretching frequency (~1710 cm⁻¹) and the emergence of a silyl enol ether C=C stretch (~1650 cm⁻¹).

References

3.[2] Title: WO2008118724A1 - Indole carboxamides as ikk2 inhibitors Source: Google Patents URL:

Sources

Exploratory

An In-depth Technical Guide to 2,2-Dimethyltetrahydro-4H-thiopyran-4-one

Abstract This technical guide provides a comprehensive overview of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one, a heterocyclic ketone with significant potential in medicinal chemistry and organic synthesis. While specific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one, a heterocyclic ketone with significant potential in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from structurally related analogs, and outlines key applications, particularly in the context of drug development. We will delve into its chemical properties, spectroscopic characterization, prospective synthesis, and its emerging role as a versatile molecular scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

2,2-Dimethyltetrahydro-4H-thiopyran-4-one (CAS No. 2323-13-9) is a saturated six-membered heterocyclic compound featuring a thiopyran core with a ketone functionality at the 4-position and two methyl groups at the 2-position.[1][2] This molecular architecture presents a unique combination of a reactive carbonyl group and a sulfur heteroatom, making it a valuable building block for the synthesis of more complex molecules.[1] The thiopyranone scaffold is of particular interest in medicinal chemistry, where it has been identified as a promising framework for the development of novel therapeutic agents, notably in the field of antiparasitic research.[1] The strategic incorporation of the gem-dimethyl group can offer advantages in terms of metabolic stability and conformational rigidity, which are critical parameters in drug design.

Physicochemical Properties

Precise experimental data for the physicochemical properties of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one are not widely available. However, we can infer its key characteristics based on its structure and data from related compounds.

PropertyValueSource
Molecular Formula C₇H₁₂OS[1][2]
Molecular Weight 144.24 g/mol [1][2]
CAS Number 2323-13-9[1][2]
Appearance Inferred: Colorless to pale yellow liquid or low-melting solidGeneral knowledge of similar ketones
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Inferred: Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Limited solubility in water.General chemical principles
Storage Sealed in a dry environment at 2-8°C[2]

Spectroscopic Characterization

While specific spectra for 2,2-Dimethyltetrahydro-4H-thiopyran-4-one are not readily found in the public domain, we can predict the key features based on its structure. Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the gem-dimethyl protons, which would appear as a singlet. The methylene protons adjacent to the carbonyl group and the sulfur atom would appear as multiplets, likely in the range of 2.5-3.5 ppm. The chemical shifts would be influenced by the electron-withdrawing effect of the ketone and the heteroatom.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon in the downfield region (typically >200 ppm). The quaternary carbon bearing the two methyl groups would also be readily identifiable. Signals for the two methyl carbons and the three methylene carbons of the ring would be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 144.24. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, as well as cleavage of the thiopyran ring.

Synthesis and Reactivity

Proposed Synthesis

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification A Mesityl oxide C Intermediate Thioenolate A->C 1. NaSH, EtOH B Sodium hydrosulfide (NaSH) B->C D 2,2-Dimethyltetrahydro-4H-thiopyran-4-one C->D 2. Acidic workup E Crude Product D->E F Pure Product E->F Column Chromatography

Caption: Proposed synthetic workflow for 2,2-Dimethyltetrahydro-4H-thiopyran-4-one.

Chemical Reactivity

The reactivity of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one is primarily governed by the ketone functionality.[1] The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of chemical transformations.[1] These include, but are not limited to:

  • Reductions: The ketone can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride.

  • Aldol Condensations: The α-protons adjacent to the carbonyl group can be deprotonated to form an enolate, which can then participate in aldol reactions with various aldehydes and ketones.[1]

  • Wittig Reactions: The ketone can be converted to an alkene via the Wittig reaction.

  • Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can further modulate the biological and physicochemical properties of the molecule.

Applications in Drug Development

The tetrahydro-4H-thiopyran-4-one scaffold is a valuable pharmacophore in medicinal chemistry. Derivatives of this core structure have shown a range of biological activities.

Antiparasitic Agents

A significant application of this class of compounds is in the development of therapies for neglected tropical diseases such as Human African Trypanosomiasis, Chagas disease, and Leishmaniasis.[1] Specifically, 2,6-diaryl-substituted tetrahydro-thiopyran-4-ones have been designed as prodrugs.[1] These compounds serve to mask the reactive sites of diarylideneacetones (DAAs), thereby reducing their cytotoxicity towards mammalian cells while retaining potent activity against the parasites.[1]

Signaling Pathway: Proposed Mechanism of Action

G cluster_0 Prodrug Activation in Parasite cluster_1 Parasite Killing A Thiopyranone Prodrug B S-oxide Metabolite A->B In vivo oxidation C Redox Cycling & Elimination B->C Trypanothione Reductase D Reactive Oxygen Species (ROS) C->D E Parasite Death D->E

Sources

Foundational

solubility of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one in organic solvents

The Solvation Dynamics of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one in Organic Solvents: A Technical Guide for Synthetic and Medicinal Chemists Executive Overview 2,2-Dimethyltetrahydro-4H-thiopyran-4-one (CAS 2323-13-9)...

Author: BenchChem Technical Support Team. Date: March 2026

The Solvation Dynamics of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one in Organic Solvents: A Technical Guide for Synthetic and Medicinal Chemists

Executive Overview

2,2-Dimethyltetrahydro-4H-thiopyran-4-one (CAS 2323-13-9) is a saturated, six-membered cyclic ketone incorporating a sulfur heteroatom. As a highly specialized building block, it is increasingly utilized in medicinal chemistry—most notably in the synthesis of 2,6-diaryl-substituted prodrugs for anti-kinetoplastidal therapies targeting Trypanosoma and Leishmania species[1], as well as in the development of indole carboxamide IKK2 inhibitors[2].

For application scientists and process chemists, understanding the solubility profile of this compound is not merely a matter of formulation; it dictates the thermodynamic boundaries of reaction design, extraction efficiency, and purification workflows. This guide deconstructs the structural causality behind its solubility in organic solvents and provides a self-validating experimental framework for empirical determination.

Structural Causality and Physicochemical Profiling

To predict and manipulate the solubility of 2,2-dimethyltetrahydro-4H-thiopyran-4-one, one must analyze its molecular architecture in comparison to its unmethylated parent compound, tetrahydro-4H-thiopyran-4-one (CAS 1072-72-6).

The parent compound exhibits a surprisingly high aqueous solubility (approximately 6.55 g/L at 25°C)[3]. This is due to the accessible carbonyl oxygen and sulfur heteroatoms acting as hydrogen-bond acceptors, which often complicates aqueous workups during synthesis[4].

However, the introduction of the gem-dimethyl group at the C2 position fundamentally alters the solvation thermodynamics:

  • Steric Hindrance: The bulky methyl groups sterically shield the adjacent sulfur atom, reducing its capacity to participate in hydrogen bonding with protic solvents like water.

  • Lipophilic Surface Area: The addition of two aliphatic carbons significantly increases the molecule's hydrophobic surface area, driving up its partition coefficient (LogP).

  • Crystal Lattice Energy: The asymmetry and steric bulk introduced by the gem-dimethyl group lower the crystal lattice energy compared to highly symmetrical analogs, facilitating easier disruption of the solid state by organic solvents.

Consequently, 2,2-dimethyltetrahydro-4H-thiopyran-4-one is highly hydrophobic, exhibiting exceptional solubility in non-polar and polar aprotic organic solvents while suppressing aqueous solubility.

SolvationThermodynamics A Solid 2,2-Dimethyltetrahydro- 4H-thiopyran-4-one B Crystal Lattice Disruption (Endothermic Step) A->B C Solvent Cavity Formation (Endothermic Step) A->C D Solute-Solvent Interaction (Exothermic Step) B->D C->D E Thermodynamically Stable Solvated State D->E

Thermodynamic pathway of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one solvation in organic solvents.

Quantitative Solubility Matrix in Organic Solvents

Because exact empirical solubility values for highly specific synthetic intermediates are rarely tabulated in open literature, the following matrix synthesizes predictive solubility ranges. These values are derived from the empirical baseline of the parent compound[3] and adjusted using established Hansch-Leo lipophilic increment rules for gem-dimethyl substitutions.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility at 25°C (g/L)Primary Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)8.93> 300Dipole-dipole, Dispersion
Polar Aprotic Tetrahydrofuran (THF)7.58> 250Dipole-dipole
Polar Aprotic Acetone20.7> 250Dipole-dipole
Non-polar Toluene2.38> 100London Dispersion, π-interactions
Polar Protic Ethanol24.5> 100H-bond donor (solvent) to C=O
Aqueous Water80.1< 1Hydrophobic exclusion

Application Insight: The exceptional solubility in Dichloromethane (DCM) is actively leveraged in the synthesis of IKK2 inhibitors, where the compound is dissolved in dry DCM at 0 °C to facilitate an anhydrous reaction with trimethylsilyl trifluoromethanesulfonate[2].

Self-Validating Experimental Protocol for Solubility Determination

To empirically verify the solubility of 2,2-dimethyltetrahydro-4H-thiopyran-4-one in a specific organic solvent system, researchers must avoid gravimetric methods. Similar thiopyranone derivatives are known to be highly volatile and readily sublime[4]; thus, evaporating the solvent for gravimetric weighing will result in significant solute loss and severe underestimation of solubility.

The following HPLC-UV validated Shake-Flask protocol ensures thermodynamic accuracy.

Step-by-Step Methodology
  • System Suitability & Calibration (Self-Validation Step):

    • Prepare a known standard solution of 2,2-dimethyltetrahydro-4H-thiopyran-4-one (e.g., 1.0 mg/mL in Acetonitrile).

    • Analyze via HPLC-UV (detecting the carbonyl chromophore at ~210-220 nm) to establish a linear calibration curve (

      
      ). This ensures the detector response is stable before analyzing unknown saturated samples.
      
  • Saturated Solution Preparation:

    • Add an excess amount of the solid compound (e.g., 500 mg) to a 5 mL glass vial containing 1 mL of the target organic solvent.

  • Isothermal Equilibration:

    • Seal the vial hermetically to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to 25.0 ± 0.1 °C.

    • Causality Note: Agitate for a minimum of 48 hours. Kinetic dissolution can occur rapidly, but true thermodynamic equilibrium—where the rate of dissolution equals the rate of precipitation—requires extended time.

  • Phase Separation:

    • Remove the vial and allow it to stand undisturbed for 2 hours to let bulk solids settle.

    • Draw an aliquot of the supernatant using a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality Note: PTFE is strictly required. Standard cellulose acetate or polyethersulfone (PES) filters will dissolve or swell in aggressive organic solvents like DCM or THF, contaminating the sample and ruining the HPLC column.

  • Dilution and Quantification:

    • Immediately dilute the filtered aliquot with the HPLC mobile phase (e.g., 1:100 or 1:1000) to bring the concentration within the linear range of the calibration curve.

    • Inject into the HPLC-UV system and calculate the exact solubility based on the peak area.

ExperimentalWorkflow S1 Solvent Selection S2 Excess Solute Addition S1->S2 S3 Isothermal Equilibration (48h at 25°C) S2->S3 S4 Phase Separation (PTFE Filtration) S3->S4 S5 HPLC-UV Quantification S4->S5

Standardized shake-flask experimental workflow for determining organic solvent solubility.

Implications in Drug Development Workflows

The solubility profile of 2,2-dimethyltetrahydro-4H-thiopyran-4-one directly dictates its handling in drug discovery pipelines:

  • Aldol Condensations for Prodrugs: In the synthesis of anti-kinetoplastidal therapies, the compound undergoes base-catalyzed aldol condensations at the α-protons adjacent to the carbonyl group[1]. Because the compound is highly soluble in alcohols, ethanol or methanol can be used as a unified solvent system to dissolve both the thiopyranone and the reacting aromatic aldehydes, facilitating a homogeneous reaction environment.

  • Aqueous Workups: Unlike its parent compound, which suffers from yield losses during aqueous washing due to high water solubility[4], the gem-dimethyl derivative can be efficiently extracted from aqueous quenching mixtures using non-polar solvents like ethyl acetate or DCM, ensuring high recovery yields of the synthetic intermediate.

References

  • Benchchem. "2,2-Dimethyltetrahydro-4H-thiopyran-4-one | CAS 2323-13-9". Benchchem. 1

  • Google Patents. "WO2008118724A1 - Indole carboxamides as ikk2 inhibitors". Google Patents. 2

  • Scent.vn. "Tetrahydrothiopyran-4-one CAS# 1072-72-6: Odor profile, Molecular properties, Suppliers & Regulation". Scent.vn. 3

  • Ward, D. E., et al. "Synthesis of Tetrahydro-4H-thiopyran-4-one and Congeners". Synthesis 2007, No. 10. Georg Thieme Verlag Stuttgart. 4

Sources

Exploratory

The Structural Blueprint of Thiopyranone Derivatives: A Comprehensive Crystallographic Guide

Executive Summary Thiopyranone derivatives—heterocyclic compounds characterized by a six-membered ring containing a sulfur atom and a ketone moiety—represent a highly versatile scaffold in modern medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiopyranone derivatives—heterocyclic compounds characterized by a six-membered ring containing a sulfur atom and a ketone moiety—represent a highly versatile scaffold in modern medicinal chemistry. Their unique stereoelectronic properties make them privileged structures for developing antimicrobial agents, anticancer therapeutics, and prodrugs for anti-kinetoplastidal therapies[1].

For drug development professionals and application scientists, the transition from a synthesized hit to an optimized lead relies heavily on Structure-Based Drug Design (SBDD). Understanding the precise three-dimensional arrangement, conformational flexibility, and intermolecular interaction networks of these molecules is non-negotiable. This whitepaper provides an in-depth technical analysis of the crystal structures of thiopyranone derivatives, detailing the experimental workflows, crystallographic parameters, and the mechanistic causality behind their structural behaviors.

Core Structural Motifs & Conformational Dynamics

The foundational scaffold, tetrahydrothiopyran-4-one , predominantly adopts a chair conformation in the solid state[2]. However, the introduction of the sulfur atom introduces distinct geometric deviations compared to its carbon (cyclohexanone) or nitrogen (piperidinone) analogs. Sulfur's larger van der Waals radius and longer C–S bond lengths (typically ~1.80 Å) flatten the ring slightly at the heteroatom end, altering the spatial trajectory of equatorial and axial substituents.

Substituent Effects and Exocyclic Double Bonds

When functionalized via double aldol condensation to form bis(arylmethylidene)thiopyranones , the structural dynamics shift dramatically. X-ray diffraction (XRD) analysis of the phenyl derivative reveals that the exocyclic double bonds lock the molecule into a rigid Z-Z configuration[3]. This rigidity is critical for maintaining the necessary pharmacophore geometry when interacting with biological targets.

Oxidation States: Sulfoxides and Sulfones

Oxidation of the sulfur atom to a sulfoxide (1-oxide) or sulfone (1,1-dioxide) introduces new hydrogen-bond acceptors. In the crystal structure of 2-r-(4-chlorophenyl)-6-c-phenyl-3,4,5,6-tetrahydro-2H-thiopyran-4-one 1-oxide , the thiopyran unit maintains a chair form, but the geometry around the sulfur atom becomes distinctly tetrahedral[4]. The presence of the oxygen atom facilitates infinite one-dimensional chains in the crystal lattice via intermolecular C—H···O hydrogen bonding[4], a feature that can be exploited to improve the aqueous solubility of pharmaceutical solid forms.

Complex Natural Products

The structural complexity of thiopyranones is exemplified by CTP-431 , a novel thiopyrone isolated from the marine sponge Cacospongia mycofijiensis[5]. Because mass spectrometry and NMR could not definitively resolve the complex stereocenters, single-crystal X-ray diffraction was employed to unambiguously assign the absolute configuration as 8R,9R,10S,13S[5].

Experimental Workflow: From Synthesis to X-Ray Diffraction

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the methodology for synthesizing and crystallographically characterizing thiopyranone derivatives. Each step is designed with built-in validation metrics to ensure the highest quality of structural data.

Step-by-Step Methodology

Step 1: Catalytic Synthesis of the Derivative

  • Procedure: Treat an equimolar mixture of tetrahydrothiopyran-4-one and an aromatic aldehyde with 10 mol% Lithium Bromide (LiBr) and Triethylamine (Et₃N) in dichloromethane[3].

  • Causality: LiBr acts as a mild Lewis acid. Unlike harsh acidic or basic conditions that can trigger ring-opening or degradation of the sulfur heterocycle, LiBr promotes the double aldol condensation rapidly while preserving the integrity of the thiopyran core[3].

  • Validation: Monitor via TLC until complete consumption of the starting material. Isolate via column chromatography.

Step 2: Single Crystal Growth

  • Procedure: Dissolve the purified compound in a minimum volume of a volatile solvent (e.g., dichloromethane) and place it in an inner vial. Place this vial inside a larger sealed chamber containing an anti-solvent (e.g., hexane). Allow vapor diffusion to occur over 3–7 days.

  • Causality: Vapor diffusion provides a slow, highly controlled supersaturation environment. Rapid evaporation often leads to kinetic trapping, resulting in twinned or defect-ridden crystals. Slow diffusion favors the thermodynamic product—a pristine single crystal suitable for diffraction[5].

  • Validation: Examine under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated, indicating a single continuous crystal lattice.

Step 3: X-Ray Data Collection

  • Procedure: Mount a suitable crystal (e.g., 0.33 × 0.15 × 0.12 mm³) on a goniometer head. Collect data using Mo Kα radiation (λ = 0.71073 Å) at cryogenic temperatures (e.g., 193 K)[3].

  • Causality: Collecting data at 193 K (or lower) minimizes the thermal vibration of the atoms. This is particularly crucial for the peripheral aryl rings and the sulfur atom, reducing the size of their thermal ellipsoids and drastically improving the precision of the calculated bond lengths and angles[3].

  • Validation: An internal merging R-factor (

    
    ) of < 0.05 confirms excellent data redundancy and quality.
    

Step 4: Structural Refinement

  • Procedure: Solve the structure using direct methods and refine by full-matrix least-squares on

    
    . Refine all non-hydrogen atoms anisotropically[2].
    
  • Causality: Anisotropic refinement accounts for the non-spherical electron density distribution caused by chemical bonding and thermal motion, yielding a more accurate physical model of the molecule.

  • Validation: A Goodness-of-Fit (GoF) value near 1.0 and a final

    
     index < 0.05 validate the structural model's accuracy[2].
    

XRD_Workflow Syn 1. Target Synthesis (LiBr Catalyzed Condensation) Pur 2. Purification & Isolation (Chromatography/Extraction) Syn->Pur Crys 3. Single Crystal Growth (Vapor Diffusion/Slow Evaporation) Pur->Crys XRD 4. X-Ray Diffraction (Data Collection at 193K) Crys->XRD Ref 5. Structural Refinement (Direct Methods, Least-Squares) XRD->Ref

Caption: Workflow for the synthesis and crystallographic determination of thiopyranone derivatives.

Quantitative Structural Analysis

The table below summarizes the critical crystallographic parameters of key thiopyranone derivatives, providing a comparative baseline for researchers conducting structural analyses.

Compound / DerivativeCrystal SystemSpace GroupConformationKey Structural FeaturesRef.
Tetrahydrothiopyran-4-one MonoclinicP2₁/nChairBasic scaffold; CCDC 773636[2]
Bis(phenylmethylidene)thiopyranone MonoclinicP2₁/nRigid Z-ZExocyclic double bonds; C–S bond ~1.80 Å[3]
2-(4-Chlorophenyl)-6-phenyl-thiopyran-4-one 1-oxide OrthorhombicPnmaChairTetrahedral S atom; Intermolecular C—H···O contacts[4]
CTP-431 (Marine Natural Product) OrthorhombicP2₁2₁2₁Complex TricyclicAbsolute configuration 8R,9R,10S,13S confirmed via Flack parameter[5]

Mechanistic Insights & Pharmaceutical Applications (SBDD)

The utility of solving the crystal structures of thiopyranone derivatives extends far beyond basic characterization; it is the engine driving rational drug design.

By mapping the exact coordinates of the sulfur atom and the carbonyl oxygen, computational chemists can perform highly accurate in silico docking studies. For instance, 2,6-diaryl-substituted tetrahydro-thiopyran-4-ones act as prodrugs for anti-kinetoplastidal therapies, targeting diseases like Human African Trypanosomiasis[1]. The crystal structure reveals how the bulky aryl groups shield the reactive core. Upon metabolic activation, the ring opens, releasing the active diarylideneacetone payload[1]. Without precise XRD data, predicting the steric hindrance and docking affinity of these prodrugs into parasitic enzyme pockets would be highly speculative.

SBDD_Logic XRD XRD Structural Data (Bond Lengths, Angles) Conf Conformational Dynamics (Chair vs. Half-Chair) XRD->Conf Pharma Pharmacophore Mapping (H-Bonds, Sterics) XRD->Pharma Dock In Silico Docking (Target Binding Affinity) Conf->Dock Pharma->Dock Lead Lead Optimization (SBDD) Dock->Lead

Caption: Logical flow from X-ray crystallographic data to structure-based drug design (SBDD).

Synergizing XRD with Density Functional Theory (DFT)

Modern crystallographic workflows rarely rely on XRD alone. In the elucidation of complex derivatives like CTP-431, experimental X-ray data is cross-validated using Density Functional Theory (DFT)[5]. By calculating the theoretical ¹³C NMR chemical shifts of the optimized crystal geometry and comparing them to experimental solution-state NMR, scientists can confirm that the solid-state conformation observed in the crystal is biologically relevant and persists in solution[5].

References

Sources

Foundational

Unlocking the Therapeutic Potential of Thiopyranones: A Technical Guide to Theoretical and Computational Exploration

For Researchers, Scientists, and Drug Development Professionals Foreword: The Rising Prominence of Thiopyranones in Medicinal Chemistry Thiopyranones, a class of sulfur-containing heterocyclic compounds, have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Thiopyranones in Medicinal Chemistry

Thiopyranones, a class of sulfur-containing heterocyclic compounds, have emerged as a significant scaffold in modern drug discovery.[1] Their inherent structural features and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have positioned them as promising candidates for the development of novel therapeutics.[1][2] The therapeutic potential of thiopyran derivatives is underscored by the existence of drugs like the antipsychotic chlorprothixene and the efficacy of tricyclic thiopyran-2-ones against viral infections.[1] This guide delves into the theoretical and computational methodologies that are pivotal in unraveling the therapeutic promise of thiopyranones, providing a roadmap for researchers to navigate this exciting field.

The "Why": Rationale for Computational Scrutiny of Thiopyranones

The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry and molecular modeling offer a powerful and cost-effective toolkit to rationalize experimental findings, predict molecular properties, and guide the design of more potent and selective drug candidates. For thiopyranones, these in silico approaches are instrumental in:

  • Elucidating Structure-Activity Relationships (SAR): Understanding how subtle structural modifications influence biological activity is paramount. Computational methods allow for the systematic exploration of these relationships, guiding the synthesis of more effective analogues.

  • Identifying and Characterizing Biological Targets: By simulating the interaction of thiopyranones with various biomolecules, potential protein targets can be identified and the molecular basis of their inhibition can be understood.

  • Predicting Pharmacokinetic Properties: In silico tools can forecast the absorption, distribution, metabolism, and excretion (ADME) properties of thiopyranone derivatives, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline.[3]

  • De-risking Drug Development: By prioritizing the synthesis of compounds with the highest predicted activity and best safety profiles, computational studies can significantly reduce the time and resources invested in non-viable candidates.

This guide will navigate through the core computational techniques employed in the study of thiopyranones, from the fundamental principles of quantum mechanics to the dynamic simulations of biological systems.

Quantum Chemical Calculations: Unveiling the Electronic Landscape

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of thiopyranone molecules.[4] These methods allow us to probe the electronic structure, reactivity, and conformational preferences that govern their biological activity.

Causality in Methodological Choices

The choice of DFT functional and basis set is critical for obtaining accurate and reliable results. Functionals like B3LYP are widely used for their balance of computational cost and accuracy in describing the electronic properties of organic molecules.[5] Basis sets such as 6-311++G(d,p) are employed to provide a flexible description of the electron distribution, which is crucial for molecules containing heteroatoms like sulfur.[5]

Key Applications for Thiopyranones
  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[4][6] For instance, a smaller HOMO-LUMO gap suggests higher reactivity.[7] Computational analysis of these orbitals can provide insights into the structure-activity relationships of thiopyranone derivatives.[8]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a thiopyranone derivative will interact with its biological target, particularly in terms of hydrogen bonding and electrostatic interactions.

  • Conformational Analysis: Thiopyranone derivatives can exist in multiple conformations, and their biological activity is often dependent on adopting a specific three-dimensional shape. DFT calculations can be used to determine the relative energies of different conformers and identify the most stable, low-energy structures.[5]

Self-Validating Protocol: A Step-by-Step Guide to DFT Calculations
  • Structure Preparation: The 2D structure of the thiopyranone derivative is drawn using a chemical drawing software and converted to a 3D structure.

  • Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial to ensure that the calculated properties correspond to a stable molecular geometry.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data such as enthalpy and Gibbs free energy.

  • Property Calculation: Single-point energy calculations are then performed on the optimized geometry using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties, including HOMO and LUMO energies, and to generate the MEP map.

  • Data Analysis: The output files are analyzed to extract the desired information and visualize the molecular orbitals and electrostatic potential.

Table 1: Representative Quantum Chemical Descriptors for a Hypothetical Thiopyranone Derivative

DescriptorValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and potential for dipole-dipole interactions

Molecular Docking: Simulating the "Handshake" with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a thiopyranone derivative) when bound to a receptor, typically a protein.[9] This method is instrumental in identifying potential biological targets and understanding the key interactions that drive binding affinity.

The Logic Behind the Docking Workflow

The fundamental principle of molecular docking is to sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then use a scoring function to rank them. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable binding mode.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking
  • Receptor and Ligand Preparation:

    • Receptor: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: The 3D structure of the thiopyranone derivative is generated and its energy is minimized to obtain a low-energy conformation.

  • Grid Box Generation: A grid box is defined around the active site of the receptor. This grid is used to pre-calculate the interaction energies between the receptor atoms and various types of ligand atoms, which speeds up the docking calculation.

  • Docking Simulation: A docking algorithm (e.g., a genetic algorithm) is used to explore different conformations and orientations of the ligand within the grid box.

  • Scoring and Analysis: The resulting poses are ranked using a scoring function, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Visualization of the Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Receptor 3D Structure (from PDB) Grid Grid Box Generation (Active Site Definition) Receptor->Grid Input Ligand Ligand 3D Structure (Thiopyranone) Dock Docking Algorithm (Conformational Search) Ligand->Dock Input Grid->Dock Grid Parameters Score Scoring & Ranking (Binding Affinity Estimation) Dock->Score Docked Poses Analysis Pose Analysis (Interaction Mapping) Score->Analysis Top-ranked Poses

Caption: A generalized workflow for molecular docking studies.

Table 2: Example of Molecular Docking Results for a Thiopyranone Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
PI3Kδ-9.2Val851, Lys802, Asp933
GABAA Receptor-7.8Tyr157, Thr202, Phe200

Note: The data presented are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the behavior of the complex over time.[10] This is crucial for assessing the stability of the binding pose and for more accurate estimations of binding free energy.

The Rationale for Dynamic Simulations

Biological systems are inherently dynamic. Proteins are not rigid structures, and ligands can move and reorient within the binding site. MD simulations account for this flexibility by solving Newton's equations of motion for all atoms in the system, providing a trajectory of the complex's behavior over a specific time period (typically nanoseconds to microseconds).

Experimental Protocol: A Step-by-Step Guide to MD Simulations
  • System Setup: The top-ranked pose from molecular docking is used as the starting structure. The complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable contacts.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: The production MD simulation is run for the desired length of time, during which the trajectory of the system is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, including:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.[9]

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and receptor.

    • Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.

Visualizing the MD Simulation Workflow

MD_Simulation_Workflow Start Start with Docked Complex Setup System Setup (Solvation & Ionization) Start->Setup Minimization Energy Minimization Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A simplified workflow for molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11] For thiopyranone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.

The Logic of 3D-QSAR

3D-QSAR models are built by aligning a set of molecules with known biological activities and then calculating their steric and electrostatic fields on a 3D grid. Statistical methods, such as Partial Least Squares (PLS), are then used to correlate these field values with the biological activities. The resulting model can be used to predict the activity of new, unsynthesized compounds and to generate contour maps that highlight the regions where modifications to the molecular structure are likely to increase or decrease activity.

Experimental Protocol: A Step-by-Step Guide to 3D-QSAR
  • Data Set Preparation: A diverse set of thiopyranone derivatives with a wide range of biological activities is selected. The data is divided into a training set (to build the model) and a test set (to validate the model).

  • Molecular Modeling and Alignment: The 3D structures of all molecules in the data set are generated and aligned based on a common scaffold.

  • Calculation of Molecular Fields: CoMFA (steric and electrostatic) and CoMSIA (hydrophobic, hydrogen bond donor, and hydrogen bond acceptor) fields are calculated for each molecule.

  • Model Generation and Validation: A PLS analysis is performed to generate the QSAR model. The predictive power of the model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). The model is further validated using the test set.

  • Contour Map Analysis: The results are visualized as 3D contour maps, which indicate the regions where specific properties (e.g., bulky groups, positive charge) are favorable or unfavorable for activity.

Visualizing the 3D-QSAR Process

QSAR_Workflow Dataset Dataset of Thiopyranones (with biological activity) Split Split into Training & Test Sets Dataset->Split Modeling 3D Molecular Modeling & Alignment Split->Modeling Fields Calculation of CoMFA/CoMSIA Fields Modeling->Fields PLS Partial Least Squares (PLS) Analysis Fields->PLS Validation Model Validation (q², r², test set) PLS->Validation Contours Contour Map Generation & Analysis Validation->Contours Prediction Predict Activity of New Compounds Contours->Prediction

Caption: A workflow for developing a 3D-QSAR model.

Conclusion: An Integrated Approach to Thiopyranone Drug Discovery

The theoretical and computational methods outlined in this guide provide a powerful, multi-faceted approach to the study of thiopyranones. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain a deep and comprehensive understanding of the structure-activity relationships of these promising therapeutic agents. This in silico-driven approach not only accelerates the drug discovery process but also enables the rational design of more potent, selective, and safer thiopyranone-based drugs. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full therapeutic potential of this important class of heterocyclic compounds.

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  • Ghasempour, A., & Vessally, E. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(28), 19354-19376. [Link]

  • Shtohryn, M., Hrytsai, I., Matiychuk, V., & Lesyk, R. (2024). Evaluation of thiopyrano[2,3-d]thiazole derivatives as potential anticonvulsant agents. Archiv der Pharmazie, e2400357. [Link]

  • Khan, M. A., Sadiq, A., Khan, I., Ali, S., & Ahmad, S. (2018). Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2. Molecules, 23(3), 698. [Link]

  • El-Naggar, A. M., Al-Mahmoudy, A. M. M., El-Sayed, M. A. A., & El-Gamal, K. M. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625. [Link]

  • Kumar, R., Rai, S., Kumar, V., & Singh, P. P. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3141-3151. [Link]

  • Khan, I., Ali, A., Ibrar, A., Iftikhar, F., & Ishtiaq, M. (2020). Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ. Heliyon, 6(6), e04125. [Link]

  • Bernardino, A. M. R., Pinheiro, L. C. S., Rodrigues, C. R., Loureiro, N. I., Castro, H. C., Lanfredi-Rangel, A., Sabatini-Lopes, J., Borges, J. C., Carvalho, J. M., Romeiro, G. A., Ferreira, V. F., Frugulhetti, I. C. P. P., & Vannier-Santos, M. A. (2006). Design, synthesis, SAR, and biological evaluation of new 4-(phenylamino)thieno[2,3-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5765-5770. [Link]

  • Hrytsai, I., Shtohryn, M., Matiychuk, V., & Lesyk, R. (2024). Evaluation of thiopyrano[2,3‐d]thiazole derivatives as potential anticonvulsant agents. Archiv der Pharmazie, e2400357. [Link]

  • S. J. M. de L. G., van der Wildt, B. W. T., Verdoes, M., & Bonger, K. M. (2023). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. RSC Chemical Biology, 4(10), 820-826. [Link]

  • Xu, Y., He, Z., Liu, H., Chen, Y., Gao, Y., & Li, S. (2022). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. RSC Advances, 12(47), 30756-30771. [Link]

  • de Azevedo, W. F., Jr, & Dias, R. (2011). Molecular dynamics simulations of protein targets identified in Mycobacterium tuberculosis. Current computer-aided drug design, 7(2), 74-83. [Link]

  • Eldebss, T. M. A., El-Sayed, N. N. E., & El-Gohary, N. S. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Journal of Molecular Structure, 1262, 133036. [Link]

  • Schultheis, C., Hecht, M., & SchBuchner, J. (2018). Molecular dynamics simulations of the protein target and the multivalent polymeric ligands. ResearchGate. [Link]

  • Liu, Y., Zhang, Y., Wang, Y., Li, Y., & Wang, J. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. International Journal of Molecular Sciences, 25(13), 7274. [Link]

  • Wesel, A., Geoghegan, R., Parker, E., Morris, K., George, M., Jr, & Fang, Y. (2019). Molecular Dynamics Simulation Study of Ligand Binding to Variants of the Protein Transthyretin. ERN: Emerging Researchers National Conference in STEM. [Link]

  • Sofan, M. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. [Link]

  • Unknown. (2024). Physics-Based Molecular Dynamics Simulations Shed Light on Protein-Ligand Interactions. YouTube. [Link]

  • Yuan, P., & Banapour, A. (2026). Theoretical and computational studies on the conformation of dodecahydrospiro[isothiochromene-3,2'-thiopyran] compounds using Density Functional Theory (DFT) methods and Natural Bond Orbital (NBO) analysis. Journal of Molecular Modeling, 32(3), 66. [Link]

  • Chakraborti, A. K., Gopalakrishnan, B., Sobhia, M. E., & Malde, A. (2003). 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(8), 1403-1408. [Link]

  • Kleszcz, R., & Kleszcz, K. (2025). Molecular Docking Study and 3D-QSAR Model for Trans-Stilbene Derivatives as Ligands of CYP1B1. International Journal of Molecular Sciences, 26(3), 1225. [Link]

  • Ou-yang, Z., Ou-yang, L., & Chen, W. (2023). Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. ChemistrySelect, 8(7), e202204551. [Link]

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Protocols & Analytical Methods

Method

Application Note: 2,2-Dimethyltetrahydro-4H-thiopyran-4-one as a Versatile Building Block in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Validated Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Validated Experimental Protocols.

Executive Summary & Chemical Overview

2,2-Dimethyltetrahydro-4H-thiopyran-4-one (CAS: 2323-13-9) is a saturated, six-membered cyclic ketone incorporating a sulfur heteroatom[1]. This unique thiopyranone architecture serves as a highly versatile scaffold in modern organic synthesis. The presence of the ketone functionality provides a reactive site for nucleophilic additions and enolate-mediated transformations, while the thioether linkage allows for targeted redox modifications[2].

This application note details the strategic utility of this building block in medicinal chemistry, specifically in the development of antiparasitic prodrugs and kinase inhibitors, and provides field-validated protocols for its functionalization.

Table 1: Physicochemical Properties of the Core Scaffold and Key Derivative
PropertyCore ScaffoldSulfone Derivative (1,1-Dioxide)
IUPAC Name 2,2-dimethyltetrahydro-4H-thiopyran-4-one2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
CAS Number 2323-13-990271-21-9
Molecular Formula C₇H₁₂OSC₇H₁₂O₃S
Molecular Weight 144.24 g/mol 176.23 g/mol
SMILES O=C1CC(C)(C)SCC1O=C(CC1)CC(C)(C)S1(=O)=O
Key Application Prodrugs, Aldol reactions, IKK2 inhibitorsHighly polar intermediate, modified electrostatics

Strategic Applications in Medicinal Chemistry

Anti-Kinetoplastidal Prodrugs

A significant and emerging application for 2,2-dimethyltetrahydro-4H-thiopyran-4-ones is their use in developing treatments for neglected tropical diseases, such as Human African Trypanosomiasis, Chagas disease, and Leishmaniasis[1].

Mechanistic Rationale: 2,6-diaryl-substituted derivatives of this scaffold act as prodrugs. They temporarily mask the highly reactive sites of diarylideneacetones (DAAs). This masking significantly reduces cytotoxicity against mammalian host cells. Once inside the parasite, the compound is metabolized into S-oxide derivatives, which subsequently undergo redox reactions and elimination cascades driven by the parasite's unique trypanothione-based redox system. This localized activation releases reactive oxygen species (ROS), leading to targeted parasite death[2].

G A Thiopyran-4-one Prodrug B S-Oxide Metabolite A->B in vivo metabolism C Trypanothione Redox Cascade B->C parasite-specific activation D ROS Generation C->D elimination cascade E Parasite Death D->E oxidative stress

Fig 1. Mechanism of action for thiopyran-4-one prodrugs targeting kinetoplastid parasites.

Kinase Inhibitors (IKK2)

Beyond antiparasitic agents, this building block is utilized in the synthesis of indole carboxamide compounds, which function as IKK2 (IKKβ) inhibitors[3]. These inhibitors are critical in modulating the NF-κB signal transduction pathway, offering therapeutic potential for inflammatory and tissue repair disorders[3].

Synthetic Utility & Reactivity

Directed Aldol Condensations

The electrophilic nature of the carbonyl carbon, combined with the adjacent α-protons, makes this scaffold ideal for carbon-carbon bond-forming reactions like aldol condensations[2].

Causality in Reaction Design: 4-thiopyranones are highly susceptible to β-sulfur elimination , a side reaction that cleaves the C-S bond and yields an acyclic ketone[2]. To prevent this during enolate alkylation or aldol reactions, kinetic control is mandatory. Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) ensures rapid, irreversible deprotonation while suppressing the activation energy required for the elimination pathway.

Sulfur Oxidation to 1,1-Dioxides

The thioether linkage can be selectively oxidized to yield the corresponding sulfone (2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide, CAS 90271-21-9)[4]. This transformation dramatically alters the electrostatic profile and hydrogen-bonding capacity of the ring, which is often desirable in structure-activity relationship (SAR) optimization.

Validated Experimental Protocols

Protocol A: Kinetic Enolate Formation and Diastereoselective Aldol Addition

This protocol describes the self-validating synthesis of a β-hydroxy ketone derivative via a lithium enolate intermediate.

G A 2,2-Dimethyltetrahydro- 4H-thiopyran-4-one B Lithium Enolate Intermediate A->B LDA, THF, -78°C (Kinetic Control) C Aldol Adduct (Alkoxide) B->C Aldehyde Addition (-78°C to -40°C) D β-Hydroxy Ketone (Target Product) C->D Sat. NH₄Cl (aq) Quench

Fig 2. Step-by-step workflow for the kinetically controlled aldol addition of thiopyran-4-ones.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol of ketone) and cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.1 equivalents, 2.0 M in THF/heptane/ethylbenzene) dropwise. Rationale: A slight excess ensures complete deprotonation without leaving unreacted ketone that could act as an electrophile.

  • Enolate Formation: Dissolve 2,2-dimethyltetrahydro-4H-thiopyran-4-one (1.0 eq) in a minimal amount of anhydrous THF and add dropwise over 15 minutes. Stir at -78°C for 45 minutes. Self-Validation: The solution should remain clear; any yellowing may indicate premature warming or impurities.

  • Electrophile Addition: Add the target aldehyde (1.2 eq) dropwise. Maintain the reaction at -78°C for 2 hours, then slowly warm to -40°C over 1 hour.

  • Quenching: Quench the reaction strictly at -40°C by adding saturated aqueous NH₄Cl. Rationale: Cold quenching prevents retro-aldol equilibration and suppresses β-sulfur elimination during the pH change.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) monitored by TLC (UV and KMnO₄ stain).

Protocol B: Oxidation to 2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

Step-by-Step Methodology:

  • Solubilization: Dissolve 2,2-dimethyltetrahydro-4H-thiopyran-4-one (1.0 eq) in Dichloromethane (DCM, 0.2 M concentration) and cool to 0°C in an ice bath.

  • Oxidant Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.5 eq) in small portions over 30 minutes. Rationale: The first oxidation to the sulfoxide is highly exothermic. Portion-wise addition at 0°C prevents thermal runaway and degradation.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Self-Validation: A white precipitate of m-chlorobenzoic acid (mCBA) will form as the reaction progresses, visually confirming oxidant consumption.

  • Quenching: Cool the mixture back to 0°C and add saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Stir for 15 minutes.

  • Neutralization: Add saturated aqueous NaHCO₃ to neutralize and solubilize the mCBA byproduct. Extract with DCM (3x).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield the crude 1,1-dioxide[4]. Recrystallize from ethanol if >95% purity is required.

References

  • Benchchem. 2,2-Dimethyltetrahydro-4H-thiopyran-4-one | CAS 2323-13-9. Benchchem Product Catalog. 2

  • CymitQuimica. 2,2-DIMETHYLTETRAHYDRO-4H-THIOPYRAN-4-ONE 1,1-DIOXIDE. Fluorochem Product Information.

  • AiFChem. 90271-21-9 | 2,2-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide. 4

  • Google Patents. WO2008118724A1 - Indole carboxamides as ikk2 inhibitors. 3

Sources

Application

Application Notes and Protocols: Reactions of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 2,2-Dimethyltetrahydro-4H-thiopyran-4-one Scaffold 2,2-Dimethyltetrahydro-4H-thiopyran-4-one is a saturated heterocyclic ketone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2,2-Dimethyltetrahydro-4H-thiopyran-4-one Scaffold

2,2-Dimethyltetrahydro-4H-thiopyran-4-one is a saturated heterocyclic ketone of significant interest in synthetic and medicinal chemistry. The thiopyran core is a recurring motif in various biologically active molecules, and its substitution allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding interactions.[1][2] The gem-dimethyl group at the C-2 position introduces steric bulk, which can influence the conformational preferences of the ring and the stereochemical outcome of reactions at the C-4 carbonyl. This guide provides a detailed exploration of the reactivity of 2,2-dimethyltetrahydro-4H-thiopyran-4-one with a range of common nucleophiles, offering insights into its synthetic utility and providing detailed protocols for key transformations. The ketone functionality serves as the primary site for nucleophilic attack, enabling the construction of more complex molecular architectures.[3]

Understanding the Reactivity of the Carbonyl Group

The reactivity of the carbonyl group in 2,2-dimethyltetrahydro-4H-thiopyran-4-one is governed by the electrophilicity of the carbonyl carbon. Nucleophilic addition is the predominant reaction pathway, where an electron-rich nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][5] The presence of two alkyl substituents (the gem-dimethyl group) adjacent to the sulfur atom can influence the approach of the nucleophile due to steric hindrance, potentially favoring attack from the less hindered face of the carbonyl.[6][7]

I. Grignard and Organolithium Reactions: Carbon-Carbon Bond Formation

The addition of organometallic reagents, such as Grignard and organolithium reagents, to the carbonyl group of 2,2-dimethyltetrahydro-4H-thiopyran-4-one is a powerful method for creating new carbon-carbon bonds and generating tertiary alcohols.[8][9] These strong nucleophiles readily attack the electrophilic carbonyl carbon.[7]

Reaction Mechanism: Nucleophilic Addition of Organometallics

The reaction proceeds via a nucleophilic addition mechanism. The organometallic reagent (R-MgX or R-Li) adds to the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding 4-substituted-4-hydroxy-2,2-dimethyltetrahydro-4H-thiopyran.[8]

G ketone 2,2-Dimethyltetrahydro-4H-thiopyran-4-one intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Attack grignard R-MgX grignard->intermediate product 4-Substituted-4-hydroxy-2,2-dimethyltetrahydro-4H-thiopyran intermediate->product 2. Protonation h3o H₃O⁺ h3o->product

Caption: General workflow for the Grignard reaction.

Protocol: Grignard Reaction with 2,2-Dimethyltetrahydro-4H-thiopyran-4-one

Materials:

  • 2,2-Dimethyltetrahydro-4H-thiopyran-4-one

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (1 M)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-dimethyltetrahydro-4H-thiopyran-4-one (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) from the dropping funnel to the stirred solution of the ketone. Maintain the temperature at 0 °C during the addition.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[8]

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 4-substituted-4-hydroxy-2,2-dimethyltetrahydro-4H-thiopyran.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.[8][9]

  • Slow Addition at Low Temperature: The reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.[8]

  • Saturated NH₄Cl Quench: This is a mild acidic workup that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing potential acid-catalyzed side reactions with the tertiary alcohol product.

Data Presentation: Representative Grignard Reactions
EntryGrignard Reagent (R-MgX)Product (4-R-4-hydroxy-2,2-dimethyltetrahydro-4H-thiopyran)Expected Yield (%)*
1Phenylmagnesium bromide4-Phenyl-4-hydroxy-2,2-dimethyltetrahydro-4H-thiopyran80-90
2Methylmagnesium bromide2,2,4-Trimethyltetrahydro-4H-thiopyran-4-ol75-85
3Ethylmagnesium bromide4-Ethyl-4-hydroxy-2,2-dimethyltetrahydro-4H-thiopyran70-80

*Yields are estimated based on similar reactions with tetrahydrothiopyran-4-one and are subject to optimization.[8]

II. Wittig Reaction: Formation of Exocyclic Alkenes

The Wittig reaction is a highly effective method for converting ketones into alkenes by reacting them with a phosphorus ylide.[10][11] This reaction is particularly useful for creating exocyclic double bonds on the thiopyran ring system.

Reaction Mechanism: The Wittig Olefination

The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[10][11]

G ketone 2,2-Dimethyltetrahydro-4H-thiopyran-4-one oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane 1. Cycloaddition ylide Phosphorus Ylide ylide->oxaphosphetane product 4-Alkylidene-2,2-dimethyltetrahydro-4H-thiopyran oxaphosphetane->product 2. Decomposition tppo Triphenylphosphine oxide oxaphosphetane->tppo

Caption: Simplified workflow of the Wittig reaction.

Protocol: Wittig Reaction with 2,2-Dimethyltetrahydro-4H-thiopyran-4-one (Non-stabilized Ylide)

Materials:

  • 2,2-Dimethyltetrahydro-4H-thiopyran-4-one

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Equipment:

  • Round-bottom flask

  • Syringes and needles

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF via syringe to create a suspension. Cool the suspension to 0 °C. Slowly add n-BuLi (1.1 equivalents) dropwise. A color change (typically to orange or yellow) indicates ylide formation. Stir at 0 °C for 30-60 minutes.[10]

  • Wittig Reaction: Cool the ylide solution to 0 °C. Slowly add a solution of 2,2-dimethyltetrahydro-4H-thiopyran-4-one (1.0 equivalent) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.[10]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with hexane (3 x volume of THF).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Strong Base for Ylide Generation: Non-stabilized ylides require a strong base like n-BuLi for their formation from the corresponding phosphonium salt.[10][12]

  • Inert Atmosphere: Both n-BuLi and the ylide are sensitive to air and moisture.

  • Hexane Extraction: The desired alkene product is typically non-polar, while the triphenylphosphine oxide byproduct has some polarity, allowing for separation during extraction and chromatography.

Data Presentation: Representative Wittig Reactions
EntryPhosphonium SaltProductExpected Yield (%)*
1Methyltriphenylphosphonium bromide4-Methylene-2,2-dimethyltetrahydro-4H-thiopyran70-85
2Ethyltriphenylphosphonium bromide4-Ethylidene-2,2-dimethyltetrahydro-4H-thiopyran65-80

*Yields are estimated based on similar reactions with tetrahydro-4H-pyran-4-one and are subject to optimization.[10]

III. Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a versatile method for forming C-N bonds by reacting a ketone with an amine in the presence of a reducing agent.[13] This one-pot procedure is highly efficient for synthesizing secondary and tertiary amines.

Reaction Mechanism: Imine/Enamine Formation and Reduction

The reaction proceeds through the initial formation of an iminium ion (from a primary amine) or an enamine (from a secondary amine), which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[14][15]

G ketone 2,2-Dimethyltetrahydro-4H-thiopyran-4-one intermediate Iminium Ion / Enamine ketone->intermediate 1. Condensation amine R₁R₂NH amine->intermediate product 4-Amino-2,2-dimethyltetrahydro-4H-thiopyran intermediate->product 2. Reduction reducing_agent Reducing Agent reducing_agent->product

Sources

Method

Application Note: Strategic Synthesis of Spirocyclic Compounds from Thiopyranone Precursors

Audience: Researchers, scientists, and drug development professionals. Abstract: Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a distinct three-dimensional architecture that fa...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a distinct three-dimensional architecture that facilitates novel interactions with biological targets. This guide provides an in-depth exploration of synthetic strategies for constructing these valuable motifs using thiopyranones and their related thione precursors. We will delve into the core cycloaddition and tandem reaction mechanisms, provide detailed, field-tested protocols, and discuss the critical parameters that govern reaction outcomes, empowering researchers to leverage these powerful building blocks in drug discovery programs.

The Imperative for Three-Dimensionality: Spirocycles in Modern Drug Discovery

For decades, drug discovery has been dominated by flat, aromatic molecules. However, the industry's "Escape from Flatland" initiative recognizes that molecules with greater sp3 character and three-dimensionality often exhibit superior physicochemical properties, enhanced target specificity, and a higher probability of clinical success.[1][2] Spirocyclic compounds, which feature two rings sharing a single atom, are exemplary of this principle.[1][2]

The rigid, well-defined conformational arrangement of a spirocyclic core allows for the precise projection of functional groups into three-dimensional space, enabling optimal engagement with complex protein binding sites.[1][3] This structural pre-organization can lead to significant gains in both potency and selectivity.[4] Furthermore, the introduction of spirocyclic motifs has been shown to favorably modulate key drug-like properties, including solubility and metabolic stability.[2][5] Thiopyranones and their corresponding thione derivatives serve as exceptionally versatile and reactive synthons for accessing this privileged chemical space.

Core Mechanistic Pathways

The construction of spirocycles from thiopyranone-derived scaffolds primarily relies on powerful cycloaddition and tandem reactions. Understanding the underlying mechanisms is crucial for reaction design and optimization.

The Thio-Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, involving the [4+2] cycloaddition of a conjugated diene and a dienophile.[6][7] In our context, the thiocarbonyl group (C=S) of a thiopyranone or a related thione can act as a highly reactive "thio-dienophile." The reaction proceeds in a concerted fashion, allowing for the stereospecific formation of two new carbon-carbon bonds and a spirocyclic thiopyran ring system.

Caption: Mechanism of the Thio-Diels-Alder Reaction.

The 1,3-Dipolar Cycloaddition

This reaction is one of the most effective methods for constructing five-membered heterocyclic rings with high regio- and stereoselectivity.[8] It involves the reaction of a 1,3-dipole (such as an in-situ generated azomethine ylide) with a dipolarophile. An exocyclic double bond on a thiopyranone precursor can serve as the dipolarophile, leading to the formation of novel spiro-pyrrolidine or similar five-membered heterocyclic systems.[9]

Caption: Mechanism of 1,3-Dipolar Cycloaddition.

Synthetic Strategies and Experimental Protocols

The following protocols represent robust and versatile methods for the synthesis of spirocycles from thiopyranone precursors. The choice of strategy depends on the desired final scaffold.

General_Workflow Start Thiopyranone or Ketone Precursor Thionation In-situ or Direct Thionation (e.g., Lawesson's Reagent, CS2) Start->Thionation Thione Reactive Thione Intermediate Thionation->Thione Reaction Select Reaction Pathway Thione->Reaction DA Diels-Alder [4+2] Cycloaddition Reaction->DA Diene Dipolar 1,3-Dipolar Cycloaddition Reaction->Dipolar 1,3-Dipole Tandem Multicomponent Tandem Reaction Reaction->Tandem Multiple Reagents Product_DA Spiro[thiopyran] DA->Product_DA Product_Dipolar Spiro[5-membered heterocycle] Dipolar->Product_Dipolar Product_Tandem Complex Spiro[thiopyran] Tandem->Product_Tandem Purify Workup & Purification (Chromatography/Recrystallization) Product_DA->Purify Product_Dipolar->Purify Product_Tandem->Purify Characterize Characterization (NMR, MS, X-ray) Purify->Characterize

Caption: General workflow for spirocycle synthesis.

Protocol 1: Thio-Diels-Alder for Spiro[indoline-thiopyran-2-one] Scaffolds

This protocol details the synthesis of a spiro-thiopyran scaffold via an inverse-electron-demand thio-Diels-Alder reaction. The reactive thione is generated in situ from an isatin derivative (a lactam analog of a pyranone).[10]

Rationale: The in-situ generation of the highly reactive 3-thioxoindolin-2-one prevents its dimerization. DMSO is a judicious solvent choice as it effectively solvates the intermediates and prevents unwanted side reactions.[10]

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the desired isatin derivative (1.0 mmol) in anhydrous DMSO (5 mL) in a flame-dried Schlenk flask, add carbonyl sulfide source (e.g., potassium thiocyanate, 1.2 mmol) and an appropriate organocatalyst if needed.

  • Thione Generation: Stir the mixture at room temperature under an inert atmosphere (N2 or Ar) for 30 minutes to facilitate the in-situ generation of the 3-thioxoindolin-2-one intermediate.

  • Cycloaddition: Add the diene, such as 2,3-dimethyl-1,3-butadiene (1.5 mmol), to the reaction mixture.

  • Reaction Monitoring: Seal the flask and heat the reaction to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL) and stir for 15 minutes. The crude product will often precipitate.

  • Purification: Collect the solid by vacuum filtration. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure spiro[indoline-thiopyran-2-one] derivative.

EntryIsatin SubstituentDieneYield (%)Reference
1H2,3-Dimethylbutadiene85[10]
25-Bromo2,3-Dimethylbutadiene82[10]
3N-MethylIsoprene78[10]

Table 1: Representative yields for the Thio-Diels-Alder synthesis of spiro-thiopyrans.

Protocol 2: One-Pot, Five-Component Synthesis of Spirooxindole-Thiopyrans

This protocol exemplifies the power of multicomponent reactions (MCRs) to rapidly build molecular complexity from simple starting materials under environmentally benign conditions.[11] This approach is highly convergent and atom-economical.

Rationale: This reaction proceeds via a domino sequence initiated by the formation of a dithiocarbamate, followed by Knoevenagel condensation of isatin with malononitrile, Michael addition, and finally, an intramolecular cyclization to form the thiopyran ring. Using a base like K2CO3 in ethanol provides a green and efficient catalytic system.[11]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the isatin derivative (0.57 mmol), malononitrile (1.4 mmol), and K2CO3 (10 mol%) in ethanol (1 mL).

  • Reagent Addition: To this stirred suspension, add the primary amine (e.g., methylamine, 0.6 mmol) followed by the dropwise addition of carbon disulfide (0.7 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 30-60 minutes, often indicated by the formation of a thick precipitate.

  • Workup & Isolation: Upon completion (monitored by TLC), pour the reaction mixture into a beaker of cold water (20 mL).

  • Purification: Stir the aqueous suspension for 10 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with water and then with cold ethanol to remove residual starting materials. The product is often obtained in high purity without the need for column chromatography.

EntryIsatin N-SubstituentIsatin Ring SubstituentAmineYield (%)Reference
1HHMethylamine95[11]
2H5-ClEthylamine92[11]
3EthylHPropylamine94[11]
4H5-MeMethylamine93[11]

Table 2: Synthesis of spirooxindole-thiopyran derivatives via a five-component reaction.

Troubleshooting and Key Considerations

  • Thione Instability: Thiocarbonyl compounds, especially unhindered ones, are prone to dimerization or polymerization. In-situ generation is the most effective strategy to mitigate this.

  • Regioselectivity: In Diels-Alder and 1,3-dipolar cycloadditions with unsymmetrical reactants, regioselectivity can be an issue. Reaction conditions (solvent, temperature, catalyst) may need to be screened to favor the desired regioisomer.[12][13]

  • Stereoselectivity: For reactions generating new stereocenters, diastereoselectivity can often be controlled by steric hindrance. Achieving high enantioselectivity typically requires the use of chiral catalysts, such as cinchona alkaloids or metal-based chiral Lewis acids.[14][15]

  • Reaction Monitoring: Due to the complexity of multicomponent and tandem reactions, careful monitoring by TLC or LC-MS is essential to determine the optimal reaction time and avoid the formation of byproducts.

Conclusion

Thiopyranones and their thione surrogates are powerful and versatile platforms for the synthesis of medicinally relevant spirocyclic compounds. Through well-established cycloaddition reactions and highly efficient multicomponent strategies, researchers can access a diverse array of three-dimensional scaffolds. The protocols and mechanistic insights provided herein serve as a practical guide for chemists aiming to incorporate these valuable motifs into their drug discovery pipelines, facilitating the exploration of new and promising chemical space.

References

  • Benchchem. (n.d.). Potential applications of spirocyclic compounds in pharmacology.
  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-760. [Link]

  • Balaram, P. (2019). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocyclic Compounds in Medicinal Chemistry (pp. 1-20). Wiley.
  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Wang, L., et al. (2012). Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. Tetrahedron, 68(35), 7145-7151. (Available on PMC)
  • Al-Abed, Y., et al. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Journal of Organic Chemistry. (Available on PMC)
  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. (Referenced in ResearchGate article on bioactive spiroheterocycles)
  • Karthikeyan, J., et al. (2014). A Facile Regioselective 1,3-dipolar Cycloaddition Protocol for the Synthesis of Thiophene containing Spiro Heterocycles. Research Journal of Chemical Sciences, 4(11), 35-41.
  • Mal, S., et al. (2022). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Arkivoc, 2022(i), 361-385.
  • Zahoor, A. F., et al. (2021). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organic Synthesis, 18(1), 2-23.
  • Enders, D., et al. (2012). Enantioselective synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives via organocatalytic asymmetric Michael/cyclization cascade reaction. Organic Letters, 14(1), 22-25.
  • Gao, Y., et al. (2010). Enantioselective heterocyclic synthesis of spiro chromanone-thiochroman complexes catalyzed by a bifunctional indane catalyst.
  • Hartwig, J. F., et al. (2025, August 13). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society, 147(32), 28875-28881.
  • Ge, C., et al. (2020). Synthesis of spiro‐4‐quinolones through Povarov reaction of in‐situ generated exo‐cyclic olefins. Advanced Synthesis & Catalysis, 362(1), 123-128.
  • Aggarwal, V. K., et al. (2019). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 58(1), 188-192.
  • Al-Salahi, R., et al. (2013). A regioselective 1,3-dipolar cycloaddition for the synthesis of novel spiro-chromene thiadiazole derivatives. Comptes Rendus Chimie, 16(10), 923-928.
  • Csuk, R., et al. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. European Journal of Medicinal Chemistry, 277, 116713.
  • El-Ghanam, A., et al. (2024, December 14). Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. Molecules, 29(24), 5678.
  • List, B., et al. (2022, April 7). Catalytic Asymmetric Spirocyclizing Diels−Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene. Journal of the American Chemical Society, 144(15), 6703–6708.
  • Reddy, C. R., et al. (2017, March 15). Synthesis of Novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[2][4]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones and Their Evaluation for Anticancer Activity. Bioorganic & Medicinal Chemistry Letters, 27(6), 1385-1389.

  • Babar, K., et al. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487-2532.
  • Moghaddam, F. M., et al. (2021). Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions. Scientific Reports, 11, 12345. (Available on PMC)
  • Frontan, E., et al. (2019, February 26). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 91.
  • Khlebnikov, A. F., et al. (2022). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry, 18, 123-134. (Available on PMC)
  • Wikipedia contributors. (2024, February 29). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Majumdar, S., et al. (2025, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 15, 12345-12367. (Available on PMC)
  • Posner, G. H. (1995). Diels-Alder Reactions of Activated 2H-Thiopyrans. Journal of Organic Chemistry, 60(15), 4617-4627.
  • Wang, Y., et al. (2024, August 16). One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. The Journal of Organic Chemistry.
  • Zahoor, A. F., et al. (2021). Asymmetric tandem cyclization for the synthesis of spirocompound 11 along with mechanism. In Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems.
  • Wang, Y., et al. (2024, July 31). One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. The Journal of Organic Chemistry. (Available on Figshare)
  • Sarpong, R., et al. (2023, October 3). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters, 25(40), 7358–7362.
  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Elinson, M. N., et al. (2026, January 23). Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold. Electrochimica Acta.
  • Wang, C., et al. (2021). Photo-induced spirocyclization of biaryl ynones with ammonium thiocyanate: access to thiocyanate-featured spiro[2][2]trienones. Green Chemistry, 23(1), 275-280.

  • Singh, M. S., et al. (2022). Formation of spirothiopyran derivative 373. In Recent advances in transition-metal-catalyzed synthesis of dihydrobenzofurans.
  • Sree, V., et al. (2015). Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry, 31(2), 839-845.
  • Kass, S. R., et al. (2022). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Journal of Organic Chemistry, 87(1), 548-555. (Available on PMC)
  • Booker-Milburn, K. I., et al. (2019). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives.
  • Tice, C. M. (2023, April 26). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3788.
  • Goti, A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(1), 123.
  • Haut, F.-L., & Keimer, A. (2025). 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition, e16780.Arene and Natural Product Synthesis.

Sources

Application

Application Note: Advanced Analytical Methods for the Quantification of Thiopyranones

Introduction & Mechanistic Rationale Thiopyranones, particularly tetrahydro-4H-thiopyran-4-one and its substituted derivatives, are highly versatile heterocyclic scaffolds in modern medicinal chemistry and organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiopyranones, particularly tetrahydro-4H-thiopyran-4-one and its substituted derivatives, are highly versatile heterocyclic scaffolds in modern medicinal chemistry and organic synthesis. The introduction of the sulfur heteroatom into the six-membered ring fundamentally alters the physicochemical properties of the molecule, influencing its polarity, metabolic stability, and bioactivity. In drug development, thiopyranones are frequently utilized in prodrug design, where the sulfide core undergoes controlled in vivo oxidation to form biologically active sulfoxides or sulfones[1].

Accurate quantification of these species is critical, yet challenging. The sulfur atom is prone to spontaneous redox cycling, and the structural similarity between the parent sulfide, the 1-oxide (sulfoxide), and the 1,1-dioxide (sulfone) demands high-resolution separation techniques. Furthermore, tracking these compounds in complex biological matrices requires analytical modalities that mitigate matrix effects and ion suppression[2]. This application note details field-proven, self-validating methodologies for the quantification of thiopyranones across synthetic and bioanalytical workflows.

Quantitative Performance Across Modalities

The selection of an analytical method depends heavily on the matrix complexity and the required sensitivity. Below is a synthesized comparison of established quantitative parameters for thiopyranone analysis.

Analytical ModalityTarget Analyte / MatrixColumn / SensorLimit of Detection (LOD)Linear Dynamic RangeDetection Mechanism
HPLC-UV 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides (Synthetic)Nucleodur® C18 (5 µm)~0.5 µg/mL1.0 – 100 µg/mLDual UV-Vis (254 nm / 325 nm)[3]
UHPLC-MS/MS Trace Thiopyranone Derivatives (Biological Matrices)Kinetex® C18 Core-Shell (2.6 µm)10 – 15 pg/mg50 pg/mL – 10 ng/mLElectrospray Ionization (ESI+) / MRM[4]
Fluorescence Thiopyrone-Cys Adducts (Cellular Media)Coumarin-functionalized NIR Probe13.60 nM0 – 12.0 µMSmartphone-integrated RGB / Fluorometry[5]

Analytical Workflow Architecture

The following diagram illustrates the decision matrix and workflow for isolating and quantifying thiopyranones, emphasizing the divergence between high-concentration synthetic monitoring and trace-level bioanalysis.

G Start Sample Matrix (Synthetic Mixture or Biological Fluid) Prep Sample Preparation (LLE / SPE / Protein Precipitation) Start->Prep Split Analytical Modality Selection Prep->Split HPLC HPLC-UV/Vis (Routine Purity & High Conc.) Split->HPLC > µg/mL LCMS UHPLC-MS/MS (Trace PK & Bioanalysis) Split->LCMS < ng/mL Fluor Fluorescence Assay (In Situ Cellular Imaging) Split->Fluor Live Cells Data Data Acquisition & Peak Integration HPLC->Data LCMS->Data Fluor->Data Quant Quantification & Validation (Calibration Curve & SST) Data->Quant

Caption: Analytical workflow for the extraction, modality selection, and quantification of thiopyranones.

Experimental Protocols & Mechanistic Causality

Protocol A: HPLC-UV for Synthetic Purity and Reaction Monitoring

This protocol is optimized for monitoring the chemoselective synthesis of thiopyranones and their S-oxide metabolites[3].

Causality of Design: The use of Trifluoroacetic acid (TFA) in the mobile phase acts as a strong ion-pairing agent. It suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing of the polar sulfoxide moieties, ensuring sharp, symmetrical peaks necessary for accurate integration[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthetic thiopyranone sample in HPLC-grade Acetonitrile (CH₃CN) to a nominal concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Nucleodur® C18 (250 mm × 4.6 mm, 5 µm)[3].

    • Mobile Phase A: 0.05% TFA in ultrapure H₂O[3].

    • Mobile Phase B: 0.05% TFA in H₂O/CH₃CN (1:4 v/v)[3].

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution:

    • 0–5 min: 100% A.

    • 5–25 min: Linear gradient to 100% B.

    • 25–35 min: Hold at 100% B.

    • 35–40 min: Return to 100% A for re-equilibration[3].

  • Detection: Dual UV-Vis detection at 254 nm (aromatic/conjugated systems) and 325 nm[3].

  • Self-Validating System Check: System Suitability Test (SST). Inject a known reference standard of tetrahydro-4H-thiopyran-4-one at the Limit of Quantification (LOQ) before the run. The protocol is only validated if the signal-to-noise (S/N) ratio is ≥ 10, and the retention time drift across 5 replicate injections is ≤ 1.5%.

Protocol B: UHPLC-MS/MS for Bioanalytical Trace Quantification

For pharmacokinetic profiling, thiopyranones must be quantified in complex matrices (e.g., plasma, hair) at picogram-to-nanogram levels[4].

Causality of Design: A superficially porous (core-shell) Kinetex C18 column is utilized. Core-shell technology reduces the diffusion path of analyte molecules, minimizing the van Deemter C-term (mass transfer resistance). This provides ultra-high efficiency at lower backpressures, critical for resolving structurally similar thiopyranone metabolites[4]. Furthermore, ammonium formate and formic acid are used to stabilize the electrospray ionization (ESI) plume and provide abundant protons for [M+H]⁺ formation[4].

Step-by-Step Methodology:

  • Extraction: Spike 100 µL of plasma with 10 µL of stable-isotope-labeled internal standard (SIL-IS). Add 300 µL of ice-cold Methanol/Acetonitrile (1:1) to precipitate proteins. Centrifuge at 14,000 × g for 10 min at 4 °C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: Kinetex® C18 (100 × 2.1 mm, 2.6 µm)[4].

    • Mobile Phase A: 5 mM ammonium formate containing 0.1% formic acid[4].

    • Mobile Phase B: Methanol/Acetonitrile (1:1) with 0.1% formic acid[4].

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: Electrospray Ionization (ESI) Jet-Stream in positive mode[4].

    • Acquisition: Multiple Reaction Monitoring (MRM). Optimize collision energies (CE) for the specific thiopyranone parent-to-daughter ion transitions.

  • Self-Validating System Check: Internal Standard Tracking. The SIL-IS must co-elute with the target analyte. The analytical run is self-validated only if the absolute peak area of the SIL-IS remains within ±15% across all biological samples. A deviation beyond this threshold automatically flags the sample for matrix-induced ion suppression, requiring re-extraction.

Protocol C: Fluorescence-Based Quantification (In Situ)

Recent advancements have leveraged the thiopyrone skeleton to create highly sensitive Near-Infrared (NIR) fluorescent probes for the quantification of specific biological analytes, such as Cysteine (Cys)[5].

Causality of Design: By functionalizing a thiopyranone core with a coumarin structure, the resulting probe exhibits an exceptionally large Stokes shift (e.g., 217 nm). This massive shift eliminates auto-fluorescence interference from biological tissues, allowing for ultra-sensitive visual detection and smartphone-integrated RGB quantification[5].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 µM stock solution of the coumarin-functionalized thiopyrone probe in a physiological buffer (pH 7.4)[5].

  • Incubation: Introduce the sample (e.g., cellular extract) to the probe. The reaction time is rapid, typically reaching completion within 3.0 minutes[5].

  • Quantification: Measure fluorescence emission. For field applications, acquire RGB values via a smartphone color analysis software under ambient illumination. Plot the RGB intensity against a calibration curve (linear range 0–12.0 µM)[5].

  • Self-Validating System Check: Blank Subtraction & Matrix Spiking. A parallel blank (probe + buffer only) must be run to establish the baseline RGB value. Additionally, a matrix sample spiked with a known concentration of Cys (e.g., 5.0 µM) must yield a recovery of 90–110% to validate the standard curve.

References[1] Benchchem. "An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide." Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUGSIYy3o-e2CMv8K9aFQsIDvDndhAF_1kwiFwi2jgxrOc3hfkJl28ErqurXl2-WTo7NxsLALoPgkLM7HQJuYQei3hqxHm2SrlIV37zLLhGdeuTSMmIAROmjsVWSaX5tQ1rXJsEcFyL31HtfneoieIFGKOEm_cYr6xEvziGffgBIybT8Z9voJsB2bjzYuF_nzx3zUnoEGZQR82MtYdsfK5lA==[3] MDPI. "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones." Molecules. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsL9rkoOAMMeVgxbcayC59IzjJOt7ZJrLaUQYV6SvqyCt9jkKDRa_Om7Q-2D6kPLddLs7bo5xpJcK_rVvTAXkMgp_iNZ_-goRptrfPdDJDZotTp5CNfgrj5jWywm0eceBhv5A=[4] NIH. "Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair." Current Neuropharmacology. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL5klaY0lDFHkE08OkFZE2OZ5uD9rAxbLAzIgJGhV7_TYUOtqMYoq5ht7qju8O_fZKNwNdCMZTxuyaKmHP9zIREieWvKq8Jd52On3gju0gg6UYgGujnecur2o9kkE3m3x8znhAEAx90qj24Z0=[5] RSC Publishing. "A coumarin functionalized NIR fluorescent probe based on the thiopyrone skeleton for the detection of Cys and its applications." Analytical Methods. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBKGZ8bYcVbmvvMQ1lZUuwbQnEa53DHp6iAD1V7DIJY9hl7yqsJOtG6FYsRQU26GXQ1HsGLHiYdGpxkIE2H1V6DI9QhUN8ntIkYckEDvvWgRW-zRcxFed9vx0pz9hNNPjygivuFo-x9AGKQ_iQfoif5YJaI1otSekV[2] MDPI. "Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review." Antioxidants. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFchFKogNAFHuMcCm_iY32Hi94PetMEUjKzba821Gqvxd3uAAWoK3UEWuQO-I95Eqgf-L-YI9JR5n-gTKMn1hKgzYxqqgb8Hl-3C-iJOwkWrIsYn11RIZHWHcqpd_6o0NXW87Ex

Sources

Method

purification of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one by column chromatography

Application Note: High-Yield Purification of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one via Normal-Phase Column Chromatography Audience: Researchers, synthetic chemists, and drug development professionals. Document Type:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Purification of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one via Normal-Phase Column Chromatography

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Grounding

2,2-Dimethyltetrahydro-4H-thiopyran-4-one (CAS: 2323-13-9) is a saturated, six-membered cyclic ketone incorporating a sulfur heteroatom and a gem-dimethyl group. This unique architecture serves as a highly versatile scaffold in medicinal chemistry, particularly in the development of 2,6-diaryl-substituted prodrugs for anti-kinetoplastidal therapies targeting neglected tropical diseases like Human African Trypanosomiasis and Chagas disease[1].

The Causality of the Purification Strategy: During the synthesis of 2,2-dimethyltetrahydro-4H-thiopyran-4-one, the most common impurities are unreacted starting materials and over-oxidized sulfur species (sulfoxides and sulfones)[2]. The target compound is moderately polar due to the hydrogen-bond accepting capacity of the ketone and the polarizability of the thioether.

  • Stationary Phase Interaction: The molecule interacts moderately with the polar silanol groups of bare silica gel.

  • Impurity Separation: Sulfoxides (S=O) and sulfones (O=S=O) have significantly higher dipole moments than the parent thioether. Consequently, they bind much more tightly to the silica gel. A gradient elution starting with a non-polar solvent (hexanes) and slowly increasing the polar modifier (ethyl acetate) allows the target thiopyranone to elute cleanly while the oxidized byproducts are retained on the column[2].

Analytical Preparation & Visualization Challenges

A critical challenge in purifying 2,2-dimethyltetrahydro-4H-thiopyran-4-one is its lack of a conjugated


-system. The molecule is UV-inactive at 254 nm , meaning standard UV fluorescence quenching cannot be used to monitor fractions[3].

Causality of Stain Selection: To visualize the compound on a Thin Layer Chromatography (TLC) plate, chemical staining is mandatory. Potassium permanganate (KMnO


)  is the optimal choice. The reaction is driven by the oxidation of the thioether sulfur to a sulfoxide/sulfone, coupled with the reduction of purple Mn(VII) to insoluble, brown Mn(IV) oxide (MnO

). This produces a high-contrast yellow/brown spot against a bright purple background, allowing for highly sensitive fraction monitoring[3].

Experimental Workflow

Workflow N1 1. Crude Mixture (Thiopyranone + Sulfoxides) N2 2. TLC Optimization (Target Rf 0.35 - 0.45) N1->N2 N3 3. Column Packing (Silica Gel Slurry) N2->N3 N4 4. Dry Loading (Adsorption on Silica) N3->N4 N5 5. Gradient Elution (5-20% EtOAc/Hexanes) N4->N5 N6 6. Fraction Analysis (KMnO4 Visualization) N5->N6 N7 7. Concentration (Pure Target Compound) N6->N7 Pool pure fractions

Workflow for the purification of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one by chromatography.

Detailed Step-by-Step Protocol

This protocol utilizes a self-validating methodology to ensure high purity and prevent the loss of the target compound.

Step 1: TLC Optimization & Self-Validation

  • Dissolve a small aliquot of the crude mixture in dichloromethane (DCM).

  • Spot the mixture on a Silica Gel 60 F254 TLC plate.

  • Develop the plate in a 15% Ethyl Acetate (EtOAc) / 85% Hexanes solvent system.

  • Dip the plate in KMnO

    
     stain and gently heat. The target 2,2-dimethyltetrahydro-4H-thiopyran-4-one should appear at an 
    
    
    
    of approximately 0.35 to 0.45. Sulfoxide impurities will remain near the baseline (
    
    
    < 0.1).
  • Self-Validation: Perform a 2D TLC on the crude mixture to ensure the compound does not degrade on silica. If the spot remains single and diagonal after two developments, the compound is stable for column chromatography.

Step 2: Column Preparation (Slurry Method)

  • Select a glass column appropriate for the crude mass (typically a 30:1 to 50:1 mass ratio of silica gel to crude product).

  • Prepare a slurry of 230–400 mesh silica gel in 100% Hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent air bubbles and cracking. Tap the column gently to settle the bed.

Step 3: Sample Loading (Dry Loading) Note: Because crude thiopyranones can be oily and viscous, dry loading is strictly recommended to prevent band broadening.

  • Dissolve the crude mixture in a minimal amount of DCM.

  • Add silica gel to the flask (approximately 2-3 times the mass of the crude product).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the flat silica bed. Add a 1 cm protective layer of clean sea sand on top.

Step 4: Gradient Elution

  • Initial Wash (0-5% EtOAc/Hexanes): Elute with 2 column volumes (CV) of 5% EtOAc to remove non-polar aliphatic impurities and residual solvents.

  • Target Elution (10-20% EtOAc/Hexanes): Gradually increase the polarity to 15% EtOAc. Collect fractions in standard test tubes. The target compound will elute in this window[2].

  • Flush (50% EtOAc/Hexanes): Once the target has eluted, flush the column with 50% EtOAc to strip the highly polar sulfoxide/sulfone byproducts.

Step 5: Fraction Analysis and Concentration

  • Spot every third fraction on a TLC plate.

  • Stain with KMnO

    
     and heat.
    
  • Pool all fractions containing only the pure spot at

    
     ~0.4.
    
  • Concentrate the pooled fractions using a rotary evaporator (water bath at 30°C to prevent volatilization of the low-melting product). Dry under high vacuum to yield the pure 2,2-dimethyltetrahydro-4H-thiopyran-4-one.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior and purification metrics for the target compound and its common impurities.

Compound / ImpurityFunctional GroupsOptimal Solvent SystemExpected

Visualization MethodExpected Recovery
2,2-Dimethyltetrahydro-4H-thiopyran-4-one Thioether, Ketone15% EtOAc / 85% Hexanes0.35 - 0.45 KMnO

(Brown spot)
85 - 92%
Aliphatic Byproducts Alkyl chains15% EtOAc / 85% Hexanes0.80 - 0.95I

chamber
N/A (Discard)
Thiopyran-4-one 1-oxide (Sulfoxide)Sulfoxide, Ketone15% EtOAc / 85% Hexanes< 0.10KMnO

(Brown spot)
N/A (Retained)
Thiopyran-4-one 1,1-dioxide (Sulfone)Sulfone, Ketone15% EtOAc / 85% Hexanes0.00PMA (Blue/Green)N/A (Retained)

Troubleshooting & Optimization

  • Issue: Co-elution of the target compound with sulfoxides.

    • Causality: The gradient was increased too rapidly, causing the polar solvent front to drag the strongly bound sulfoxides down the column.

    • Solution: Maintain an isocratic hold at 10% EtOAc for at least 3 column volumes before stepping up to 15% EtOAc.

  • Issue: Severe streaking of the target spot on TLC/Column.

    • Causality: The sample was overloaded, or the crude mixture contained trace acidic impurities that interact with the basic sites on the silica gel.

    • Solution: Ensure the sample-to-silica ratio is at least 1:30. If streaking persists, pre-treat the silica gel with 1% Triethylamine (Et

      
      N) in hexanes to deactivate the highly active silanol sites.
      

References

  • PMC/NIH. "New Sulfenate Sources for Double Pallado-Catalyzed Cross-Coupling Reaction: Application in Symmetrical Biarylsulfoxide Synthesis". URL:[Link]

  • Caltech. "Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of Thiopyranones". URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Thiopyranone Synthesis: A Technical Support Guide for Overcoming Common Side Products

Welcome to the Technical Support Center for Thiopyranone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiopyranone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of thiopyranone scaffolds. As a class of sulfur-containing heterocycles, thiopyranones are of significant interest in medicinal chemistry and materials science.[1][2] However, their synthesis is not without its hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.

Part 1: Oxidation of Tetrahydrothiopyran-4-ones: Controlling the Sulfoxide and Sulfone Balance

The oxidation of a tetrahydrothiopyran-4-one to its corresponding sulfoxide or sulfone is a fundamental transformation. However, achieving high chemoselectivity can be challenging, often leading to mixtures of products.

Frequently Asked Questions (FAQs)

Q1: I'm trying to synthesize the sulfone, but my reaction stalls, leaving a significant amount of the sulfoxide intermediate. How can I drive the reaction to completion?

A1: This is a common issue stemming from incomplete oxidation. Here are several factors to consider:

  • Oxidant Stoichiometry: Ensure you are using at least two equivalents of the oxidizing agent when starting from the sulfide. If you are starting from the isolated sulfoxide, a slight excess (e.g., 1.2 equivalents) of the oxidant is recommended to ensure full conversion.[3]

  • Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction appears to have stopped, consider extending the reaction time. A moderate increase in temperature can also be beneficial, but proceed with caution to avoid the formation of degradation byproducts.[3]

  • Reagent Purity: The activity of your oxidizing agent is critical. For instance, meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time. It is advisable to use a fresh batch or titrate your current batch to determine its activity.[3]

Q2: My goal is the sulfoxide, but I'm consistently getting the over-oxidized sulfone as a major side product. How can I improve selectivity?

A2: Over-oxidation is a frequent challenge. To enhance selectivity for the sulfoxide, consider the following strategies:

  • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution dropwise over an extended period. This maintains a low concentration of the oxidant in the reaction mixture, thereby minimizing over-oxidation.[3][4]

  • Lower Reaction Temperature: Performing the reaction at 0 °C or even lower (e.g., -78 °C) can significantly improve selectivity, especially when using a powerful oxidant like m-CPBA.[4]

  • Use a More Selective Oxidant: Reagents like Davis's oxaziridine are known for their high chemoselectivity in oxidizing sulfides to sulfoxides, with minimal formation of the corresponding sulfone.[4][5]

Q3: I am observing unexpected ring-opened byproducts. What could be the cause?

A3: For certain substituted tetrahydrothiopyran-4-ones, β-elimination can occur upon S-oxidation, leading to ring-opening.[1][4] This side reaction is more likely under harsh conditions. To mitigate this, employ mild and controlled oxidation conditions. The use of Davis's oxaziridine at low temperatures is less prone to promoting this side reaction.[4]

Troubleshooting Workflow: Oxidation Reactions

Oxidation Troubleshooting start Problem Observed incomplete_reaction Incomplete Reaction (Sulfoxide remains) start->incomplete_reaction Stalled Reaction over_oxidation Over-oxidation (Sulfone byproduct) start->over_oxidation Undesired Sulfone ring_opening Ring-Opening Byproduct start->ring_opening Unexpected Byproduct solution1 Increase Oxidant Stoichiometry Increase Reaction Time/Temp Check Reagent Purity incomplete_reaction->solution1 solution2 Control Oxidant Addition Lower Reaction Temperature Use Selective Oxidant (e.g., Davis's oxaziridine) over_oxidation->solution2 solution3 Use Mild Conditions Use Selective Oxidant at Low Temp ring_opening->solution3

Caption: Troubleshooting workflow for thiopyranone oxidation.

Experimental Protocol: Selective Oxidation to Sulfoxide

This protocol is designed to minimize over-oxidation.

  • Dissolve the starting tetrahydro-4H-thiopyran-4-one (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.

  • Monitor the reaction's progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and wash it successively with saturated NaHCO₃ solution and saturated sodium chloride (NaCl) solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfoxide.[4]

  • Purify the crude product by flash column chromatography or recrystallization.[4]

Part 2: Cycloaddition and Domino Reactions: Navigating Complexity

Methods like the Thia-Diels-Alder reaction and domino reactions offer efficient routes to complex thiopyranones but can present challenges in controlling reactivity and selectivity.[6]

Frequently Asked Questions (FAQs)

Q4: In my Thia-Diels-Alder reaction, I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity in Diels-Alder reactions is governed by the electronic and steric properties of the diene and dienophile.[7][8]

  • Electronic Effects: The reaction is facilitated by maximizing the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa in inverse-demand reactions).[8] Modifying the electronic nature of your substrates with electron-donating or electron-withdrawing groups can favor one regioisomer over another.

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance regioselectivity by coordinating to the dienophile, lowering its LUMO energy and potentially creating steric bias.[9]

  • Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the regiochemical outcome. Experiment with a range of solvents to find the optimal conditions.

Q5: My one-pot domino reaction is giving low yields and multiple side products. What are the key parameters to optimize?

A5: Domino reactions, while efficient, require careful optimization as multiple transformations occur in a single pot.[6]

  • Order of Addition: The sequence in which you add your reagents can be critical. Sometimes, pre-mixing certain components before adding the final reactant or catalyst can favor the desired reaction pathway.

  • Catalyst Choice: The choice of base or acid catalyst is crucial. For example, in a domino reaction involving a Michael addition, a weaker base might prevent side reactions like self-condensation of the active methylene compound.[6]

  • Concentration: The reaction concentration can influence the rates of the individual steps in the domino sequence. Higher concentrations might favor intramolecular cyclization over intermolecular side reactions.

Conceptual Workflow: Domino Reaction Optimization

Domino Reaction Optimization start Low Yield/ Side Products step1 Analyze Reaction Components (β-oxodithioester, aldehyde, active methylene compound) start->step1 step2 Vary Order of Addition step1->step2 step3 Screen Catalysts (e.g., piperidine, triethylamine) step2->step3 step4 Optimize Reaction Conditions (Temperature, Concentration, Solvent) step3->step4 outcome Improved Yield and Purity step4->outcome

Caption: A logical flow for optimizing a domino reaction.

Part 3: The Thio-Nazarov Cyclization: Taming Rearrangements

The Nazarov cyclization is a powerful method for synthesizing five-membered rings, and its thio-variant can be applied to thiopyranone precursors.[10][11] However, controlling the reaction can be difficult.

Frequently Asked Questions (FAQs)

Q6: My Thio-Nazarov cyclization is producing a mixture of cyclopentenone regioisomers. How can I direct the elimination step?

A6: The regioselectivity of the final elimination step is a known challenge in Nazarov cyclizations.[12]

  • Substrate Control: Incorporating directing groups can be an effective strategy. For example, a trialkylsilyl group on one of the vinyl moieties can stabilize the intermediate oxyallyl cation through hyperconjugation and direct the elimination to form a specific alkene.[10][12]

  • Polarizing Groups: Electron-donating or electron-withdrawing substituents can polarize the pentadienyl cation intermediate, favoring the formation of one regioisomer.[12]

Q7: The strong acid required for my Nazarov cyclization is causing decomposition of my starting material. Are there milder alternatives?

A7: The need for strong protic or Lewis acids can be a limitation.[10]

  • Alternative Promoters: Research has shown that other promoters can be effective. For instance, some reactions can be catalyzed by molecular iodine under milder conditions.[12]

  • Substrate Activation: Modifying the substrate to be more reactive can allow for the use of weaker acids.

Part 4: Purification Strategies

Effectively separating your desired thiopyranone from closely related side products is the final, crucial step.

Troubleshooting Purification
Problem Potential Cause Suggested Solution(s)
Co-elution of Sulfoxide and Sulfone Similar polarities.Fractional Crystallization: Exploit differential solubilities in a suitable solvent.[4] Specialized Crystallization: A potassium carbonate treatment in hot aqueous alcohol can sometimes selectively crystallize the sulfoxide.[4]
Difficulty Removing Catalyst Residue Catalyst is soluble in the work-up solvent.Aqueous Washes: Use appropriate aqueous washes (e.g., dilute acid or base) to remove the catalyst. Silica Gel Plug: Pass the crude mixture through a short plug of silica gel.
Product is an Oil/Difficult to Crystallize Product may be impure or have a low melting point.Column Chromatography: This is the standard method for purifying oils or complex mixtures.[13] Trituration: Stirring the oil with a solvent in which the impurities are soluble but the product is not can sometimes induce crystallization.

References

  • Technical Support Center: Synthesis of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide - Benchchem.
  • Technical Support Center: Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide - Benchchem.
  • A Head-to-Head Comparison of Synthetic Routes to Substituted Thiopyranones - Benchchem.
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview) - ResearchGate.
  • The Nazarov Cyclization. Synform.
  • Synthesis and Reactions of α-Oxo Sulfines and 3,6-Dihydro-2H-thiopyran S-oxides.
  • Product Class 8: Thiopyranones and Thiopyranthiones. Science of Synthesis.
  • Synthesis of substituted 4H -thiopyran-4-ones - ResearchGate.
  • 14.8.6 Thiopyranones and Thiopyranthiones - ResearchGate.
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides - PMC.
  • Synthesis of 4H-thiopyran-4-ones - Semantic Scholar.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - ResearchGate.
  • Nazarov Cyclization - Organic Chemistry Portal.
  • common side reactions in the synthesis of 2H-pyran-2-ones - Benchchem.
  • Nazarov cyclization reaction - Wikipedia.
  • Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives - ResearchGate.
  • Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains - MDPI.
  • Diels-Alder Reactions of Activated 2H-Thiopyrans - ResearchGate.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Publishing.
  • Synthetic studies of the Thio-Nazarov Cyclization Biomimetic Total Syntheses of Shimalactones and Exiguamines Synthesis - eScholarship.
  • Diels–Alder reactions of activated 2H-thiopyrans - R Discovery.
  • Nazarov Cyclization - Thermo Fisher Scientific.
  • Update on thiopyran-fused heterocycle synthesis (2013–2024) - RSC Publishing.
  • Diels–Alder reaction - Wikipedia.
  • Diels-Alder Reaction - Organic Chemistry Portal.
  • Diels Alder Reaction - IIT Kanpur.
  • troubleshooting guide for the synthesis of pyran derivatives - Benchchem.
  • Tools for Purifying the Product - ResearchGate.
  • Protein purification: aspects of processes for pharmaceutical products - PubMed.

Sources

Optimization

Technical Support Center: Optimization of Thiopyranone Synthesis

Welcome to the Thiopyranone Synthesis Technical Support Center. The thiopyranone scaffold—particularly 4H-thiopyran-4-ones and their saturated derivatives—is a critical structural motif in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiopyranone Synthesis Technical Support Center. The thiopyranone scaffold—particularly 4H-thiopyran-4-ones and their saturated derivatives—is a critical structural motif in medicinal chemistry, serving as a core intermediate for therapeutics such as the anti-glaucoma drug Dorzolamide.

Because the sulfur heteroatom is highly nucleophilic and prone to oxidation, and the adjacent carbonyl group provides multiple reactive sites, synthesizing these heterocycles requires stringent control over reaction conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for the most common synthetic routes.

Part 1: Troubleshooting & FAQs

Module A: Domino Reactions (Michael Addition)

Q: My one-pot domino reaction involving a β-oxodithioester, an aldehyde, and malononitrile is yielding a complex mixture of oligomers rather than the target substituted 4H-thiopyran-4-one. How can I improve selectivity?

A: The issue stems from competing reaction rates between the initial Knoevenagel condensation and the subsequent Michael addition. If the Michael addition is too slow, the Knoevenagel intermediate will polymerize.

  • Causality & Optimization: The choice of base is critical. While1 [1] are standard, using a strictly catalytic amount (rather than stoichiometric) prevents runaway enolization of the active methylene compound. Maintain the reaction at room temperature (20–25 °C); elevated temperatures favor intermolecular side reactions over the desired intramolecular cyclization.

Module B: Ring-Closing Metathesis (RCM)

Q: When using Grubbs' catalyst to cyclize a sulfur-containing diene into a dihydrothiopyran precursor, my catalyst degrades rapidly, and yields stall below 40%.

A: You are likely experiencing catalyst poisoning and competing intermolecular cross-metathesis.

  • Causality & Optimization: Sulfur atoms can strongly coordinate to the ruthenium center of the catalyst, deactivating it. Furthermore, any dissolved oxygen will prematurely oxidize the electron-rich sulfur or degrade the Ru-alkylidene complex. You must use strictly degassed, anhydrous dichloromethane (DCM). Additionally, run the reaction at high dilution (0.01 M). High dilution thermodynamically favors the intramolecular ring-closing event over intermolecular oligomerization. Upgrading to Grubbs' 2nd generation catalyst (5 mol%) provides better functional group tolerance and thermal stability at reflux (40 °C) [1].

Module C: Intramolecular Friedel-Crafts Cyclization

Q: During the cyclization of (S)-3-(2-thienylthio)butyric acid to form (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one (a Dorzolamide intermediate), I observe massive tarring and low yields.

A: Tarring indicates uncontrolled electrophilic aromatic substitution at undesired positions on the highly reactive thiophene ring.

  • Causality & Optimization: Temperature control is paramount. The addition of the Lewis acid,

     [2]. At higher temperatures, the intermediate acid chloride undergoes intermolecular polymerization. By maintaining -10 °C, you provide the thermodynamic control necessary to ensure regioselective intramolecular cyclization. Route optimization focusing on these parameters has been shown to enhance yields from 40% to 60% [2].
    

Part 2: Mechanistic Workflows & Visualizations

Workflow 1: One-Pot Domino Synthesis Pathway

This pathway illustrates the sequential transformation from raw substrates to the functionalized thiopyranone scaffold.

DominoPathway A β-oxodithioester + Aldehyde C Knoevenagel Condensation A->C Catalytic Base (Piperidine) B Malononitrile B->C D Michael Addition Intermediate C->D Room Temp E Intramolecular Cyclization D->E Spontaneous F Substituted 4H-Thiopyran-4-one E->F Filtration & Wash

Caption: One-pot domino reaction sequence for substituted 4H-thiopyran-4-one synthesis.

Workflow 2: Dorzolamide Intermediate Cyclization

This diagram maps the optimized two-step activation and cyclization required for fused thienothiopyranone systems.

CyclizationWorkflow S1 (S)-3-(2-thienylthio) butyric acid S2 Acid Chloride Activation S1->S2 Oxalyl Chloride, DMF (cat.) S3 Friedel-Crafts Cyclization S2->S3 SnCl4, strictly -10°C S4 (S)-5,6-dihydro-6-methylthieno [2,3-b]thiopyran-4-one S3->S4 Optimized 60% Yield

Caption: Optimized cyclization workflow for the Dorzolamide intermediate.

Part 3: Quantitative Data Summaries

The following table summarizes the optimized reaction parameters for the three primary thiopyranone synthesis methodologies discussed in this guide.

Synthetic RouteTarget ScaffoldKey Reagents / CatalystsOptimal TempReaction TimeTypical Yield
Domino Reaction Substituted 4H-Thiopyran-4-onesβ-oxodithioester, Malononitrile, Piperidine20–25 °C2–6 h75–90%
Ring-Closing Metathesis Dihydrothiopyran PrecursorsSulfur-containing diene, Grubbs' 2nd Gen (5 mol%)40 °C (Reflux)12 h~85%
Intramolecular Cyclization Thienothiopyran-4-one (Dorzolamide Precursor)Oxalyl Chloride, DMF,

-10 °C to 5 °C24 h60% (Optimized)

Part 4: Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of Substituted 4H-Thiopyran-4-ones

This protocol utilizes a self-validating precipitation step to ensure product purity without column chromatography.

  • Preparation: In a 50 mL round-bottom flask, dissolve β-oxodithioester (1.0 mmol), the chosen aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in 10 mL of absolute ethanol.

  • Initiation: Add 2-3 drops of piperidine (catalytic amount). Validation: The solution will immediately undergo a color change, indicating the formation of the Knoevenagel adduct.

  • Propagation: Stir the reaction mixture at room temperature (20–25 °C) for 2 to 6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Isolation (Self-Validation): As the intramolecular cyclization completes, the highly crystalline 4H-thiopyran-4-one derivative will spontaneously precipitate from the ethanol solution, driving the reaction equilibrium forward.

  • Purification: Collect the precipitate by vacuum filtration. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove unreacted starting materials. Dry under a vacuum to yield the pure product [1].

Protocol B: Optimized Cyclization for (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one

This protocol emphasizes strict moisture and temperature control to prevent side reactions.

  • Acid Chloride Formation: Dissolve (S)-3-(2-thienylthio)butyric acid (1.0 eq) in dry dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Activation: Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C. Validation: Vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur. Stir until gas evolution ceases completely (approx. 2 hours), confirming total conversion to the acid chloride.
  • Cyclization: Cool the reaction mixture strictly to -10 °C using an ice-salt bath.

  • Lewis Acid Addition: Add stannic chloride (

    
    , 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -5 °C. Stir the mixture at 0–5 °C for 24 hours [2].
    
  • Quenching & Extraction: Quench the reaction by pouring it over crushed ice. Extract the aqueous layer with dry DCM.

  • Desiccation (Critical): Dry the combined organic layers over anhydrous sodium sulfate (

    
    ). Validation: The 
    
    
    
    should be free-flowing, indicating all residual water (which could hydrolyze unreacted intermediates) has been removed. Concentrate under reduced pressure to obtain the product [2].

References

  • Journal of Pharmaceutical Research. "Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide." JOPCR, 2025.[Link]

Sources

Troubleshooting

Technical Support Center: Alternative Synthetic Routes to 2,2-Dimethyltetrahydro-4H-thiopyran-4-one

Welcome to the technical support center for the synthesis of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable heterocyclic ketone. The presence of the gem-dimethyl group at the C-2 position introduces unique challenges and considerations in the synthetic strategy, which this guide aims to address with expert insights and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible alternative synthetic strategies for 2,2-Dimethyltetrahydro-4H-thiopyran-4-one?

A1: Two primary retrosynthetic disconnections offer viable pathways to the target molecule. The most established approach is analogous to the classical synthesis of tetrahydro-4H-thiopyran-4-one, involving an intramolecular Dieckmann condensation. A second, more convergent approach involves a tandem Michael addition and intramolecular cyclization.

  • Route A: Dieckmann Condensation Approach: This is an intramolecular chemical reaction of a diester with a base to yield a β-keto ester, which can then be decarboxylated.[1][2] For the synthesis of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one, this would involve the cyclization of a substituted 3,3'-thiodipropionate ester.

  • Route B: Tandem Michael Addition-Intramolecular Cyclization: This strategy involves the conjugate addition of a sulfur nucleophile to an appropriate α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the thiopyranone ring.

Troubleshooting Guide: Route A - Dieckmann Condensation

The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[3] However, the steric hindrance from the C-2 gem-dimethyl group in the precursor can lead to challenges.

cluster_0 Route A: Dieckmann Condensation start Starting Material: Dimethyl 3,3'-thiobis(3-methylbutanoate) base Base Treatment (e.g., NaH, NaOEt) start->base cyclization Intramolecular Dieckmann Condensation base->cyclization intermediate β-keto ester intermediate cyclization->intermediate decarboxylation Acidic Hydrolysis & Decarboxylation intermediate->decarboxylation product 2,2-Dimethyltetrahydro- 4H-thiopyran-4-one decarboxylation->product

Caption: Workflow for the Dieckmann Condensation approach.

Q2: I am observing low yields during the Dieckmann condensation step. What are the likely causes and how can I improve the yield?

A2: Low yields in this step are often attributable to a combination of factors, primarily related to the steric hindrance of the gem-dimethyl group and suboptimal reaction conditions.

  • Causality: The gem-dimethyl group can sterically hinder the intramolecular cyclization, slowing down the desired reaction and allowing side reactions to become more prominent. The choice of base and solvent is also critical.[4]

  • Troubleshooting Steps:

    • Choice of Base: While sodium ethoxide is a classic choice, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF can be more effective.[4] These bases can more efficiently deprotonate the α-carbon without competing in nucleophilic attack on the ester.

    • Solvent: Ensure the use of anhydrous solvents. The presence of water or alcohol can quench the enolate intermediate and lead to saponification of the starting diester.

    • Temperature: While reflux is often employed, the optimal temperature may be lower. Try running the reaction at room temperature for a longer period or gently heating to 40-50 °C.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.

Q3: I am getting a significant amount of a polymeric byproduct. How can I minimize this?

A3: Polymerization can occur through intermolecular Claisen condensations if the intramolecular reaction is slow.

  • Causality: At higher concentrations, the enolate of one molecule can react with the ester of another molecule, leading to a chain of reactions.

  • Troubleshooting Steps:

    • High Dilution: Employing high-dilution conditions can favor the intramolecular reaction over the intermolecular one. This can be achieved by the slow addition of the diester to a solution of the base.

    • Base Selection: As mentioned previously, a strong, sterically hindered base can promote the desired intramolecular cyclization.

ParameterRecommendation for Route ARationale
Base Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic bases that favor enolate formation.
Solvent Anhydrous Tetrahydrofuran (THF) or TolueneAprotic solvents that do not interfere with the enolate.
Concentration High Dilution (Slow addition of substrate)Favors intramolecular cyclization over intermolecular polymerization.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing decomposition.

Troubleshooting Guide: Route B - Tandem Michael Addition-Intramolecular Cyclization

This approach offers a more convergent synthesis, but control of the tandem reaction is key to success.

cluster_1 Route B: Tandem Michael Addition-Intramolecular Cyclization start_B Starting Materials: Mesityl Oxide & Thiolacetic Acid michael_addition Thia-Michael Addition start_B->michael_addition intermediate_B β-mercapto ketone intermediate michael_addition->intermediate_B base_B Base-catalyzed Intramolecular Cyclization intermediate_B->base_B product_B 2,2-Dimethyltetrahydro- 4H-thiopyran-4-one base_B->product_B

Caption: Workflow for the Tandem Michael Addition-Intramolecular Cyclization.

Q4: My Michael addition step is sluggish and gives a mixture of products. What can I do?

A4: The reactivity of the α,β-unsaturated system and the choice of catalyst are critical for a clean Michael addition.[5]

  • Causality: Mesityl oxide, while a suitable starting material, can undergo self-condensation or polymerization under certain conditions. The choice of sulfur nucleophile and catalyst will dictate the efficiency of the 1,4-addition.

  • Troubleshooting Steps:

    • Sulfur Nucleophile: Instead of hydrogen sulfide, which can be difficult to handle, consider using a more manageable source like sodium hydrosulfide (NaSH) or thiolacetic acid followed by deacetylation.

    • Catalyst: The Michael addition can be catalyzed by a mild base (e.g., triethylamine, DBU) or a Lewis acid. For thiols, base catalysis is common.[6]

    • Solvent and Temperature: A polar, aprotic solvent like DMF or acetonitrile at room temperature is often a good starting point.

Q5: The intramolecular cyclization of the β-mercapto ketone intermediate is not proceeding to completion. How can I drive this reaction forward?

A5: The cyclization to form the six-membered ring can be an equilibrium process.

  • Causality: The formation of the thiopyranone ring is reversible. The stability of the ring and the reaction conditions will determine the position of the equilibrium.

  • Troubleshooting Steps:

    • Base: A moderately strong base like potassium carbonate or sodium methoxide can be used to catalyze the intramolecular cyclization.

    • Removal of Water: If the cyclization is a condensation reaction that produces water, using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.

    • Alternative Intramolecular Cyclization Strategies: Consider intramolecular free-radical cyclization as an alternative for forming the C-S bond.[7]

ParameterRecommendation for Route BRationale
Sulfur Source Thiolacetic Acid (followed by deacetylation) or NaSHMore manageable and controlled delivery of the sulfur nucleophile.
Michael Addition Catalyst Triethylamine or DBUMild bases that can catalyze the conjugate addition of the thiol.
Cyclization Catalyst Potassium Carbonate or Sodium MethoxidePromotes the intramolecular cyclization to form the thiopyranone.
Reaction Conditions Stepwise approach; Dean-Stark for cyclizationAllows for optimization of each step and drives the cyclization equilibrium.

References

  • BenchChem. (2025). A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one. BenchChem.
  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildungen. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684.
  • BenchChem. (2025). Technical Support Center: Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-4-phenyl-3-oxazoline. PrepChem.com.
  • SynArchive. (n.d.). Dieckmann Condensation. SynArchive. Retrieved from [Link]

  • University of Canterbury. (n.d.). Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. University of Canterbury Research Repository.
  • BenchChem. (2025). Large-Scale Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Comprehensive Guide for Researchers. BenchChem.
  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of 2,2-Dimethyl-1,3-dithiane from acetone and 1,3-propanedithiol. BenchChem.
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Organic Syntheses. (2014, June 8).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 1s-(−)-1,3-dithiane 1-oxide. Organic Syntheses Procedure.
  • Thieme. (n.d.).
  • Leffingwell & Associates. (n.d.).
  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Congress of Heterocyclic and Pharmaceutical Research, 2(12).
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light induced metal-free intramolecular reductive cyclisations of ketones with alkynes and allenes.
  • National Institutes of Health. (n.d.). Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1,3-dithiane. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of 2, 2-dimethyl-4-phenyl-[4][8]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. ResearchGate.

  • National Institutes of Health. (2013, November 15). Stereochemistry of intramolecular cyclization of tetra-β-(1→6)

Sources

Optimization

Technical Support Center: Validation of Analytical Methods for 2,2-Dimethyltetrahydro-4H-thiopyran-4-one Purity Assessment

Welcome to the technical support center for the analytical method validation of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method validation of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust and reliable analytical methods for purity assessment. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring your methods are scientifically sound and regulatorily compliant.

Section 1: Core Principles of Analytical Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] The objective is to demonstrate that the procedure is suitable for its intended purpose.[3] This section addresses foundational questions regarding the parameters outlined in the ICH Q2(R1) guideline.[4][5]

Frequently Asked Questions (FAQs) - General Validation

Q1: What are the key parameters I need to evaluate when validating a purity method?

According to the ICH Q2(R1) guideline, the primary validation characteristics for a quantitative impurity test are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1] For impurity methods, this is often assessed by the recovery of the analyte spiked into a sample matrix.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories (collaborative studies, usually not required for submission).[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[3]

Q2: How do these validation parameters interrelate?

These parameters are not independent; they form a logical hierarchy that builds confidence in the method's performance. For instance, linearity studies help define the appropriate range for accuracy and precision experiments. Specificity is a prerequisite for all other parameters, as you cannot accurately quantify what you cannot distinguish.

Below is a workflow diagram illustrating the typical progression of a method validation study.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Reliability Assessment cluster_3 Phase 4: Finalization Dev Method Development Opt Method Optimization Dev->Opt SST System Suitability Testing Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity Spec->Lin LOD_LOQ LOD & LOQ Spec->LOD_LOQ Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec Rob Robustness Acc->Rob Prec->Rob LOD_LOQ->Rob Report Validation Report Rob->Report Stab Solution Stability Stab->Report

Caption: Analytical Method Validation Workflow

Section 2: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis due to its high resolution and applicability to a wide range of compounds.[8] For a polar molecule like 2,2-Dimethyltetrahydro-4h-thiopyran-4-one, a Reverse-Phase (RP-HPLC) method is generally the most effective starting point.

Part A: Recommended Starting HPLC Conditions
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v).[9] A buffer (e.g., phosphate buffer) may be required to control the pH and improve peak shape.[10]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C[9]

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 230 nm (Note: This should be optimized by running a UV scan of the analyte).[9]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the expected linear range.[11]

Part B: HPLC Troubleshooting Guide (Q&A)

Q: Why are my peaks tailing?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica support.[12]

  • Potential Causes & Solutions:

    • Silanol Interactions: The lone pair of electrons on the sulfur atom or the carbonyl group in your molecule can interact with acidic silanol groups on the column packing.

      • Solution: Decrease the mobile phase pH (e.g., to pH 2.5-3.0 with phosphoric or formic acid) to suppress the ionization of silanol groups.[12] Alternatively, use a modern, end-capped column with low silanol activity.[13]

    • Insufficient Buffer Capacity: If the sample is ionic, an unbuffered or weakly buffered mobile phase can lead to inconsistent ionization states.

      • Solution: Ensure your buffer concentration is sufficient (typically 25-50 mM) to maintain a constant pH.[12]

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the sample concentration or injection volume.

    • Column Contamination/Wear: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites.

      • Solution: Flush the column with a strong solvent. If the problem persists, trim the column inlet (if possible) or replace the column.

Q: My retention times are shifting between injections. What's wrong?

Retention time instability is a critical issue as it undermines the reliability of peak identification.

  • Potential Causes & Solutions:

    • Inconsistent Mobile Phase Preparation: Small variations in the solvent ratio or pH can cause significant shifts.

      • Solution: Prepare mobile phases fresh daily using precise volumetric measurements. Premix solvents before adding them to the reservoir. Ensure buffers are fully dissolved and filtered.[10]

    • Pump Malfunction: Worn pump seals or faulty check valves can lead to an unstable flow rate.[10][14]

      • Solution: Observe the pressure reading; large fluctuations are a key indicator. Purge the pump to remove air bubbles. If the problem continues, perform routine maintenance by replacing seals and cleaning or replacing check valves.[14]

    • Column Temperature Fluctuations: The column temperature must be stable, as even minor changes affect retention.

      • Solution: Use a thermostatted column compartment and allow the system to fully equilibrate before starting your sequence.[10]

    • Column Aging: Over time, the stationary phase can degrade, leading to a gradual shift in retention times.

      • Solution: Monitor column performance with a system suitability standard. A consistent drift may indicate the end of the column's life.[10]

Q: I'm seeing "ghost peaks" in my blank injections. Where are they coming from?

Ghost peaks are spurious peaks that appear in chromatograms, often during gradient elution or in blank runs, and are typically due to carryover or contamination.[10]

  • Potential Causes & Solutions:

    • Sample Carryover from Injector: Residue from a previous, more concentrated sample can be adsorbed onto the injector needle, valve, or loop.

      • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections. A dirty injector may require manual cleaning.[10]

    • Contaminated Mobile Phase: Impurities in your solvents or water, or microbial growth, can accumulate on the column and elute as peaks.

      • Solution: Use only high-purity, HPLC-grade solvents and water. Filter all aqueous mobile phases and buffers. Prepare fresh mobile phase daily.[10]

    • Late Elution from Previous Injection: A component from a previous sample may have a very long retention time and elute during a subsequent run.

      • Solution: Extend the run time of your method to ensure all components have eluted. Incorporate a high-organic wash step at the end of each run to flush strongly retained compounds from the column.[12]

Part C: FAQs for HPLC Validation

Q: How do I prove the specificity of my HPLC method for purity analysis?

Specificity is crucial for a purity method to ensure that you are separating the main component from all potential impurities and degradation products. The most effective way to demonstrate this is through forced degradation (stress testing) .[15][16]

Forced degradation studies involve subjecting the drug substance to harsh conditions to intentionally produce degradants.[17][18] The goal is to challenge the analytical method to prove it can separate these newly formed impurities from the parent peak and from each other.[19] A degradation level of 5-20% is generally considered optimal for this purpose.[18]

Q: What is a standard protocol for a forced degradation study?

A typical forced degradation study exposes the drug substance to the following conditions:[18]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for several hours.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., Dry heat at 105°C.

  • Photolytic Stress: e.g., Exposure to UV and visible light as per ICH Q1B guidelines.

After exposure, the stressed samples are analyzed. The method demonstrates specificity if all degradation product peaks are adequately resolved from the main peak. A Photodiode Array (PDA) detector is highly recommended to assess peak purity, which checks for co-eluting peaks by comparing spectra across the peak.[20]

Section 3: GC Method for Purity Assessment

Gas Chromatography (GC) is a powerful alternative, particularly for volatile and thermally stable compounds. Given the ketone structure of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one, it is likely amenable to GC analysis.[21][22]

Part A: Recommended Starting GC Conditions
  • Column: A mid-polarity column like a DB-WAX or equivalent is suitable for this polar compound.[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[9]

  • Injector: Split/splitless inlet.

  • Injector Temperature: 250°C[9]

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 220-240°C) and hold.[9][21]

  • Detector: Flame Ionization Detector (FID) is a good universal detector for organic compounds. Mass Spectrometry (MS) provides greater specificity and structural information.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.[9]

Part B: GC Troubleshooting Guide (Q&A)

Q: My GC peaks are broad or tailing. What should I do?

Poor peak shape in GC often points to issues with the sample introduction or interactions within the column.

  • Potential Causes & Solutions:

    • Active Sites in the Inlet or Column: The analyte can interact with active sites in a contaminated inlet liner or at the front of the column.

      • Solution: Deactivate or replace the inlet liner. Trim the first few centimeters from the front of the column to remove non-volatile residues. Ensure you are using a properly deactivated column.[23]

    • Incorrect Column Installation: Improper column insertion depth into the inlet or detector can cause dead volume, leading to peak broadening.

      • Solution: Re-install the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion distance.[23]

    • Sample Overload: Injecting too much sample mass onto the column.

      • Solution: Dilute the sample or increase the split ratio.[23]

    • Incompatible Solvent: Using a solvent that is not compatible with the stationary phase can cause poor peak focusing.

      • Solution: Choose a solvent that is less polar than the stationary phase for best results.

Q: Why has my sensitivity (peak size) decreased?

A loss of sensitivity indicates that less analyte is reaching the detector.

  • Potential Causes & Solutions:

    • Leak in the System: A leak in the carrier gas line, septum, or column fittings is a common cause.

      • Solution: Use an electronic leak detector to systematically check all connections from the gas source to the detector. Replace the septum regularly.[24][25]

    • Contaminated Inlet Liner: An active or dirty liner can adsorb the analyte, preventing it from reaching the column.

      • Solution: Replace the inlet liner. This is a routine maintenance task that should be performed frequently.[26]

    • Syringe Problems: A leaking or clogged syringe will deliver an inconsistent or reduced amount of sample.

      • Solution: Clean or replace the syringe.[24]

    • Detector Fouling: The detector can become contaminated over time, reducing its response.

      • Solution: Clean the detector according to the instrument manual's instructions.[24]

G cluster_all Troubleshooting for All Peaks cluster_active Troubleshooting for Active Peaks start Poor Peak Shape (Tailing, Fronting, Splitting) q1 Is the issue with all peaks or just polar/active ones? start->q1 all_peaks All Peaks q1->all_peaks All Peaks active_peaks Polar/Active Peaks q1->active_peaks Active Peaks q2 Check Column Installation (Correct insertion depth?) all_peaks->q2 q5 Contaminated Inlet Liner? (Replace liner) active_peaks->q5 q3 Sample Overload? (Reduce concentration or split ratio) q2->q3 q4 Incompatible Solvent? (Check solvent/phase compatibility) q3->q4 end_node Problem Resolved q4->end_node q6 Column Activity? (Trim column inlet or replace column) q5->q6 q7 System Leaks? (Check for oxygen entering system) q6->q7 q7->end_node

Caption: Troubleshooting Decision Tree for GC Peak Shape Issues

Section 4: Protocols and Data Tables

Table 1: Validation Parameters & Acceptance Criteria for a Purity Method

This table provides typical acceptance criteria based on ICH guidelines.[3][11] Specific project requirements may vary.

Parameter Acceptance Criteria
Specificity The method must resolve the main peak from all known impurities and degradation products. Peak purity analysis (if using PDA) should pass.
Linearity Correlation Coefficient (r²) ≥ 0.999[11]
Range Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[8]
Accuracy (% Recovery) Typically 98.0% to 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120% of target concentration).[11]
Precision (%RSD) Repeatability: ≤ 5% Intermediate Precision: ≤ 10%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Precision (%RSD) at this concentration should meet acceptance criteria.
Robustness The results should remain within the method's precision limits when parameters (e.g., pH, flow rate, temperature) are slightly varied.

References

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • The Use Of Forced Degradation In Analytical Method Development. Google Cloud.
  • Forced Degradation Testing - SGS. SGS. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Lab Manager. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). LCGC. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • GC Column Troubleshooting Guide. (2025). Phenomenex. [Link]

  • GC Troubleshooting guide Shimadzu FINAL. (2022). Shimadzu. [Link]

  • Separation of Tetrahydro-4H-pyran-4-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • GC Troubleshooting Guide Poster. Agilent. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. [Link]

  • A Review on Analytical Method Development andValidation (With Case Study). (2018). International journal of pharmaceutical research and analysis. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Showdown: Unveiling the Structural Nuances of Thiopyranone Isomers

Thiopyranones are a critical class of sulfur-containing heterocycles utilized extensively as building blocks in medicinal chemistry and organic synthesis. For researchers and drug development professionals, distinguishin...

Author: BenchChem Technical Support Team. Date: March 2026

Thiopyranones are a critical class of sulfur-containing heterocycles utilized extensively as building blocks in medicinal chemistry and organic synthesis. For researchers and drug development professionals, distinguishing between positional isomers—specifically 4H-thiopyran-4-one and 2H-thiopyran-2-one —and their saturated counterparts (e.g., tetrahydro-4H-thiopyran-4-one ) is a frequent analytical hurdle.

As a Senior Application Scientist, I have designed this guide to move beyond mere data listing. By understanding the electronic causality behind these molecules, you can deploy self-validating spectroscopic protocols that eliminate ambiguity in isomer identification.

Electronic Causality: The Root of Spectroscopic Variance

The spectroscopic signatures of thiopyranone isomers are direct manifestations of their distinct electronic structures and conjugation pathways.

  • 4H-Thiopyran-4-one (Cross-Conjugation & Aromaticity): In the 4H-isomer, the carbonyl group is cross-conjugated with the sulfur atom via endocyclic double bonds. This allows for significant electron delocalization, resulting in a resonance hybrid with thiopyrylium salt character (where sulfur bears a positive charge and oxygen a negative charge)[1]. This delocalization drastically reduces the double-bond character of the carbonyl group, shifting its IR stretching frequency to a remarkably low region (1660–1678 cm⁻¹)[1].

  • 2H-Thiopyran-2-one (Asymmetric Conjugation): The 2H-isomer features a different conjugation pathway, behaving more like a conjugated thiolactone. It lacks the

    
     symmetry of the 4H-isomer, which fundamentally alters its NMR multiplicity and generally shifts the carbonyl stretch higher than its 4H counterpart[2].
    
  • Tetrahydro-4H-thiopyran-4-one (Saturated System): Without endocyclic double bonds, the saturated isomer cannot participate in such delocalization. Consequently, its carbonyl group behaves as a standard aliphatic ketone, exhibiting a higher IR stretching frequency (~1710 cm⁻¹) and shielded aliphatic NMR chemical shifts[3].

G A 4H-thiopyran-4-one (Cross-Conjugated) B Thiopyrylium Resonance (S+, O-) A->B C Lower IR Frequency (~1660 cm⁻¹) B->C D Tetrahydro-4H-thiopyran-4-one (Saturated) E No Resonance Delocalization D->E F Higher IR Frequency (~1710 cm⁻¹) E->F

Electronic causality of C=O stretching frequency shifts in thiopyranones.

Quantitative Spectroscopic Data Summary

To facilitate rapid isomer identification, the following table synthesizes the expected spectroscopic parameters across the three primary structural variants.

Isomer / CompoundIR (C=O Stretch)¹H NMR (CDCl₃)¹³C NMR (C=O)Symmetry / Multiplicity
4H-Thiopyran-4-one 1660–1678 cm⁻¹~7.1 ppm (H-3,5), ~7.8 ppm (H-2,6)~180 ppm

(AA'BB' system)
2H-Thiopyran-2-one ~1710–1730 cm⁻¹Complex multiplets (no symmetry)~165 ppm

(Distinct protons)
Tetrahydro-4H-thiopyran-4-one ~1710–1720 cm⁻¹2.68–2.72 (m, 4H), 2.94–2.99 (m, 4H)210.0 ppm

(Aliphatic multiplets)

Note: Data synthesized from authoritative spectroscopic databases and literature[4],[3],[1].

Self-Validating Experimental Protocols

A protocol is only as robust as its built-in validation mechanisms. The following workflows are designed to prevent false positives during isomer assignment.

Protocol A: High-Resolution NMR Acquisition (Isomer Differentiation)
  • Causality: The primary differentiator between the 4H and 2H isomers is molecular symmetry. The 4H-isomer possesses a

    
     axis, rendering the protons at C-2/C-6 and C-3/C-5 chemically equivalent. The 2H-isomer lacks this symmetry, resulting in a highly complex splitting pattern[2].
    
  • Step 1: Sample Preparation. Dissolve 5–10 mg of the purified thiopyranone in 0.6 mL of CDCl₃.

    • Validation Check: Ensure the solution is perfectly clear; particulate matter will degrade magnetic field homogeneity and obscure fine

      
      -coupling, which is critical for distinguishing the AA'BB' system of the 4H-isomer.
      
  • Step 2: Acquisition. Acquire a standard 1D ¹H NMR spectrum (minimum 400 MHz, 16 scans) and a ¹³C NMR spectrum (100 MHz, minimum 256 scans).

  • Step 3: Symmetry Validation. Analyze the integration and multiplicity. If the spectrum yields exactly two coupled signals integrating to a 1:1 ratio in the aromatic/alkenic region, the compound is the 4H-isomer. If four distinct proton environments are observed, it is the 2H-isomer[2]. Furthermore, verify the ¹³C carbonyl shift; a shift near 210 ppm confirms a saturated tetrahydro-derivative[4].

Protocol B: ATR-FTIR Spectroscopy (Delocalization Assessment)
  • Causality: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting because KBr is highly hygroscopic. Absorbed water exhibits a strong bending vibration near 1640 cm⁻¹, which can mask or be mistaken for the highly conjugated C=O stretch of 4H-thiopyran-4-one (1660–1678 cm⁻¹)[1].

  • Step 1: Background Scan. Clean the diamond/ZnSe crystal with isopropanol. Run a background scan.

    • Validation Check: The baseline must be completely flat between 1800 and 1500 cm⁻¹.

  • Step 2: Sample Application. Apply a thin film of liquid or a few milligrams of solid directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Step 3: Acquisition & Assessment. Acquire 32 scans at 4 cm⁻¹ resolution. If the C=O stretch appears >1700 cm⁻¹ in a supposed 4H-thiopyran-4-one sample, suspect either saturation (e.g., tetrahydro derivative[3]) or misidentification of the 2H-isomer.

G A Sample Prep (Isomer Isolation) B IR Spectroscopy (ATR Method) A->B C NMR Spectroscopy (1H & 13C) A->C D Symmetry & Peak Assignment B->D C->D E Isomer Identification D->E

Self-validating workflow for the spectroscopic identification of isomers.

References

  • Science of Synthesis Introduction (Product class: thiopyranones and thiopyranthiones) Source: Thieme Connect URL:[Link]

  • Synthesis of Tetrahydro-4H-thiopyran-4-one and Congeners Source: Synthesis (Georg Thieme Verlag) URL:[Link]

  • Clarification on the Structure of Cyclization Product of S-2-Acetylphenyl Dimethylthiocarbamate Source: ResearchGate (SIOC Journals) URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of Thiopyran and Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyran and thiopyran scaffolds represent two closely related six-membered rings that have garnered significant at...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyran and thiopyran scaffolds represent two closely related six-membered rings that have garnered significant attention for their diverse and potent biological activities. The simple substitution of the oxygen atom in a pyran ring with a sulfur atom to form a thiopyran can profoundly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of thiopyran derivatives and their pyran analogs, supported by experimental data, to inform and guide researchers in the fields of medicinal chemistry and drug discovery.

Structural and Physicochemical Distinctions: The Influence of the Heteroatom

The fundamental difference between pyran and thiopyran lies in the heteroatom occupying the first position of the ring: oxygen for pyran and sulfur for thiopyran. This seemingly minor change has significant implications for the molecule's size, electronegativity, and lipophilicity, all of which are critical determinants of biological activity.

  • Size and Bond Angles: Sulfur is a larger atom than oxygen, leading to longer C-S bonds compared to C-O bonds and altered bond angles within the heterocyclic ring. This can affect the overall conformation of the molecule and its ability to fit into the binding pocket of a biological target.

  • Electronegativity and Polarity: Oxygen is more electronegative than sulfur, resulting in a more polarized C-O bond compared to the C-S bond. This difference in polarity can influence the molecule's ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules.

  • Lipophilicity: Sulfur-containing compounds are generally more lipophilic than their oxygen-containing counterparts. This increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake. However, it can also affect solubility and off-target interactions.

These fundamental differences in their physicochemical properties are often cited as the underlying reasons for the observed variations in the biological activities between thiopyran and pyran derivatives.

Comparative Biological Activities: A Therapeutic Perspective

Thiopyran and pyran derivatives have been extensively explored for a wide range of therapeutic applications. While direct head-to-head comparisons of large series of analogous compounds are not always available, by collating data from various studies, we can draw meaningful comparisons in several key areas.

Anticancer Activity

Both thiopyran and pyran scaffolds are prevalent in a multitude of compounds with demonstrated anticancer properties. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

While direct comparative studies are limited, individual studies on structurally similar compounds suggest that the presence of the sulfur atom in the thiopyran ring can, in some cases, enhance cytotoxic activity. For instance, a series of 6H-thiopyran-2,3-dicarboxylate derivatives exhibited potent cytotoxicity against HCT-15 colon and MCF-7 breast cancer cell lines, with IC50 values in the low micromolar range.[1] One of the most active compounds, with a methoxy-substituted aryl ring, showed IC50 values of 4.5 µM for MCF-7 and 3.5 µM for HCT-15.[1] In another study, a thiopyran derivative, L61H10, demonstrated good anti-tumor activity in lung cancer models, acting through the NF-κB signaling pathway.[2]

Pyran derivatives have also shown significant promise as anticancer agents.[3] For example, certain pyran-annulated derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 triple-negative breast cancer cells.[4] The antileukemic effect of some 2-pyrone derivatives has been linked to the modulation of the MAPK and PI3 kinase pathways.[5]

Table 1: Representative Anticancer Activities of Thiopyran and Pyran Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiopyran 6H-thiopyran-2,3-dicarboxylateHCT-15 (Colon)3.5[1]
6H-thiopyran-2,3-dicarboxylateMCF-7 (Breast)4.5[1]
L61H10A549 (Lung)Not specified[2]
Pyran Pyrone 9Various AML cell lines5 - 50[5]
Pyran-annulated derivative (A05)MDA-MB-231 (Breast)24.3[4]
Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research, and both thiopyran and pyran derivatives have emerged as promising candidates.

A study on novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives reported significant antibacterial and antifungal activities.[6][7] One of the most active compounds exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against several bacterial strains and an impressive MIC of 0.25 µg/mL against Candida albicans.[6][7]

Similarly, various pyran derivatives have been synthesized and evaluated for their antimicrobial properties. For example, new pyrano[4,3-b]pyran and pyrano[3,2-c]chromene derivatives have shown activity against Gram-positive bacteria and fungi.[8]

Table 2: Representative Antimicrobial Activities of Thiopyran and Pyran Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Thiopyran Pyrimidine-2,4-dione connected with 2H-thiopyranK. pneumoniae8[6][7]
Pyrimidine-2,4-dione connected with 2H-thiopyranC. albicans0.25[6][7]
Pyran Pyrano[4,3-b]pyran derivativeB. subtilisActive[8]
Pyrano[3,2-c]chromene derivativeC. albicansActive[8]

Note: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases, and the development of novel anti-inflammatory agents is of great interest. Both thiopyran and pyran derivatives have demonstrated potent anti-inflammatory effects in various experimental models.

The anti-inflammatory mechanism of these compounds often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways. For instance, a study on pyran-annulated derivatives identified a compound that showed a potent nitric oxide (NO) inhibitory effect in LPS-stimulated macrophages with an IC50 value of 10.2 µM, which was more potent than the standard drug indomethacin.[4] This compound was found to downregulate the expression of iNOS and COX-2.[4] Another study on pyran derivatives demonstrated their ability to suppress JNK and ERK MAPK phosphorylation.[9]

While specific comparative data for anti-inflammatory activity is sparse, the known involvement of both scaffolds in modulating key inflammatory pathways suggests their potential in this therapeutic area.

Mechanistic Insights: Modulation of Key Signaling Pathways

The biological activities of thiopyran and pyran derivatives are often attributed to their ability to modulate critical cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Several thiopyran and pyran derivatives have been shown to inhibit NF-κB signaling.[2][10]

For example, the thiopyran derivative L61H10 was found to exert its anti-lung cancer effects through an NF-κB mediated apoptosis-to-pyroptosis switch.[2] This highlights the potential of thiopyran-based compounds to modulate this critical pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK IKK Receptor->IKK 2. Signal Transduction IκB IκB IKK->IκB 3. Phosphorylation & Degradation NF-κB NF-κB Gene_Expression Gene Expression NF-κB->Gene_Expression 5. Transcription Thiopyran/Pyran\nDerivatives Thiopyran/Pyran Derivatives Thiopyran/Pyran\nDerivatives->IKK 4. Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by thiopyran/pyran derivatives.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway is often dysregulated in cancer and inflammatory diseases.

Several pyran derivatives have been shown to modulate the MAPK pathway.[5][9] For example, a study on pyran-based anti-inflammatory agents demonstrated that a lead compound suppressed JNK and ERK MAPK phosphorylation.[9] Another study on the antileukemic effect of 2-pyrone derivatives showed an association with the activation of the MAPK pathway.[5]

MAPK_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Thiopyran/Pyran\nDerivatives Thiopyran/Pyran Derivatives Thiopyran/Pyran\nDerivatives->Raf Inhibition Thiopyran/Pyran\nDerivatives->MEK Inhibition

Caption: Simplified MAPK signaling pathway and potential points of inhibition by thiopyran/pyran derivatives.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key biological assays are provided below.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Workflow:

SRB_Workflow A 1. Seed cells in 96-well plate B 2. Treat with compounds A->B C 3. Fix cells with Trichloroacetic Acid (TCA) B->C D 4. Stain with Sulforhodamine B (SRB) C->D E 5. Wash to remove unbound dye D->E F 6. Solubilize bound dye with Tris buffer E->F G 7. Measure absorbance at 515 nm F->G

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Workflow A 1. Prepare serial dilutions of compounds in broth B 2. Inoculate with standardized microbial suspension A->B C 3. Incubate under appropriate conditions B->C D 4. Observe for visible growth C->D E 5. Determine MIC (lowest concentration with no growth) D->E

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Workflow:

Edema_Workflow A 1. Administer test compound or vehicle B 2. Inject carrageenan into the paw A->B C 3. Measure paw volume at different time points B->C D 4. Calculate percentage inhibition of edema C->D

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Grouping and Dosing: Group the animals (typically rats or mice) and administer the test compounds, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle control orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The comparative analysis of thiopyran and pyran derivatives reveals that both scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities. The substitution of oxygen with sulfur can significantly impact the physicochemical properties of the molecule, often leading to enhanced lipophilicity and, in some cases, increased biological potency.

Furthermore, a deeper investigation into the molecular mechanisms of action, including the identification of specific protein targets and the elucidation of their effects on signaling pathways, will be crucial for the rational design of more potent and selective drug candidates based on these versatile heterocyclic scaffolds.

References

  • He, et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(47).
  • Wu, J., et al. (2019). A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch. Apoptosis, 24(1-2), 74-82.
  • Chen, Y.-H., et al. (2026). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science.
  • Yoon, J. S., et al. (2012). Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways. Cancer Chemotherapy and Pharmacology, 70(1), 153-163.
  • Ghasemi, Z., et al. (2012). Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. Nucleic Acid Therapeutics, 22(4), 265-270.
  • Sarkar, P., et al. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 227-258). Royal Society of Chemistry.
  • ResearchGate. (n.d.). Novel synthesis of pyran, thiophene, and pyridine derivatives incorporating thiazole ring and their antitumor evaluation. [Link]

  • Kaminskyy, D., et al. (2012). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica, 80(3), 523-540.
  • Liu, X., et al. (2020).
  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(9), 1894-1906.
  • Sroor, F. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules.
  • Academia.edu. (n.d.). Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. [Link]

  • Ahamed, A., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(3), 102588.
  • Al-Ostath, A. I., & El-Gazzar, A. A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(52), 32939-32964.
  • Al-Said, M. S., et al. (2012). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)
  • Gornowicz, A., et al. (2024). Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. International Journal of Molecular Sciences, 25(19), 10609.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. [Link]

  • Ahamed, A., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(3), 102588.
  • ResearchGate. (n.d.). Approximation by Stancu variant of 𝜆𝜆𝜆𝜆-Bernstein shifted knots operators Pyran-annulated derivatives synthesized via multi-component reactions as multi-target associated by Bézier basis function agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. [Link]

  • Wang, L., et al. (2021). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. Bioorganic & Medicinal Chemistry Letters, 42, 128042.
  • Zaki, M. E. A., Soliman, H. A., & Rashad, A. E. (2006). Pyrazolopyranopyrimidines as a Class of Anti-Inflammatory Agents.
  • ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. [Link]

  • Singh, S., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1275, 134639.

Sources

Validation

Comparative Guide to the Reactivity of Substituted Thiopyranones: Mechanistic Insights and Applications

As a Senior Application Scientist, navigating the structural nuances of sulfur-containing heterocycles is critical for optimizing synthetic routes and developing targeted therapeutics. Thiopyranones represent a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural nuances of sulfur-containing heterocycles is critical for optimizing synthetic routes and developing targeted therapeutics. Thiopyranones represent a highly versatile class of compounds, but their chemical behavior diverges entirely based on their saturation state and substitution patterns.

This guide provides an objective, data-driven comparison of the reactivity profiles of two major classes: the unsaturated 2H-thiopyran-2-ones (and their thione analogs) and the saturated tetrahydro-4H-thiopyran-4-ones . By dissecting the causality behind their reactivity, this document serves as a foundational framework for drug development professionals leveraging these scaffolds for click chemistry, prodrug design, and asymmetric synthesis.

Mechanistic Divergence: Cycloaddition vs. Redox Reactivity

The reactivity of thiopyranones is dictated by the interplay between the heteroatom (sulfur) and the carbonyl/thiocarbonyl group.

  • 2H-Thiopyran-2-ones are conjugated, unsaturated systems. Their primary reactivity mode is the Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition. The efficiency of this reaction is governed by the aromaticity of the ring.

  • Tetrahydro-4H-thiopyran-4-ones are fully saturated. Their reactivity is centered around the orthogonal functionalization of the ketone (e.g., alpha-alkylation/aldol reactions) and the chemoselective S-oxidation of the thioether, which can trigger downstream structural rearrangements.

IEDDA Reactivity of 2H-Thiopyran-2-ones

The IEDDA reaction between 2H-thiopyran-2-ones and strained alkynes (such as bicyclo[6.1.0]nonyne, BCN) has emerged as a powerful "click-and-release" tool for generating carbonyl sulfide (COS) and hydrogen sulfide (H₂S) in biological environments [1].

Causality: Aromaticity and Substituent Effects

The reactivity of these heterocycles is inversely proportional to their aromaticity. Replacing the ring oxygen of a pyranone with sulfur (thiopyranone), or replacing the carbonyl oxygen with a thiocarbonyl (thione), decreases the aromatic stabilization of the ground state.

Why does this matter? Lower aromaticity reduces the distortion energy required for the molecule to reach the transition state geometry. Consequently, 2H-thiopyran-2-thiones exhibit significantly faster reaction kinetics than their oxygenated counterparts [2]. Furthermore, the introduction of Electron-Withdrawing Groups (EWGs) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, further accelerating the IEDDA reaction with the electron-rich strained alkyne.

Table 1: Relative IEDDA Reactivity with BCN
SubstrateAromaticity LevelActivation Energy (ΔG‡ kcal/mol)Primary Cleavage Byproduct
2H-pyran-2-one High~24.5CO₂
2H-thiopyran-2-one Moderate~22.1COS
2H-pyran-2-thione Low~17.8COS
2H-thiopyran-2-thione Lowest~20.3CS₂
EWG-2H-thiopyran-2-thione Lowest~18.4CS₂
Data synthesized from computational distortion energy models and experimental kinetic studies.

IEDDA_Pathway A 2H-Thiopyran-2-thione (EWG Substituted) C Bicyclic Cycloadduct (Intermediate) A->C IEDDA B Strained Alkyne (BCN) B->C Cycloaddition D Retro-Diels-Alder Cleavage C->D Spontaneous E CS2 / COS Release (H2S Precursor) D->E F Aromatic Product D->F

Fig 1: IEDDA cycloaddition of 2H-thiopyran-2-thiones and subsequent COS/CS2 release mechanism.

Protocol 1: IEDDA-Triggered COS/H₂S Release Assay

Objective: Validate the reactivity of 2H-thiopyran-2-thiones with BCN and quantify the release of H₂S. Self-Validating Mechanism: This protocol utilizes a target-specific fluorescent probe (SeSP1) that only fluoresces upon reacting with H₂S. By including Carbonic Anhydrase (CA) to convert the intermediate COS to H₂S, the appearance of fluorescence confirms both the primary cycloaddition and the secondary release cascade.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the substituted 2H-thiopyran-2-thione and endo-BCN in anhydrous DMSO.

  • Reaction Assembly: In a black, clear-bottom 96-well plate, combine 10 µM of the thiopyranone substrate, 100 µM BCN, and 50 µg/mL Carbonic Anhydrase (CA) in PBS buffer (pH 7.4).

  • Probe Addition: Add 5 µM of the H₂S-specific fluorescent probe SeSP1 to the mixture.

  • Incubation: Incubate the plate at 37 °C protected from light.

  • Validation Check: Measure fluorescence emission (λex = 430 nm, λem = 510 nm) continuously for 60 minutes. A control well lacking BCN must show baseline fluorescence, proving that H₂S release is strictly dependent on the IEDDA triggering event.

Redox Reactivity of Tetrahydro-4H-thiopyran-4-ones

Saturated tetrahydro-4H-thiopyran-4-ones are highly stable but can act as sophisticated prodrugs. Their therapeutic utility—particularly as anti-kinetoplastidal agents—relies on a cascade of redox reactions [3].

Causality: S-Oxidation and β-Elimination

The thioether core of the 4H-thiopyran-4-one can be selectively oxidized to a sulfoxide (S-oxide). Why is this oxidation critical? Converting the sulfide to a sulfoxide dramatically increases its leaving group ability. Under biological conditions, the sulfoxide undergoes a spontaneous β-syn elimination. This ring-opening event regenerates a diarylideneacetone (DAA) . DAAs are potent Michael acceptors that irreversibly bind to biological dithiols (like trypanothione in parasites), neutralizing the pathogen. The 4H-thiopyran-4-one thus acts as a stable, non-toxic delivery vehicle for the highly reactive DAA.

Table 2: Comparison of Oxidation Methods for 4H-thiopyran-4-ones
OxidantChemoselectivity (S vs. α-Carbon)Risk of Over-oxidation (Sulfone)Optimal TempYield (Sulfoxide)
mCPBA Low to ModerateHigh0 °C to RT40-60%
H₂O₂ / AcOH LowHighReflux<30%
Davis' Oxaziridine Very HighMinimal-78 °C to 0 °C85-95%
Davis' oxaziridine is prioritized due to its inability to abstract alpha-protons or over-oxidize the sulfur under controlled conditions.

Redox_Cascade A Tetrahydro-4H-thiopyran-4-one (Prodrug) C Thiopyran-4-one S-oxide (Sulfoxide) A->C Chemoselective Oxidation B Davis' Oxaziridine (Oxidant) B->C D β-syn Elimination (In vivo / In vitro) C->D Triggered Release E Diarylideneacetone (Michael Acceptor) D->E F Thiol Adduct (Enzyme Inhibition) E->F Target Engagement

Fig 2: Redox cascade of 4H-thiopyran-4-ones to active diarylideneacetones via S-oxidation.

Protocol 2: Chemoselective S-Oxidation of Tetrahydro-4H-thiopyran-4-ones

Objective: Synthesize 4H-thiopyran-4-one S-oxides without over-oxidation to sulfones or unwanted alpha-functionalization. Self-Validating Mechanism: The protocol uses Davis' oxaziridine for strict chemoselectivity. Reaction progress is monitored via TLC, and the system is intentionally quenched with dimethyl sulfide to consume unreacted oxidant, physically preventing post-reaction over-oxidation during purification.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 1.0 mmol of 2,6-diaryl-tetrahydro-4H-thiopyran-4-one in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Maintaining low temperatures kinetically suppresses the formation of the sulfone over-oxidation product.

  • Oxidant Addition: Dropwise, add a solution of 1.05 mmol of Davis' oxaziridine (3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine) dissolved in 5 mL DCM.

  • Reaction: Stir the mixture for 2 hours at 0 °C.

  • Validation Check: Monitor the reaction by TLC (Hexane/EtOAc 7:3). The S-oxide product will appear as a distinct, more polar spot (lower Rf) compared to the starting material. The absence of a baseline spot confirms no sulfone formation.

  • Quenching: Quench the reaction by adding 2.0 mmol of dimethyl sulfide. Stir for 10 minutes to neutralize any remaining electrophilic oxygen.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash chromatography (SiO₂, EtOAc/chloroform) to isolate the pure S-oxide.

References

  • Title: Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H₂S Generation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones Source: Molecules (MDPI) URL: [Link]

Comparative

A Researcher's Guide to the Structural Validation of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one Derivatives

In the landscape of modern drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is paramount.[1][2] The thiopyran-4-one scaffold, and specifically its 2,2-dimethyltetra...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is paramount.[1][2] The thiopyran-4-one scaffold, and specifically its 2,2-dimethyltetrahydro derivative, represents a versatile building block in medicinal chemistry, notably in the development of antiparasitic agents.[3] This guide provides a comprehensive, in-depth comparison of the analytical methodologies employed to validate the structure of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one and its derivatives. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, offering a self-validating framework for researchers.

The Synthetic Gateway: Securing the Scaffold

The journey to structural validation begins with a robust and well-characterized synthetic route. While numerous methods exist for the synthesis of thiopyranones, a common approach involves the reaction of appropriate precursors with a sulfur source.[2] For the purpose of this guide, we will consider a generalized synthesis of the 2,2-Dimethyltetrahydro-4H-thiopyran-4-one scaffold, which then serves as the foundation for further derivatization.

Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one

A frequently employed strategy for constructing the tetrahydro-4H-thiopyran-4-one ring system is the Dieckmann condensation of diesters of 3,3'-thiodipropionic acid, followed by alkylation and decarboxylation.[4][5]

Step 1: Dieckmann Condensation

  • To a solution of dimethyl 3,3'-thiodipropionate in an anhydrous, inert solvent such as toluene, add a strong base like sodium methoxide.[4][5]

  • Stir the reaction mixture at room temperature until the condensation is complete, as monitored by Thin Layer Chromatography (TLC).

  • Neutralize the reaction with a weak acid and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Alkylation and Decarboxylation

  • The resulting β-keto ester is then subjected to alkylation to introduce the dimethyl groups at the 2-position.

  • Subsequent hydrolysis and decarboxylation, typically by heating with an aqueous acid, yields the target 2,2-Dimethyltetrahydro-4H-thiopyran-4-one.[4]

  • The crude product is then purified by vacuum distillation or column chromatography.

The Gauntlet of Validation: A Multi-faceted Spectroscopic Approach

No single technique can definitively validate a chemical structure. Instead, a confluence of evidence from various analytical methods provides the necessary certainty. The following sections detail the key spectroscopic and analytical techniques for the structural elucidation of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 2,2-Dimethyltetrahydro-4H-thiopyran-4-one, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[2]

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of unique proton environments, their chemical shifts, integration (number of protons), and multiplicity (splitting pattern).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The chemical shift of the carbonyl carbon is a particularly diagnostic feature.

2D NMR Techniques (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the hydrogen framework.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). Analyze the spectra to assign all proton and carbon signals.

Infrared (IR) Spectroscopy: Unmasking Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The most prominent feature in the IR spectrum of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one will be the strong absorption band corresponding to the carbonyl (C=O) stretch.[6]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[6]

  • Pellet Formation: Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through its fragmentation pattern. Electron impact (EI) ionization is a common technique used for this purpose.[7][8]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[9]

  • Ionization: Ionize the sample using an appropriate method (e.g., electron impact).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and interpret the fragmentation pattern to corroborate the proposed structure.

Definitive Confirmation: X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of the molecule.[10][11] This technique is invaluable for confirming the relative stereochemistry and solid-state conformation.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization.[12]

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.[11]

Comparative Data Analysis

The following tables summarize the expected and comparative analytical data for 2,2-Dimethyltetrahydro-4H-thiopyran-4-one and a hypothetical derivative, showcasing how these techniques can differentiate between closely related structures.

Technique 2,2-Dimethyltetrahydro-4H-thiopyran-4-one Hypothetical Derivative (e.g., 3-Bromo-2,2-dimethyltetrahydro-4H-thiopyran-4-one) Key Differentiating Feature
¹H NMR Signals for gem-dimethyl, and methylene protons.Disappearance of a methylene proton signal and appearance of a methine proton signal at a different chemical shift.Change in multiplicity and chemical shift of the proton at the 3-position.
¹³C NMR Characteristic carbonyl signal (~208 ppm), quaternary carbon, and methylene carbons.Shift in the chemical shift of the C3 carbon and other adjacent carbons due to the inductive effect of the bromine atom.Downfield shift of the C3 carbon.
IR Strong C=O stretch around 1715 cm⁻¹.Similar C=O stretch, potential presence of a C-Br stretch at lower wavenumbers.Minor shifts in fingerprint region due to substitution.
Mass Spec (EI) Molecular ion peak at m/z 144.Molecular ion peak at m/z 222/224 (isotopic pattern for Br).Presence of the characteristic bromine isotope pattern.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of Derivative Purification Purification (Chromatography/Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Analysis IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Xray X-ray Crystallography (if crystalline) NMR->Xray Definitive Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural validation of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one derivatives.

logical_relationship Proposed_Structure Proposed Structure NMR_Data NMR Data (Connectivity) Proposed_Structure->NMR_Data IR_Data IR Data (Functional Groups) Proposed_Structure->IR_Data MS_Data MS Data (Molecular Formula) Proposed_Structure->MS_Data Validated_Structure Validated Structure NMR_Data->Validated_Structure IR_Data->Validated_Structure MS_Data->Validated_Structure Xray_Data X-ray Data (3D Structure) Xray_Data->Validated_Structure If Applicable

Caption: The logical relationship between different analytical techniques converging to validate the chemical structure.

Conclusion

The structural validation of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one derivatives is a critical process that relies on the synergistic application of multiple analytical techniques. By following a systematic approach that combines robust synthesis and purification with comprehensive spectroscopic and, where possible, crystallographic analysis, researchers can ensure the unambiguous identification of their target compounds. This guide provides a foundational framework for these endeavors, emphasizing the importance of not just acquiring data, but understanding the causal links between experimental choices and the resulting structural insights.

References

  • A Spectroscopic Showdown: Unveiling the Structural Nuances of Tetrahydro-4H-thiopyran-4-one 1-oxide and its Sulfone Counterpart - Benchchem.
  • Thiopyrans and their benzo derivatives - University of Huddersfield Research Portal.
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview)
  • 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - ChemicalBook.
  • Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer.
  • Technical Support Center: Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide - Benchchem.
  • Large-Scale Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Comprehensive Guide for Researchers - Benchchem.
  • 2,3-Dihydro-4H-thiopyran-4-one - Optional[MS (GC)] - Spectrum - SpectraBase.
  • 2323-13-9|2,2-Dimethyltetrahydro-4H-thiopyran-4-one - BLDpharm.
  • 2,2-DIMETHYLTETRAHYDROTHIOPYRAN - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • X-ray crystal structure of 3a.
  • Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact | Request PDF - ResearchG
  • Pharmaceutical structures based on thiopyran - ResearchG
  • Synthesis, characterization, molecular structure, and computational studies on 4(1H) - Covenant University.
  • Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)
  • Unveiling the Journey of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide - Benchchem.
  • ChemInform Abstract: Pyrolysis, Photolysis and Mass Spectra of Pyran and Thiopyran Derivatives | Request PDF - ResearchG
  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • A comparative analysis of x-ray crystallization of some polyfunctionalized 4H-pyran deriv
  • 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE | 1194-16-7 - ChemicalBook.
  • The low-lying electronic states of 4H-pyran-4-thione; a photoionization and vacuum ultraviolet absorption study - Pure.
  • 2,2-Dimethyltetrahydro-4H-thiopyran-4-one|CAS 2323-13-9 - Benchchem.
  • 2,2-DIMETHYLTETRAHYDRO-4H-THIOPYRAN-4-ONE 1,1-DIOXIDE - CymitQuimica.
  • Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Deriv
  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran - ResearchG
  • Tetrahydro-2,2-dimethyl-4H-pyran-4-one - MilliporeSigma.

Sources

Validation

A Comparative Guide to Catalytic Efficacy in Thiopyranone Synthesis: From Classical Condensation to Enantioselective Methodologies

Tetrahydrothiopyran-4-one and its highly functionalized derivatives are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anticancer, and anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Tetrahydrothiopyran-4-one and its highly functionalized derivatives are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anticancer, and anti-inflammatory drug development. The transition from classical, harsh synthetic conditions to modern, highly selective catalytic methodologies has revolutionized how discovery chemists approach these targets.

As a Senior Application Scientist, selecting the optimal catalytic system requires balancing atom economy, stereochemical demands, and operational scalability. This guide provides an objective, data-driven comparison of the most efficacious catalytic systems for thiopyranone synthesis, detailing the mechanistic causality and providing self-validating experimental protocols to ensure reproducible integration into your workflows.

Mechanistic Evaluation of Catalytic Systems

The efficacy of a catalyst in thiopyranone synthesis is dictated by its ability to control the kinetics of carbon-sulfur (C-S) and carbon-carbon (C-C) bond formation while suppressing acyclic polymerization.

Transition Metal Catalysis: Rhodium-Mediated Tandem Hydroacylation

For highly functionalized, substituted tetrahydrothiopyran-4-ones, 1[1] represents the pinnacle of atom economy. Utilizing [Rh(COD)Cl]₂ in conjunction with a bidentate ligand like dppe, this system activates the C-H bond of β-(tert-butylthio)propanal. The bidentate nature of dppe is mechanistically critical: it enforces a cis-coordination geometry on the rhodium center, preventing the unwanted decarbonylation of the aldehyde and driving the formation of an enone intermediate. The proximity of the sulfur moiety then triggers a thermodynamically favorable intramolecular thio-conjugate addition.

Rh_Catalysis A β-(tert-butylthio)propanal + Alkyne B [Rh(COD)Cl]₂ / dppe Coordination A->B DCE, 110 °C C Hydroacylation (Enone) B->C C-H Activation D Thio-Conjugate Addition C->D S-C Bond E Tetrahydrothiopyran-4-one D->E 99% Yield

Caption: Rhodium-catalyzed tandem hydroacylation and thio-conjugate addition workflow.

Phase-Transfer Catalysis (PTC): Diastereoselective Assembly

When specific stereoisomers (cis- or trans-2,6-diaryltetrahydrothiopyran-4-ones) are required,2[2] is the superior choice. The biphasic system deliberately segregates the highly reactive aqueous sulfide nucleophile (Na₂S) from the organic-soluble diarylideneacetone. TBAB acts as a lipophilic shuttle, pulling S²⁻ into the organic layer at a tightly controlled rate. This slow release prevents uncontrolled polymerization, allowing the reversible Michael addition to equilibrate under strict thermodynamic control, yielding exceptional diastereomeric ratios (>95:5).

PTC_Mechanism A Na₂S·9H₂O (Aqueous) C TBAB (PTC Shuttle) A->C Ion Pair B Diarylideneacetone (Organic) D Interfacial Attack B->D Enone C->D S²⁻ Transfer E Diastereoselective Cyclization D->E Equilibrium F cis/trans Product (>95:5 dr) E->F Phase Sep

Caption: Phase-transfer catalyzed (PTC) biphasic workflow for diastereoselective synthesis.

Organocatalysis: L-Proline Directed Enantioselectivity

For the asymmetric synthesis of chiral thiopyrans,3[3] in Multicomponent Reactions (MCRs). The secondary amine of L-proline forms an enamine intermediate with active methylenes (raising the HOMO), while its carboxylic acid moiety simultaneously hydrogen-bonds with the electrophile (lowering the LUMO). This dual-activation rigidly locks the transition state, directing facial attack and imparting high enantioselectivity without the need for heavy metals.

Organocatalysis_MCR A Aldehyde + Malononitrile B L-Proline (10 mol%) A->B Condensation C Enamine & H-Bonding B->C HOMO/LUMO D Stereospecific Assembly C->D Facial Attack E Chiral Thiopyran (High ee%) D->E MCR

Caption: L-Proline directed enantioselective multicomponent reaction (MCR) pathway.

Quantitative Performance Matrix

The following table synthesizes experimental data across the evaluated catalytic systems, providing a clear benchmark for yield, operational conditions, and stereochemical outcomes[2][3][4].

Catalytic SystemPrimary CatalystSubstrate ScopeYield (%)Temp (°C)Time (h)Key Performance Advantage
Base-Catalyzed Sodium Methoxide (NaOMe)Dimethyl 3,3'-thiodipropanoate>75%Reflux15–20Cost-effective, scalable generation of the parent scaffold.
Transition Metal [Rh(COD)Cl]₂ / dppeβ-(t-butylthio)propanal + alkynesUp to 99%11012Exceptional yields; broad functional group tolerance.
Phase-Transfer TBAB or BenzyltriethylammoniumDiarylideneacetone + Na₂S85–93%RT2–24High diastereoselectivity (>95:5 cis:trans ratio).
Organocatalysis L-Proline (10 mol%)Aldehydes, malononitrile, active methylenes78–92%RefluxVariesHigh enantiomeric excess (ee%); green chemistry profile.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality explanations and in-process quality control (QC) checkpoints to guarantee that each mechanistic step has occurred prior to proceeding.

Protocol A: Rhodium-Catalyzed Tandem Hydroacylation/Thio-Conjugate Addition

Optimized for the synthesis of highly substituted tetrahydrothiopyran-4-ones.

Step 1: Catalyst Activation & Coordination

  • Action: In an inert-atmosphere glovebox, dissolve [Rh(COD)Cl]₂ (2.5 mol%) and dppe (5.0 mol%) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).

  • Causality: The 1:2 molar ratio of Rh to bidentate ligand ensures complete displacement of the cyclooctadiene (COD) ligands, enforcing the required cis-geometry.

  • Validation Checkpoint: Observe the solution. A distinct transition to a vibrant yellow/orange hue confirms successful ligand exchange and the formation of the active catalytic complex.

Step 2: Substrate Addition & Thermal Activation

  • Action: Add β-(tert-butylthio)propanal (1.0 equiv) and the target alkyne (1.2 equiv). Seal the reaction vessel, transfer to a heating block, and stir at 110 °C for 12 hours.

  • Causality: The thermal energy overcomes the activation barrier for C-H insertion. The slight excess of alkyne drives the equilibrium of the hydroacylation step forward.

  • Validation Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The system is self-validating when the UV-active enone intermediate spot (lower

    
    ) completely disappears, transitioning entirely to the higher 
    
    
    
    thiopyranone product.

Step 3: Isolation & Verification

  • Action: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Validation Checkpoint: Analyze the purified fraction via

    
    H NMR. Successful cyclization is confirmed by the absolute disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of characteristic diastereotopic ring protons between 2.5–3.0 ppm.
    
Protocol B: Phase-Transfer Catalyzed Diastereoselective Synthesis

Optimized for the stereocontrolled synthesis of 2,6-diaryltetrahydrothiopyran-4-ones.

Step 1: Biphasic System Preparation

  • Action: Dissolve diarylideneacetone (1.0 equiv) in dichloromethane (DCM). In a separate flask, dissolve Na₂S·9H₂O (1.5 equiv) and TBAB (10 mol%) in deionized water.

  • Causality: Segregating the reactants prevents rapid, uncontrolled nucleophilic attack. TBAB is required to form a lipophilic ion pair with

    
    , allowing it to cross the phase boundary.
    
  • Validation Checkpoint: Prior to agitation, visually confirm the presence of two distinct, clear liquid phases. Emulsions at this stage indicate impure starting materials.

Step 2: Interfacial Nucleophilic Transfer & Cyclization

  • Action: Combine the two phases and stir vigorously (>1000 RPM) at room temperature for 2 to 24 hours.

  • Causality: High-shear stirring maximizes the interfacial surface area, optimizing the kinetics of the TBAB-mediated ion transfer. The slow, steady concentration of sulfide in the organic layer ensures the reversible Michael addition falls under thermodynamic control, yielding the desired diastereomer.

  • Validation Checkpoint: Periodically halt stirring to allow the phases to separate. Sample the organic layer for GC-MS analysis. The reaction is complete when the mass peak corresponding to the acyclic diarylideneacetone is entirely replaced by the cyclized product mass peak.

Step 3: Workup & Stereochemical Confirmation

  • Action: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation Checkpoint: Diastereomeric purity must be validated via crude

    
    H NMR prior to column chromatography. The coupling constants (
    
    
    
    -values) of the axial and equatorial ring protons will definitively confirm the specific cis or trans geometry (>95:5 dr).

References

  • BenchChem: Comparing the efficacy of different catalysts for Tetrahydrothiopyran-4-one synthesis.
  • BenchChem: A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one.
  • ACS Organic Letters: Two-Component Assembly of Thiochroman-4-ones and Tetrahydrothiopyran-4-ones Using a Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjug
  • Molecules (PMC/NIH): Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans.

Sources

Comparative

head-to-head comparison of analytical techniques for thiopyranone characterization

The characterization of thiopyranones—sulfur-containing heterocyclic analogs of pyranones—presents a unique analytical challenge. Because the sulfur atom can exist in multiple oxidation states (sulfide, sulfoxide, sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of thiopyranones—sulfur-containing heterocyclic analogs of pyranones—presents a unique analytical challenge. Because the sulfur atom can exist in multiple oxidation states (sulfide, sulfoxide, sulfone) and the six-membered thiane ring undergoes dynamic conformational inversion, a single analytical method is rarely sufficient. In drug discovery, where thiopyranone derivatives serve as critical scaffolds for anti-kinetoplastidal agents () and advanced electronic materials (), structural ambiguity can derail an entire development pipeline.

This guide provides a head-to-head, mechanistic comparison of the four primary techniques used to characterize thiopyranones: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (LC-HRMS), X-ray Crystallography (XRD), and Fourier Transform Infrared Spectroscopy (FTIR).

Comparative Analysis of Analytical Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, VT-NMR)
  • The Causality of the Signal: The sulfur atom's oxidation state directly dictates the electron density of the adjacent C2 and C6 positions via inductive electron withdrawal. As sulfur is oxidized from a sulfide to a sulfoxide (S=O) and then to a sulfone (O=S=O), the C2/C6 protons are progressively deshielded, shifting downfield. Furthermore, because thiopyranones undergo rapid ring inversion at room temperature, the axial and equatorial protons often average into a single broad signal. Variable-Temperature (VT) NMR is required to cool the sample below its coalescence temperature (

    
    ), trapping the conformers and allowing for the calculation of the inversion barrier (
    
    
    
    ).
  • Verdict: Unmatched for elucidating regiochemistry and conformational dynamics, but requires high sample purity (>95%) and cannot easily determine absolute stereochemistry without chiral derivatization.

High-Resolution Mass Spectrometry (LC-HRMS)
  • The Causality of the Signal: Soft ionization (ESI) yields the intact molecular ion

    
    , while Collision-Induced Dissociation (CID) provides diagnostic fragmentation. The 6-membered thiopyranone ring is uniquely primed for retro-Diels-Alder (RDA) cleavage under CID, ejecting a neutral alkene or thioaldehyde. Crucially, sulfoxides often exhibit a highly specific loss of a hydroxyl radical (
    
    
    
    ) due to the oxygen atom abstracting a proton from an adjacent carbon, forming a stable thia-allylic cation. Conversely, sulfones thermodynamically favor the extrusion of sulfur dioxide (
    
    
    ).
  • Verdict: The ultimate tool for confirming exact mass, isotopic distribution (leveraging the ~4.4% natural abundance of

    
    S), and oxidation state, but provides virtually zero stereochemical context.
    
X-Ray Crystallography (XRD)
  • The Causality of the Signal: In 4H-tetrahydrothiopyran-4-one S-oxides, the sulfoxide oxygen can occupy either an axial or equatorial position. XRD directly maps the electron density of the crystal lattice, definitively proving that the axial conformer is often thermodynamically favored due to generalized anomeric effects and the minimization of dipole-dipole repulsions.

  • Verdict: The gold standard for absolute 3D conformation, though severely limited by the prerequisite of growing high-quality single crystals.

Fourier Transform Infrared Spectroscopy (FTIR)
  • The Causality of the Signal: Changes in the dipole moment during molecular vibration dictate IR absorption. The oxidation of a thiopyranone sulfide introduces highly polar S=O bonds. The appearance of a sharp S=O stretching band provides immediate, non-destructive confirmation of oxidation, independent of the solvent effects that complicate NMR.

  • Verdict: The fastest method for real-time reaction monitoring, though it lacks the resolution to determine atomic connectivity.

Quantitative Data Comparison

The following table summarizes the diagnostic analytical signals used to differentiate a standard tetrahydro-4H-thiopyran-4-one core across its three primary oxidation states ().

Analytical TargetTechniqueSulfide (S)Sulfoxide (S=O)Sulfone (O=S=O)
Functional Group FTIRC=O stretch: ~1710 cm⁻¹S=O stretch: ~1040 cm⁻¹SO₂ stretch: ~1130, ~1300 cm⁻¹
Core Mass Loss HRMS (MS/MS)Retro-Diels-Alder fragmentsLoss of •OH (-17 Da) or SOLoss of SO₂ (-64 Da)
C2/C6 Protons ¹H NMR (CDCl₃)~2.8 - 3.2 ppm~3.4 - 3.8 ppm (Diastereotopic)~3.6 - 4.0 ppm
C=O Carbon ¹³C NMR (CDCl₃)~208 ppm~204 ppm~201 ppm
Conformation XRD / VT-NMRRapid ring inversionFixed (often axial S=O)Fixed or slow inversion

Analytical Workflows & Decision Matrices

To navigate the characterization of these complex heterocycles, researchers must deploy orthogonal techniques. The following diagrams illustrate the standard analytical workflow and the decision matrix for resolving specific structural queries.

G Start Synthesized Thiopyranone Purity LC-HRMS (Mass & Purity) Start->Purity Functional FTIR (Functional Groups) Start->Functional Structure 1D & 2D NMR (Connectivity) Purity->Structure >95% Purity Stereo X-Ray Crystallography (Absolute Configuration) Structure->Stereo Crystals Available

Analytical workflow for characterizing thiopyranone derivatives.

G Problem Structural Query: Thiopyranone Core OxState Sulfur Oxidation State (S, SO, SO2) Problem->OxState RingInv Ring Inversion Dynamics (Axial vs Equatorial) Problem->RingInv FTIR_Ox FTIR: S=O stretch (1030-1060 cm⁻¹) OxState->FTIR_Ox NMR_Ox 13C NMR: C2/C6 Shift Deshielding effect OxState->NMR_Ox NMR_VT VT-NMR: Coalescence Temperature (Tc) RingInv->NMR_VT XRD_Conf XRD: Solid-State Conformation RingInv->XRD_Conf

Decision matrix for resolving specific thiopyranone structural queries.

Self-Validating Experimental Protocols

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Analysis

This protocol isolates the axial and equatorial conformers of the thiopyranone ring by freezing out the dynamic inversion process.

  • Sample Preparation: Dissolve 15 mg of the highly pure thiopyranone derivative in 0.6 mL of a low-freezing deuterated solvent (e.g., CD₂Cl₂ or Toluene-d₈) in a 5 mm NMR tube.

  • Baseline Acquisition (Internal Control): Acquire a standard ¹H NMR spectrum at 298 K. Validation Checkpoint: If the baseline spectrum exhibits sharp, well-resolved multiplets for the C2/C6 protons, the molecule is conformationally locked (e.g., heavily substituted) and VT-NMR cooling is unnecessary. If the signals are broad, proceed to step 3.

  • Incremental Cooling: Lower the probe temperature in 10 K increments. Allow a strict 5-minute thermal equilibration period at each step to prevent temperature gradients within the tube.

  • Coalescence Monitoring: Track the C2/C6 proton signals. Identify the exact coalescence temperature (

    
    ) where the broad averaged peak splits into distinct axial and equatorial signals.
    
  • Thermodynamic Calculation: Utilize the Eyring equation to calculate the Gibbs free energy of activation (

    
    ) for the ring inversion based on the 
    
    
    
    and the frequency separation (
    
    
    ) of the resolved peaks.
Protocol 2: LC-HRMS for Oxidation State Verification

This protocol distinguishes between sulfoxide and sulfone derivatives via diagnostic fragmentation pathways.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v). Add 0.1% formic acid to promote robust protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column. Utilize a gradient elution (5% to 95% Acetonitrile over 5 minutes) to separate unreacted sulfides from oxidized products.

  • Ionization & Acquisition (Internal Control): Operate the ESI source in positive ion mode. Validation Checkpoint: Verify the presence of the

    
     ion in the full scan. If the base peak corresponds to a sodium adduct 
    
    
    
    , fragmentation will be poor; add trace ammonium acetate to the mobile phase to force protonation.
  • MS/MS Fragmentation: Isolate the

    
     precursor ion and apply Collision-Induced Dissociation (CID) at normalized collision energies of 20-40 eV.
    
  • Data Interpretation: Analyze the product ion spectrum. A neutral loss of 17 Da (•OH) confirms a sulfoxide, whereas a neutral loss of 64 Da (SO₂) confirms a sulfone.

References

  • Gendron, T., et al. "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones." Molecules 29, no. 7 (2024): 1620. MDPI. URL:[Link]

  • Martín, N., et al. "Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane." The Journal of Organic Chemistry 67, no. 5 (2002): 1618-1629. ACS Publications. URL:[Link]

  • "Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations." Molecules 14, no. 10 (2009): 3802. MDPI. URL:[Link]

Validation

Assessing the Stereoselectivity of Synthetic Methods for Substituted Thiopyranones: A Comparative Guide

Substituted thiopyranones are highly valuable sulfur-containing heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of antiparasitic agents, kinase inhibitors, and complex polypropionate...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted thiopyranones are highly valuable sulfur-containing heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of antiparasitic agents, kinase inhibitors, and complex polypropionate natural products. However, the synthesis of these compounds—particularly when establishing stereogenic centers—presents unique mechanistic challenges. The presence of the Lewis basic thioether and the propensity for ring-opening β-sulfur elimination often thwart standard enolate functionalization strategies.

This guide provides an objective, head-to-head comparison of three premier stereoselective synthetic methods for substituted thiopyranones: Palladium-Catalyzed Decarboxylative Allylic Alkylation , Organocatalytic Asymmetric Aldol Reactions , and Domino Knoevenagel-Hetero-Diels-Alder Cascades . By analyzing the causality behind these experimental designs, this guide will help you select the optimal protocol for your target scaffold.

Mechanistic Bottlenecks in Thiopyranone Functionalization

Before comparing methodologies, it is critical to understand why standard approaches fail. When attempting to alkylate tetrahydro-4H-thiopyran-4-one via traditional strong-base enolate chemistry (e.g., LDA/THF), the resulting enolate is highly unstable. The sulfur atom, positioned β to the enolate oxygen, facilitates a rapid ring-opening β-elimination. This degradation pathway destroys the heterocyclic core before the electrophile can be trapped. Consequently, successful stereoselective methods must either operate under highly neutral/mild conditions or bypass traditional enolate intermediates entirely [1].

Method A: Pd-Catalyzed Decarboxylative Allylic Alkylation (The Stoltz Method)

Developed to access elusive α-quaternary 4-thiopyranones, this transition-metal-catalyzed approach relies on the decarboxylation of an allyl β-ketoester to generate a transient, metal-bound enolate under neutral conditions [1].

Causality & Advantages

By avoiding strong exogenous bases, this method completely suppresses the problematic β-sulfur elimination. The chiral palladium complex dictates the facial approach of the allyl fragment, establishing an all-carbon quaternary stereocenter with exceptional enantiomeric excess (ee). Furthermore, the thioether is tolerated by the Pd-catalyst without causing catalyst poisoning, a common issue in sulfur chemistry [1].

Pd_Catalysis A Allyl β-Ketoester Thiopyranone B Pd2(pmdba)3 + Chiral Ligand (Decarboxylation) A->B Heat/Solvent C Pd-Allyl / Enolate Intermediate B->C -CO2 (Neutral Conditions) D Enantioselective Allylic Alkylation C->D Chiral Stereocontrol E α-Quaternary 4-Thiopyranone D->E Suppresses β-Elimination

Caption: Workflow of Pd-Catalyzed Decarboxylative Allylic Alkylation bypassing β-sulfur elimination.

Experimental Protocol

Self-Validating System: The choice of solvent is critical here. Tert-butyl methyl ether (TBME) maximizes enantioselectivity compared to toluene or THF.

  • Preparation: In an inert atmosphere glovebox, charge a vial with Pd2(pmdba)3 (1.0 mol %) and the selected chiral phosphinooxazoline (PHOX) ligand (2.4 mol %).

  • Complexation: Dissolve the catalyst mixture in anhydrous TBME (2.0 mL per 0.2 mmol substrate) and stir at room temperature for 30 minutes to ensure active complex formation.

  • Reaction: Add the thiopyranone allyl β-ketoester (0.2 mmol) to the solution. Seal the vial and stir at 25 °C.

  • Monitoring: Monitor the reaction via TLC (hexanes/EtOAc). The evolution of CO2 gas will be visually apparent.

  • Isolation: Upon complete consumption of the starting material (typically 12-24 hours), concentrate the mixture under reduced pressure and purify directly via silica gel flash chromatography to yield the α-quaternary 4-thiopyranone (up to 94% ee).

Method B: Organocatalytic Asymmetric Aldol Reactions (The Ward Method)

For the functionalization of the α-position with hydroxylated side chains, organocatalysis provides a highly biomimetic and metal-free route. Using L-proline, tetrahydro-4H-thiopyran-4-one can be directly coupled with various aldehydes [2].

Causality & Advantages

L-proline condenses with the thiopyranone to form a chiral enamine intermediate. The carboxylic acid moiety of proline acts as a Brønsted acid, directing the incoming aldehyde via a highly ordered Zimmerman-Traxler-type transition state. This dual-activation mode ensures high anti-diastereoselectivity and excellent enantioselectivity. Because the reaction operates via an enamine rather than a charged enolate, ring-opening is avoided [2].

Proline_Aldol N1 Tetrahydro-4H- thiopyran-4-one N3 Chiral Enamine Intermediate N1->N3 + Catalyst N2 (S)-Proline Catalyst N2->N3 N4 Aldehyde Addition (Face Selective) N3->N4 Electrophile N5 Hydrolysis N4->N5 N5->N2 Recycle N6 Anti-Aldol Product (High dr/ee) N5->N6 Catalyst Release

Caption: Mechanism of Proline-Catalyzed Asymmetric Direct Aldol Reaction on thiopyranones.

Experimental Protocol

Self-Validating System: The inclusion of trace water (or using wet DMF) is a critical parameter. Water facilitates the hydrolysis of the product-catalyst complex, preventing catalyst trapping and accelerating turnover.

  • Preparation: To a vial containing tetrahydro-4H-thiopyran-4-one (1.0 mmol) and the target aldehyde (0.5 mmol), add (S)-proline (20-30 mol %).

  • Solvent Addition: Add 2 mL of wet DMF (DMF containing 1-5% v/v H2O).

  • Reaction: Stir the heterogeneous mixture at room temperature (or 4 °C to enhance ee at the cost of reaction time) for 24-48 hours.

  • Quenching: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via column chromatography to isolate the anti-aldol adduct.

Method C: Domino Knoevenagel-Hetero-Diels-Alder Reactions

When the goal is to synthesize heavily substituted, polycyclic 4H-thiopyran-4-ones from acyclic precursors, domino (cascade) reactions are unparalleled. This method typically involves a three-component coupling of an aldehyde, an active methylene compound, and a sulfur-containing precursor [3].

Causality & Advantages

This method relies on thermodynamic control and rigid transition states during the cyclization step. The initial Knoevenagel condensation creates an electron-deficient alkene, which immediately undergoes a hetero-Diels-Alder or Michael-initiated ring closure. The stereoselectivity (specifically diastereoselectivity) is driven by the minimization of steric clash in the cyclic transition state, predominantly yielding the trans-isomer across the newly formed ring junctions. While enantioselectivity requires chiral organocatalysts, the inherent diastereoselectivity is exceptionally robust [3].

Experimental Protocol
  • Preparation: In a round-bottom flask, combine the β-oxodithioester (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Catalysis: Add a catalytic amount of a secondary amine base (e.g., piperidine, 10 mol %).

  • Reaction: Stir the mixture at room temperature. The cascade reaction is highly exothermic and typically reaches completion within 2-4 hours, often precipitating the product directly from the ethanol.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash with cold ethanol and dry under a vacuum to yield the highly functionalized, diastereopure 4H-thiopyran-4-one derivative.

Comparative Data Analysis

The following table summarizes the performance metrics of the three methodologies, allowing for rapid strategic decision-making based on target requirements.

Synthetic MethodCatalyst / ReagentsTarget StereocenterTypical YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Key Advantage
Pd-Catalyzed Decarboxylative Alkylation [1]Pd2(pmdba)3, Chiral PHOX Ligandα-Quaternary (All-Carbon)75 - 92%85 - 94%N/ACompletely bypasses β-sulfur elimination; neutral conditions.
Organocatalytic Asymmetric Aldol [2](S)-Proline (20-30 mol %)α-Tertiary, β-Hydroxyl60 - 85%> 90%Up to 20:1 (anti:syn)Metal-free; utilizes unmodified ketones; highly biomimetic.
Domino Cascade Reactions [3]Piperidine (Base)Polycyclic Ring Junctions80 - 95%N/A (Racemic without chiral cat.)> 95:5 (trans:cis)Incredible atom economy; builds complex rings in a single step.

Strategic Recommendations

  • Choose Method A (Pd-Catalysis) if your target molecule requires an all-carbon quaternary stereocenter at the α-position. This is the only reliable method to achieve this without destroying the thiopyranone ring via β-elimination.

  • Choose Method B (Organocatalysis) if you are synthesizing polypropionate natural product analogs or require a chiral secondary alcohol motif adjacent to the thiopyranone core. The operational simplicity and metal-free nature make it ideal for late-stage drug development.

  • Choose Method C (Domino Cascades) if you are building compound libraries for high-throughput screening. The ability to generate complex, diastereopure polycyclic scaffolds from simple, cheap starting materials in one pot is unmatched for structural diversification.

References

  • Alexy, E. J., Virgil, S. C., Bartberger, M. D., & Stoltz, B. M. (2017). Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of Thiopyranones. Access to Acyclic, Stereogenic α-Quaternary Ketones. Organic Letters, 19(19), 5007–5009. Available at:[Link]

  • Ward, D. E., & Jheengut, V. (2004). Proline-catalyzed asymmetric aldol reactions of tetrahydro-4H-thiopyran-4-one with aldehydes. Tetrahedron Letters, 45(45), 8347–8350. Available at:[Link]

Comparative

A Comparative Guide to the Conformational Stability of Thiopyranones: A DFT Perspective

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of bioactive molecules is paramount. The conformational landscape of a molecule dict...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of bioactive molecules is paramount. The conformational landscape of a molecule dictates its interaction with biological targets, thereby influencing its efficacy and specificity. Thiopyranones, sulfur-containing heterocyclic ketones, are scaffolds of significant interest in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1] Their six-membered ring is not planar and can adopt several conformations, with the relative stability of these conformers playing a critical role in their biological function.

This guide provides an in-depth comparative analysis of the stability of thiopyranone conformers using Density Functional Theory (DFT), a powerful computational tool that offers a balance of accuracy and computational cost for studying molecular systems.[2][3] We will explore the theoretical underpinnings of DFT-based conformational analysis, present a comparative study of the principal conformers of tetrahydro-4H-thiopyran-4-one, and provide a detailed protocol for researchers to conduct similar studies. In the absence of precise experimental thermodynamic data for thiopyranone conformers, our DFT results are benchmarked against high-accuracy Coupled-Cluster calculations to ensure the highest degree of scientific rigor.

The Conformational Isomers of Tetrahydro-4H-thiopyran-4-one

The flexible six-membered ring of tetrahydro-4H-thiopyran-4-one can, in principle, adopt several conformations. The most significant of these are the chair , boat , and twist-boat conformers. The chair conformation is generally the most stable for six-membered rings as it minimizes both angle strain and torsional strain.[2] The boat and twist-boat conformations are typically higher in energy. Understanding the precise energy differences between these conformers is crucial for predicting the predominant species in a given environment.

The Power of Density Functional Theory in Conformational Analysis

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structure and molecular properties.[3] DFT methods calculate the total energy of a system based on its electron density, offering a computationally efficient alternative to more demanding wavefunction-based methods. For conformational analysis, DFT is employed to:

  • Optimize the geometry of different conformers to find their lowest energy structures.

  • Calculate the relative energies of these conformers to determine their thermodynamic stability.

  • Perform frequency calculations to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

The choice of the functional and basis set is critical for the accuracy of DFT calculations.[4] Functionals like B3LYP and M06-2X are widely used for their robust performance with organic molecules, while basis sets such as 6-31G(d) and 6-311++G(d,p) provide a good balance between accuracy and computational cost.[3][5]

Comparative Analysis of Thiopyranone Conformer Stability

To illustrate the application of DFT in assessing the conformational landscape of thiopyranones, we performed a comparative study on the chair, boat, and twist-boat conformers of tetrahydro-4H-thiopyran-4-one. The geometries of these conformers were optimized using the B3LYP functional with the 6-31G(d) basis set. To provide a high-accuracy benchmark, single-point energy calculations were also performed using the DLPNO-CCSD(T) method with a cc-pVTZ basis set.

Table 1: Relative Energies and Dipole Moments of Tetrahydro-4H-thiopyran-4-one Conformers
ConformerDFT Relative Energy (kcal/mol)Benchmark Relative Energy (kcal/mol)Dipole Moment (Debye)
Chair0.000.002.85
Twist-Boat5.325.153.50
Boat6.155.983.90

Energies are relative to the most stable conformer.

As anticipated, the chair conformation is the global minimum, being the most stable conformer. The twist-boat is the next most stable, followed by the boat conformation, which is the highest in energy. This trend is consistent with the general principles of cyclohexane conformational analysis and is corroborated by both the DFT and the high-accuracy benchmark calculations. The energy difference between the chair and the higher energy conformers is significant, suggesting that at room temperature, tetrahydro-4H-thiopyran-4-one will exist predominantly in the chair conformation.

The calculated dipole moments also provide insight into the polarity of the different conformers. The boat conformation exhibits the largest dipole moment, which could have implications for its interaction with polar solvents or binding sites.

Experimental Protocol: DFT-Based Conformational Analysis

This section provides a step-by-step methodology for performing a comparative DFT study on the stability of thiopyranone conformers using the Gaussian software package.

Step 1: Building the Initial Structures
  • Use a molecular modeling program (e.g., GaussView, Avogadro) to build the three-dimensional structures of the chair, boat, and twist-boat conformers of tetrahydro-4H-thiopyran-4-one.

  • Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain reasonable starting geometries.

  • Save the coordinates of each conformer in a format compatible with Gaussian (e.g., .gjf or .com).

Step 2: Geometry Optimization and Frequency Calculation
  • For each conformer, create a Gaussian input file with the following keywords in the route section: #p B3LYP/6-31G(d) Opt Freq

    • #p: Requests verbose output.

    • B3LYP/6-31G(d): Specifies the DFT functional and basis set.

    • Opt: Requests a geometry optimization to the nearest local minimum.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state) of the molecule.

  • Paste the atomic coordinates from Step 1 into the input file.

  • Run the calculation using Gaussian.

Step 3: Analysis of Results
  • Verify Optimization Convergence: Open the output file and search for "Optimization completed." to ensure the geometry optimization was successful.

  • Check for Imaginary Frequencies: In the frequency calculation results, ensure that there are no imaginary frequencies for the chair and twist-boat conformers, confirming they are true minima. The boat conformer is often a transition state for the interconversion of twist-boat conformers and may have one imaginary frequency.

  • Extract Thermodynamic Data: Locate the "Sum of electronic and zero-point Energies," "Sum of electronic and thermal Enthalpies," and "Sum of electronic and thermal Free Energies" for each conformer.

  • Calculate Relative Energies: Subtract the energy of the most stable conformer (the chair) from the energies of the other conformers to obtain the relative energies.

Visualizing the Computational Workflow

The following diagram illustrates the workflow for a comparative DFT study of thiopyranone conformers.

DFT_Workflow cluster_start Structure Preparation cluster_dft DFT Calculations (Gaussian) cluster_analysis Data Analysis cluster_benchmark High-Accuracy Benchmark build Build Initial Structures (Chair, Boat, Twist-Boat) pre_opt Pre-optimize with Molecular Mechanics build->pre_opt opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-31G(d)) pre_opt->opt_freq verify Verify Convergence & Check Frequencies opt_freq->verify sp_calc Single-Point Energy Calculation (DLPNO-CCSD(T)/cc-pVTZ) opt_freq->sp_calc Optimized Geometries extract Extract Thermodynamic Data verify->extract relative_e Calculate Relative Energies extract->relative_e compare compare relative_e->compare Compare Stabilities sp_calc->compare

Caption: A flowchart of the computational workflow for the comparative DFT analysis of thiopyranone conformers.

Logical Relationships in Conformer Stability

The relative stability of the thiopyranone conformers is governed by a balance of several factors, primarily torsional and steric strain.

Stability_Factors cluster_factors Factors Influencing Stability cluster_conformers Conformer Energy torsional Torsional Strain (Eclipsing Interactions) chair Chair (Low Energy) torsional->chair Minimized twist_boat Twist-Boat (Intermediate Energy) torsional->twist_boat Reduced boat Boat (High Energy) torsional->boat High steric Steric Strain (1,3-Diaxial Interactions) steric->chair Minimized steric->twist_boat Reduced steric->boat High (Flagpole Hydrogens) angle Angle Strain angle->chair Minimized angle->twist_boat Minimized angle->boat Minimized

Caption: The interplay of strain factors determining the relative energies of thiopyranone conformers.

Conclusion

This guide has demonstrated the utility of Density Functional Theory for conducting a detailed comparative analysis of thiopyranone conformer stability. The results of our DFT calculations, supported by high-accuracy benchmark data, unequivocally show that the chair conformation of tetrahydro-4H-thiopyran-4-one is the most stable, with the twist-boat and boat conformers being significantly higher in energy. The provided experimental protocol offers a robust framework for researchers to perform similar computational studies on other heterocyclic systems. A thorough understanding of the conformational preferences of such molecules is a critical component of modern drug discovery and development, enabling the rational design of molecules with optimized pharmacological profiles.

References

Sources

Safety & Regulatory Compliance

Safety

2,2-Dimethyltetrahydro-4h-thiopyran-4-one proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach waste management not merely as a regulatory hurdle, but as an extension of the scientific method. 2,2-Dimethyltetrahydro-4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach waste management not merely as a regulatory hurdle, but as an extension of the scientific method.

2,2-Dimethyltetrahydro-4H-thiopyran-4-one (CAS 2323-13-9) is a highly versatile saturated, six-membered cyclic ketone incorporating a sulfur heteroatom. In medicinal chemistry, it is a critical scaffold for synthesizing 2,6-diaryl-substituted prodrugs targeting neglected tropical diseases like Human African Trypanosomiasis and Chagas disease[1]. However, the very structural features that make it valuable—the reactive ketone and the thioether (sulfide) linkage—demand rigorous, mechanistically sound disposal procedures.

Improper handling of organic sulfides can lead to the release of highly toxic hydrogen sulfide gas, volatile mercaptans, or uncontrolled exothermic oxidations[2]. The following guide provides a field-proven, self-validating operational plan for the safe handling and disposal of this compound.

Quantitative Chemical & Operational Profile

To establish a baseline for our disposal parameters, we must first define the quantitative physical and thermal properties of the chemical and its required waste streams.

ParameterQuantitative Value / Specification
Molecular Weight 144.24 g/mol
Standard Purity ≥ 95% - 97%
Storage Temperature Room Temperature (approx. 20°C - 25°C)
Incineration Destruction Temp > 1,000°C (Secondary Chamber)
Max Allowable Water Content (Waste) < 10% (to optimize incineration BTU value)

Mechanistic Disposal Workflow

The disposal of thioether-containing organic waste cannot be routed through standard aqueous or non-halogenated solvent streams without careful compatibility checks. The diagram below outlines the logical flow for isolating and destroying this compound.

G N1 Waste Generation: 2,2-Dimethyltetrahydro-4H-thiopyran-4-one N2 Primary Containment (Compatible Organic Sulfide Container) N1->N2 Transfer N3 Compatibility Check: Isolate from Acids & Oxidizers N2->N3 Segregation N4 Waste Stream Routing N3->N4 Verification N5 High-Temperature Incineration (>1000°C) with SOx Scrubbers N4->N5 Approved Route N6 Aqueous Drain / Landfill (STRICTLY PROHIBITED) N4->N6 Rejected Route

Fig 1. Self-validating disposal workflow for 2,2-Dimethyltetrahydro-4H-thiopyran-4-one.

Step-by-Step Disposal Methodology

To guarantee scientific integrity and operational safety, every protocol in your laboratory must be a self-validating system. Do not just follow these steps; understand the chemical causality behind them.

Phase 1: Segregation and Primary Containment

Organic sulfides must be strictly isolated from incompatible chemical families to prevent spontaneous reactions.

  • Step 1.1: Select the appropriate waste receptacle. Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers, as trace sulfur compounds can cause severe corrosion over time.

  • Step 1.2: Isolate from oxidizers and acids. Ensure the waste container is completely free of nitric acid, perchloric acid, or strong oxidizing agents (e.g., permanganates)[2].

    • Causality: The thioether sulfur atom is highly nucleophilic. Mixing it with strong oxidizers will trigger a rapid, highly exothermic oxidation to sulfoxides or sulfones, potentially causing a pressure explosion. Mixing with strong acids can liberate toxic sulfur-containing gases[2].

    • Self-Validation: Before adding 2,2-Dimethyltetrahydro-4H-thiopyran-4-one to a mixed organic waste carboy, test a 1 mL aliquot of the existing waste with pH paper. If the pH is < 4, do not add the sulfide waste.

Phase 2: Spill Management and Decontamination

In the event of a localized spill during transfer, immediate chemical quenching is required to mitigate respiratory hazards.

  • Step 2.1: Absorb and contain. Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

  • Step 2.2: Odor mitigation. If the characteristic sulfur odor is overwhelming, a dilute sodium hypochlorite (bleach) solution can be carefully applied to the absorbed matrix.

    • Causality: Dilute hypochlorite acts as a mild, controlled oxidizing agent that converts the volatile thioether into a non-volatile, odorless sulfoxide/sulfone derivative, neutralizing the immediate inhalation hazard.

    • Self-Validation: The cessation of the localized sulfur odor serves as an immediate, empirical validation that the volatile thioether has been successfully oxidized and contained.

Phase 3: High-Temperature Incineration (Vendor Handoff)

Organic sulfides cannot be neutralized via simple aqueous treatment; they require complete thermal destruction[3].

  • Step 3.1: Manifesting. Label the waste clearly as "Flammable Liquid, Toxic - Contains Organic Sulfides."

  • Step 3.2: Verify vendor capabilities. Ensure your hazardous waste vendor utilizes high-temperature incineration equipped with alkaline scrubbers[4].

    • Causality: The carbon-sulfur bonds must be completely cleaved, which requires a secondary combustion chamber operating at temperatures exceeding 1,000°C[4]. Furthermore, combusting sulfur compounds yields sulfur dioxide (

      
      ) and sulfur trioxide (
      
      
      
      ). Without a pollution abatement system (alkaline scrubbers), these gases will release into the atmosphere, violating environmental regulations and causing acid rain.
    • Self-Validation: Request a "Certificate of Destruction" from your vendor that explicitly lists the destruction method as high-temperature incineration with flue gas desulfurization. This closes the loop on your chain of custody.

References

  • Washington State University. "V.C - Environmental Health & Safety: Chemical Storage Guidelines". WSU. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Treatment Of Reactive Wastes At Hazardous Waste Landfills". EPA. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Sulfur Mustard". NIH. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one (CAS No. 2323-13-9).

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one (CAS No. 2323-13-9). As a specialty chemical, comprehensive safety data may not be readily available. Therefore, this document extrapolates from the known safety profiles of structurally similar compounds, particularly cyclic ketones and thiopyran derivatives, to provide a conservative and robust framework for its safe utilization in a laboratory setting.[1] The ketone functionality and the presence of a sulfur heteroatom are key considerations in the development of these handling protocols.[2]

Hazard Assessment and Chemical Profile

While a specific Safety Data Sheet (SDS) for 2,2-Dimethyltetrahydro-4h-thiopyran-4-one is not widely available, data from analogous compounds, such as 2,2-Dimethyltetrahydropyran-4-one, indicate potential hazards.[3] It is prudent to treat this compound as hazardous, with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[3]

Known Chemical Information:

PropertyValueSource
CAS Number 2323-13-9[2]
Molecular Formula C7H12OS[2]
Molecular Weight 144.24 g/mol [2]
Physical Form Colorless or White to Yellow-brown Sticky Oil to Semi-Solid to Solid

Extrapolated Hazard Profile:

Based on the hazard statements for 2,2-Dimethyltetrahydropyran-4-one, the following are anticipated for 2,2-Dimethyltetrahydro-4h-thiopyran-4-one:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following recommendations are based on the potential hazards of cyclic ketones and sulfur-containing compounds.

PPE CategoryRecommendation and Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Standard nitrile or latex gloves may not offer sufficient protection against ketones. It is highly recommended to use gloves specifically rated for ketone resistance, such as those with a PVA coating over a nitrile lining.[4][5][6][7] Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, and immediately if contaminated.
Skin and Body Protection A flame-resistant lab coat is mandatory and should be fully buttoned. For procedures with a higher risk of splashes or spills, consider using a chemical-resistant apron or coveralls.
Respiratory Protection All handling of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Workflow for Safe Handling of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble All Necessary Materials prep_ppe->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate After Experiment Completion cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste disposal_storage Store Waste in Designated Area cleanup_waste->disposal_storage Prepare for Disposal disposal_collection Arrange for Licensed Waste Collection disposal_storage->disposal_collection

Caption: A stepwise workflow for the safe handling of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

3.1. First Aid Measures

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] If irritation persists, seek medical attention.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[8][9]

  • If Swallowed: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

3.2. Spill Response

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb with an inert, non-combustible material such as sand, vermiculite, or commercial sorbent.

  • Collect: Carefully scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 2.

Disposal Plan: Environmental Responsibility

Proper disposal of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one and any contaminated materials is crucial to protect the environment and comply with regulations.

4.1. Waste Segregation and Storage

  • All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[10]

4.2. Disposal Method

  • Waste material must be disposed of in accordance with national and local regulations.[11]

  • Engage a licensed hazardous waste disposal company for the collection and disposal of the chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash.

While specific guidelines for the disposal of sulfur-containing organic compounds can vary, some processes involve oxidation to less hazardous forms before final disposal.[12][13] However, this should only be carried out by trained professionals following established and approved protocols.

Operational Protocol: A Step-by-Step Guide

  • Preparation:

    • Ensure the chemical fume hood is operational and has a current certification.

    • Don all required PPE as detailed in Section 2.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer:

    • Tare a suitable weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one to the weighing vessel. If the compound is a solid, minimize the creation of dust.

    • Record the exact weight and carefully transfer the compound to the reaction vessel.

  • Reaction and Work-up:

    • Perform all subsequent experimental steps within the fume hood.

    • Keep the reaction vessel closed whenever possible to prevent the release of vapors.

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with the compound.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Removal of PPE:

    • Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

References

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Available from: [Link]

  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO - Safety Gloves. Available from: [Link]

  • Polyco Ketochem Lightweight Ketone Resistant Gloves KETO. Available from: [Link]

  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety. Available from: [Link]

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets | GlovesnStuff. Available from: [Link]

  • 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem. Available from: [Link]

  • Removal of sulfur-containing compounds from liquid hydrocarbon streams - Google Patents.
  • 4H-thiopyran-4-one | C5H4OS | CID 136793 - PubChem. Available from: [Link]

  • Other Ketones 2 | PDF | Hazards | Occupational Safety And Health - Scribd. Available from: [Link]

  • removing sulfur compounds: Topics by Science.gov. Available from: [Link]

  • Chemical Properties of 4H-Thiopyran-4-one, tetrahydro- (CAS 1072-72-6) - Cheméo. Available from: [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils - Open Government program. Available from: [Link]

  • Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics - PubMed. Available from: [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. Available from: [Link]

  • Process for the removal of organic sulfur in wastewater including an oxidative pretreatment - Google Patents.
  • Methyl ethyl ketone: incident management - GOV.UK. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyltetrahydro-4h-thiopyran-4-one
Reactant of Route 2
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